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Core Science & Biosynthesis

Foundational

N-Methylphenethylamine (NMPEA): Structural Characterization, Synthesis, and Analytical Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N-Methylphenethylamine (NMPEA) is an endogenous trace amine and a positional iso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

N-Methylphenethylamine (NMPEA) is an endogenous trace amine and a positional isomer of amphetamine that functions as a potent neuromodulator within the mammalian central nervous system[1]. As research into trace amine-associated receptors (TAARs) accelerates—particularly in the context of novel antipsychotic and psychostimulant drug development—the precise chemical synthesis, structural characterization, and analytical validation of NMPEA have become critical focal points for pharmacologists and synthetic chemists[2].

This whitepaper provides an authoritative, in-depth guide to the chemical structure, IUPAC nomenclature, pharmacological relevance, and laboratory workflows associated with NMPEA. By detailing self-validating synthesis protocols and orthogonal analytical techniques, this guide ensures high-fidelity reproducibility for researchers investigating monoaminergic modulation.

Structural Identity and Physicochemical Properties

The structural foundation of NMPEA is based on a phenethylamine backbone, distinguished by the addition of a methyl group to the terminal nitrogen atom[3]. This secondary amine configuration significantly alters its pharmacokinetic profile, lipophilicity, and receptor binding affinity compared to its primary amine precursor.

The standardized IUPAC name for NMPEA is N-methyl-2-phenylethan-1-amine [1][4]. Understanding its precise physicochemical properties is essential for designing extraction protocols and predicting its behavior in biological matrices.

Table 1: Quantitative Structural and Physicochemical Data
ParameterValue / Descriptor
IUPAC Name N-methyl-2-phenylethan-1-amine[1]
Common Synonyms N-Methylphenethylamine, NMPEA, N-Methylbenzeneethanamine[4]
Molecular Formula C₉H₁₃N[3]
Molar Mass 135.21 g/mol [1]
SMILES String CNCCc1ccccc1[1]
InChIKey SASNBVQSOZSTPD-UHFFFAOYSA-N[1][2]
Density (Liquid) 0.93 g/cm³ (at 25 °C)[1]
Boiling Point 203 °C (397 °F)[1][3]
Acid Dissociation (pKa) 10.14 (Weak Base)[1]

Pharmacological Relevance: TAAR1 Agonism

From a mechanistic standpoint, NMPEA is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor (GPCR)[1][2]. The causality of NMPEA's neuromodulatory effect lies in its structural homology to classical monoamines (dopamine, serotonin, norepinephrine).

When NMPEA binds to the orthosteric site of TAAR1, it induces a conformational change that activates the Gs protein subunit. This activation stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[5]. The downstream effect of this signaling cascade is the modulation of monoamine transporter function, which directly regulates the synaptic concentrations of catecholamines[2].

TAAR1_Pathway NMPEA N-Methylphenethylamine (NMPEA) TAAR1 TAAR1 Receptor (GPCR) NMPEA->TAAR1 Agonist Binding Gs Gs Protein Activation TAAR1->Gs Conformational Change cAMP cAMP Production (Intracellular) Gs->cAMP Adenylyl Cyclase Activation Neurotrans Modulation of Monoamines (DA, NE, 5-HT) cAMP->Neurotrans Downstream Signaling

Fig 1: Pharmacological signaling cascade of NMPEA-mediated TAAR1 activation.

Chemical Synthesis Protocol

The synthesis of secondary amines from primary amines is notoriously prone to over-alkylation, resulting in unwanted tertiary amines or quaternary ammonium salts. To establish a self-validating and high-yield synthesis system, researchers rely on the classic Carothers method, which utilizes a protective sulfonamide intermediate[1].

Step-by-Step Methodology: The Carothers Synthesis Workflow

1. Protection (Sulfonylation)

  • Action: React phenethylamine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a mild base (e.g., pyridine).

  • Causality: The tosyl group protects the primary amine, preventing over-methylation in subsequent steps. Furthermore, the strong electron-withdrawing nature of the sulfonyl group increases the acidity of the remaining N-H proton, priming it for deprotonation.

2. N-Methylation

  • Action: Treat the resulting p-toluenesulfonamide intermediate with a strong base (e.g., sodium hydroxide or sodium hydride) followed by the addition of methyl iodide (CH₃I)[1].

  • Causality: The base deprotonates the sulfonamide, generating a nucleophilic nitrogen anion that undergoes a clean Sₙ2 substitution with methyl iodide, selectively forming the N-methylated intermediate.

  • Self-Validation Checkpoint: Isolate the intermediate and verify its melting point. Proceeding only with pure intermediate ensures zero primary amine carryover.

3. Deprotection (Hydrolysis)

  • Action: Subject the N-methylated sulfonamide to strong acidic hydrolysis (e.g., refluxing in concentrated HCl)[1].

  • Causality: Acidic cleavage removes the tosyl protecting group, liberating NMPEA as a stable hydrochloride salt (m.p. 162–164 °C)[1].

4. Isolation and Free-Basing

  • Action: Basify the aqueous solution to pH > 11, extract with a non-polar organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Causality: Converts the water-soluble salt back into the lipophilic free base (a colorless liquid) for final purification via vacuum distillation[1][3].

Synthesis_Workflow PEA Phenethylamine (PEA) Sulfonamide p-Toluenesulfonamide Intermediate PEA->Sulfonamide Tosyl Chloride Methylation N-Methylation (Methyl Iodide) Sulfonamide->Methylation Base / CH3I Hydrolysis Hydrolysis (Deprotection) Methylation->Hydrolysis Acidic Cleavage NMPEA N-Methylphenethylamine (Purified) Hydrolysis->NMPEA Isolation

Fig 2: Stepwise chemical synthesis workflow of NMPEA from phenethylamine.

Analytical Characterization Workflows

To ensure absolute scientific integrity, the structural identity of the synthesized NMPEA must be confirmed using orthogonal analytical techniques. This dual-modality approach is inherently self-validating: Nuclear Magnetic Resonance (NMR) confirms bulk structural connectivity, while Gas Chromatography-Mass Spectrometry (GC-MS) provides exact molecular fragmentation fingerprints.

Protocol A: GC-MS Analysis via HFBA Derivatization

Because NMPEA is a volatile secondary amine, direct GC-MS injection can result in peak tailing and thermal degradation. Derivatization is mandatory for high-resolution analysis[6].

  • Extraction: Aliquot 2 mL of the sample matrix. Alkalinize with ammonium hydroxide and extract with n-butyl chloride[6].

  • Derivatization: Evaporate the organic layer under a gentle nitrogen stream. Add 100 µL of heptafluorobutyric anhydride (HFBA) and incubate at 70 °C for 20 minutes[6].

    • Causality: HFBA reacts with the secondary amine to form a fluorinated amide. This drastically reduces polarity, increases volatility, and yields highly stable, distinct m/z fragmentation patterns, ensuring precise quantitation and baseline resolution from isobaric impurities.

  • Acquisition: Inject into the GC-MS system operating in electron impact (EI) mode.

Protocol B: ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve 5–10 mg of the purified NMPEA hydrochloride salt in 0.6 mL of deuterated water (D₂O) or deuterated chloroform (CDCl₃)[7].

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher.

    • Causality: High-field NMR is required to accurately resolve the aliphatic multiplets of the ethyl backbone from the sharp N-methyl signal.

  • Spectral Validation: A pure sample will exhibit a distinct singlet integrating to 3 protons for the N-methyl group (~2.4–2.6 ppm), two distinct triplets integrating to 2 protons each for the methylene backbone (~2.8–3.0 ppm), and a complex multiplet integrating to 5 protons for the aromatic phenyl ring (~7.2–7.4 ppm)[8][9].

Analytical_Workflow Sample NMPEA Sample Prep Sample Preparation (D2O / HFBA Deriv.) Sample->Prep NMR 1H & 13C NMR Spectroscopy Prep->NMR D2O Buffer GCMS GC-MS / LC-MS Analysis Prep->GCMS Derivatization Data Structural Validation NMR->Data Chemical Shifts GCMS->Data m/z Fragmentation

Fig 3: Orthogonal analytical characterization workflow for NMPEA validation.

References

  • Wikipedia Contributors. "N-Methylphenethylamine." Wikipedia, The Free Encyclopedia.
  • Grokipedia. "N-Methylphenethylamine." Grokipedia.
  • Benchchem. "N-Methylphenethylamine | High Purity Research Chemical." Benchchem.
  • Wikipedia Contributors. "TAAR1." Wikipedia, The Free Encyclopedia.
  • Moore, K. A., et al. "alpha-Benzyl-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis: i. Physical Characterization and GC-MS Analysis." Journal of Analytical Toxicology.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11503, N-Methylbenzeneethanamine." PubChem.
  • Precision FDA. "N-METHYLPHENETHYLAMINE." U.S. Food and Drug Administration.
  • National Institutes of Health. "Detection and identification of designer drugs by nanoparticle-based NMR chemosensing." NIH.
  • Eloranta, M. M. "Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine." US Patent 4960939A.
  • ChemicalBook. "N-METHYLPHENETHYLAMINE(589-08-2) 1H NMR spectrum." ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-methyl-2-phenylethanamine

This guide provides a comprehensive overview of the core physical and chemical characteristics of N-methyl-2-phenylethanamine, a compound of significant interest to researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physical and chemical characteristics of N-methyl-2-phenylethanamine, a compound of significant interest to researchers, scientists, and professionals in drug development. The information presented herein is curated to support advanced research and analytical applications.

Introduction

N-methyl-2-phenylethanamine, also known as N-methylphenethylamine (NMPEA), is a naturally occurring trace amine neuromodulator found in humans.[1][2] It is a derivative of phenethylamine, a fundamental structure in many biologically active compounds.[3][4] The addition of a methyl group to the nitrogen atom of the phenethylamine backbone distinguishes its chemical properties and biological activity.[3] This guide will systematically detail its physical and chemical properties, providing a foundational understanding for its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for interpreting its chemical behavior and designing experimental protocols.

The structure of N-methyl-2-phenylethanamine consists of a phenyl group attached to an ethylamine chain, with a methyl group substituted on the nitrogen atom.[3][5]

Caption: Chemical structure of N-methyl-2-phenylethanamine.

For unambiguous identification, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name N-methyl-2-phenylethanamine[6][7]
CAS Number 589-08-2[5][6][7][8][9][10][11]
Molecular Formula C₉H₁₃N[3][6][7][8]
Molecular Weight 135.21 g/mol [3][6][7][8]
InChI Key SASNBVQSOZSTPD-UHFFFAOYSA-N[7]
SMILES CNCCC1=CC=CC=C1[3][7]
Physical Properties

The physical properties of a compound are fundamental to its handling, formulation, and analytical characterization. N-methyl-2-phenylethanamine is typically a colorless to light yellow liquid.[3][5][8]

PropertyValueSource
Appearance Colorless to light yellow clear liquid[3][5][8]
Boiling Point 203 °C[3][12][13]
Density 0.93 g/mL at 25 °C[3][12][13]
Refractive Index 1.516 (at 20 °C)[12][13]
Solubility in Water Limited (<0.3 µg/mL at pH 7.4)[3][6]
pKa 10.14[1]

Insight for Researchers: The limited aqueous solubility and basic nature (indicated by the pKa) are critical considerations for designing analytical methods, particularly for extraction and chromatographic separation. The high boiling point suggests that gas chromatography should be performed with appropriate temperature programming to ensure efficient elution without thermal degradation.

Chemical Properties and Reactivity

The chemical behavior of N-methyl-2-phenylethanamine is largely dictated by the secondary amine functional group and the aromatic phenyl ring.

As a secondary amine, N-methyl-2-phenylethanamine is a weak base.[1] It readily reacts with acids to form the corresponding ammonium salts. For instance, with hydrochloric acid, it forms N-methyl-2-phenylethanamine hydrochloride, a crystalline solid with a melting point of 162-164 °C.[1] This property is often exploited for purification and handling of the compound.

The secondary amine can undergo further alkylation to form tertiary amines.[3] This reaction is a common synthetic route for producing derivatives with altered pharmacological profiles.

The phenyl group can undergo electrophilic aromatic substitution reactions, although the activating/deactivating nature of the ethylamine side chain influences the regioselectivity of these reactions.

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the structure and purity of N-methyl-2-phenylethanamine.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, the N-methyl protons, and the N-H proton.[6]

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbons of the phenyl ring, the ethyl chain, and the N-methyl group.[6]

Electron ionization mass spectrometry of N-methyl-2-phenylethanamine typically results in a molecular ion peak and characteristic fragmentation patterns that can be used for its identification in complex matrices.[14]

The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.[9]

Experimental Protocols

The following section outlines standardized methodologies for the characterization of N-methyl-2-phenylethanamine.

Rationale: Gas chromatography is a robust technique for assessing the purity of volatile compounds like N-methyl-2-phenylethanamine.

Methodology:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable organic solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. Purity is determined by the area percentage of the main peak.

Caption: Workflow for GC purity analysis.

Rationale: NMR provides unambiguous structural information.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

  • Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with established data for N-methyl-2-phenylethanamine.

Biological Context and Relevance

N-methyl-2-phenylethanamine is an endogenous trace amine neuromodulator.[15] It is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), which is involved in modulating monoaminergic neurotransmission.[3] Its interaction with this receptor makes it a molecule of interest in neuroscience and drug discovery.

Signaling_Pathway NMPEA N-methyl-2-phenylethanamine (NMPEA) TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) NMPEA->TAAR1 Agonist Binding G_Protein G-Protein Activation TAAR1->G_Protein Second_Messenger Second Messenger Signaling G_Protein->Second_Messenger Neurotransmission Modulation of Monoaminergic Neurotransmission Second_Messenger->Neurotransmission

Caption: Simplified signaling pathway of NMPEA via TAAR1.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of N-methyl-2-phenylethanamine. The data and protocols presented are intended to serve as a valuable resource for scientists engaged in the analysis, synthesis, and biological evaluation of this compound. A thorough understanding of these fundamental properties is essential for advancing research in related fields.

References

  • N -Methylphenethylamine. Grokipedia. Retrieved from [Link]

  • N-Methylbenzeneethanamine | C9H13N | CID 11503. PubChem. Retrieved from [Link]

  • N-Methylphenethylamine. ChemBK. Retrieved from [Link]

  • N-Methylphenethylamine. Wikipedia. Retrieved from [Link]

  • N-METHYLPHENETHYLAMINE. precisionFDA. Retrieved from [Link]

  • Benzeneethanamine, N-methyl-. NIST WebBook. Retrieved from [Link]

  • Showing Compound N-Methylphenethylamine (FDB010581). FooDB. Retrieved from [Link]

  • Monomethylation of primary amines: N-methyl-2-phenethylamine. The Vespiary. Retrieved from [Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem. Retrieved from [Link]

  • Phenethylamine. Wikipedia. Retrieved from [Link]

  • Chemical Properties of Benzeneethanamine, N-methyl- (CAS 589-08-2). Cheméo. Retrieved from [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Retrieved from [Link]

  • Benzeneethanamine, N-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Foundational

Natural occurrence of N-Methylphenethylamine in plants like Acacia species

Topic: Natural Occurrence of N-Methylphenethylamine in Acacia Species: A Technical Validation Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Natural Occurrence of N-Methylphenethylamine in Acacia Species: A Technical Validation Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Acacia Alkaloid Controversy[1]

The presence of N-Methylphenethylamine (NMPEA) and its isomers (e.g.,


-methylphenethylamine or BMPEA) in Acacia species—specifically Acacia rigidula (Blackbrush) and Acacia berlandieri (Guajillo)—remains one of the most contentious topics in phytochemistry and dietary supplement regulation.

While early mid-20th-century literature reported the isolation of NMPEA from these species, modern forensic analysis by the FDA and independent laboratories has largely failed to replicate these findings in authenticated plant samples. Conversely, "Acacia" dietary supplements have frequently been found to contain supraphysiological concentrations of these amines, suggesting widespread economic adulteration with synthetic analogs.

This guide provides a rigorous technical framework for researchers to:

  • Validate the presence of NMPEA using self-validating extraction and detection protocols.

  • Differentiate between natural abundance (trace) and synthetic adulteration (high concentration).

  • Understand the putative toxicology and pharmacological relevance of these sympathomimetic amines.

Part 1: The Controversy & Scientific Integrity

1.1 The "Limber Leg" Hypothesis vs. Modern Forensics

Historically, locomotor ataxia ("limber leg") in livestock grazing on A. berlandieri was attributed to NMPEA toxicity. Early studies (Camp & Lyman, 1956; Clement et al., 1998) reported significant yields. However, these studies utilized non-specific gravimetric or paper chromatography methods prone to false positives from structural analogs.

The Modern Consensus (Pawar et al., 2014): Using LC-MS/MS with isotopic internal standards, FDA researchers found that authenticated A. rigidula leaves contain trace to non-detectable levels of NMPEA (< 20 µg/g total amines). In contrast, commercial supplements claiming A. rigidula extracts contained up to 60,000 µg/g of synthetic isomers like BMPEA.

1.2 Decision Logic: Natural vs. Synthetic

To ensure scientific integrity, any claim of "natural" NMPEA isolation must pass a rigorous decision tree.

DecisionLogic Start Sample Acquisition (Plant or Extract) Quant Quantitative Analysis (LC-MS/MS) Start->Quant CheckLevel Concentration > 50 µg/g? Quant->CheckLevel Trace Consistent with Natural Trace Abundance CheckLevel->Trace No HighConc Suspected Adulteration (Synthetic Origin) CheckLevel->HighConc Yes C14 Radiocarbon (14C) Analysis (ASTM D6866) HighConc->C14 Mandatory Validation ResultNat 100% Biobased Carbon (Natural) C14->ResultNat High 14C ResultSyn ~0% Biobased Carbon (Petrochemical/Synthetic) C14->ResultSyn No 14C

Caption: Logical workflow for determining the authenticity of NMPEA in Acacia samples. High concentrations trigger mandatory radiocarbon dating.

Part 2: Experimental Protocols

2.1 Protocol A: Optimized Extraction of Phenethylamines

Objective: Isolate trace amines from complex plant matrices while removing interfering chlorophyll and tannins. This protocol is adapted from Pemberton et al. (1993) and refined for modern LC-MS compatibility.

Reagents:

  • Glacial Acetic Acid (AcOH)[1][2][3]

  • Methanol (MeOH), LC-MS Grade

  • Strong Cation Exchange (SCX) SPE Cartridges (e.g., Bond Elut Certify II or polymeric equivalent)

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Homogenization: Weigh 1.0 g of dried, ground plant material (A. rigidula leaves/twigs).

  • Acid Extraction: Add 20 mL of 1% Glacial Acetic Acid (aq) . Vortex for 1 min, then sonicate for 30 min at room temperature.

    • Causality: The acidic pH ensures amines are protonated (

      
      ), increasing water solubility and stability.
      
  • Clarification: Centrifuge at 4,000 x g for 10 min. Collect supernatant. Filter through a 0.45 µm PTFE syringe filter.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Pass 3 mL MeOH followed by 3 mL deionized water through the SCX cartridge.

    • Loading: Load 2 mL of the filtered acidic extract. (Flow rate: < 1 mL/min).[4]

    • Wash 1: Wash with 2 mL 0.1 M HCl (removes neutrals/anionics).

    • Wash 2: Wash with 2 mL MeOH (removes hydrophobic interferences like chlorophyll).

    • Elution: Elute analytes with 3 mL of 5% Ammonia in Methanol .

    • Self-Validation: The basic elution solvent deprotonates the amines, releasing them from the cation exchange resin.

  • Reconstitution: Evaporate eluate to dryness under

    
     stream at 40°C. Reconstitute in 200 µL Mobile Phase A (0.1% Formic Acid in Water).
    
2.2 Protocol B: LC-MS/MS Quantification & Isomer Differentiation

Objective: Distinguish NMPEA from its positional isomers (e.g., Amphetamine, BMPEA) which have identical molecular weights (135.21 g/mol ).

Instrument Settings:

  • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 10 min.

MRM Transitions (Precursor -> Product):

  • NMPEA: 136.1 -> 91.1 (Quantifier), 136.1 -> 119.1 (Qualifier).

  • BMPEA: 136.1 -> 91.1 (Quantifier), 136.1 -> 119.1 (Qualifier). Note: Must be separated by retention time.

  • Amphetamine: 136.1 -> 91.1 (Quantifier), 136.1 -> 119.1 (Qualifier).

Validation Requirement: You must run authentic standards of NMPEA, BMPEA, and Amphetamine. Due to isobaric interference, retention time matching is the only way to distinguish them in standard QQQ MS.

Part 3: Quantitative Data Presentation

The following table summarizes the stark contrast between natural botanical samples and adulterated commercial products, based on data from the FDA's rigorous analysis (Pawar et al., 2014).

Table 1: Comparative Amine Content in Acacia vs. Supplements

AnalyteAuthenticated A. rigidula Plant (µg/g)"Acacia" Dietary Supplements (µg/g)Discrepancy Factor
Phenethylamine (PEA) 2.6 – 16.2710 – 171,620~10,000x
N-Methylphenethylamine (NMPEA) Not Detected / Trace 960 – 60,500 Infinite (Adulteration)
Tyramine 1.2 – 5.410 – 2,500~500x
N-Methyltyramine Trace50 – 2,000Variable
Tryptamine 0.2 – 1.8TraceConsistent

Interpretation: The "infinite" discrepancy in NMPEA levels confirms that the compound found in supplements is not derived from the plant matrix but is added synthetically.

Part 4: Biosynthesis & Pharmacology

4.1 Putative Biosynthetic Pathway

In mammalian systems and some plants, NMPEA is a trace amine derived from Phenylalanine. However, in Acacia, this pathway is likely dormant or operates at very low efficiency.

Biosynthesis cluster_legend Pathway Status Phe L-Phenylalanine PEA Phenethylamine (PEA) Phe->PEA AADC (Decarboxylation) NMPEA N-Methylphenethylamine (NMPEA) PEA->NMPEA PNMT-like (N-Methylation) BMPEA Beta-Methylphenethylamine (BMPEA) PEA->BMPEA Synthetic Pathway (Not Natural) Note Dashed Line = Putative/Trace in Acacia Red Line = Synthetic Adulterant

Caption: Putative biosynthetic route. The conversion of PEA to NMPEA is minor in Acacia. BMPEA is strictly synthetic.

4.2 Pharmacological Profile[5][6]
  • Mechanism of Action: NMPEA functions as a TAAR1 agonist (Trace Amine-Associated Receptor 1). It acts as a sympathomimetic, promoting the release of norepinephrine and dopamine.

  • Toxicology: In livestock, chronic ingestion of A. berlandieri causes "guajillo wobbles" (ataxia). The mechanism involves overstimulation of spinal motor neurons. In humans, high doses (as found in adulterated supplements) pose risks of tachycardia, hypertension, and potential neurotoxicity.

References

  • Pawar, R. S., et al. (2014). Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[7][8]

  • Clement, B. A., Goff, C. M., & Forbes, T. D. (1998). Toxic amines and alkaloids from Acacia rigidula.[7] Phytochemistry, 49(5), 1377-1380. (Note: Cited for historical context of early detection claims).

  • Pemberton, I. J., et al. (1993).[1][2][3] Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri. Journal of Animal Science, 71(2), 467-470.[2][3]

  • Cohen, P. A., et al. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis, 8(3-4), 328-333.

  • U.S. Food and Drug Administration (FDA). (2015). BMPEA in Dietary Supplements.[5][7][8]

Sources

Exploratory

The Biosynthesis and Analytical Quantification of Endogenous N-Methylphenethylamine (NMPEA) in Humans

Executive Summary N-Methylphenethylamine (NMPEA) is an endogenous trace amine neuromodulator that plays a critical role in the regulation of monoaminergic neurotransmission. Functioning as a positional isomer of amphetam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylphenethylamine (NMPEA) is an endogenous trace amine neuromodulator that plays a critical role in the regulation of monoaminergic neurotransmission. Functioning as a positional isomer of amphetamine, NMPEA exerts its physiological effects primarily through the activation of the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Due to its rapid enzymatic degradation, NMPEA exists in trace concentrations within human biofluids, presenting significant analytical challenges. This whitepaper provides an in-depth technical analysis of the NMPEA biosynthetic pathway, its receptor pharmacology, and field-proven, self-validating methodologies for its quantification using UHPLC-MS/MS.

The Biosynthetic and Metabolic Pathway of NMPEA

Unlike classical monoamine neurotransmitters (e.g., dopamine, serotonin), trace amines are synthesized in the cytoplasm and exhibit exceptionally high rates of metabolic turnover[2]. The biosynthesis of NMPEA in humans is a tightly regulated two-step enzymatic cascade originating from the essential amino acid L-phenylalanine[1],[3].

  • Decarboxylation: The pathway initiates with the enzymatic decarboxylation of L-phenylalanine by Aromatic L-amino acid decarboxylase (AADC), yielding phenethylamine (PEA)[1],[3].

  • N-Methylation: PEA subsequently serves as the substrate for Phenylethanolamine N-methyltransferase (PNMT). PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of PEA, forming the secondary amine NMPEA[4],[1].

  • Degradation (Oxidative Deamination): Structurally, NMPEA lacks the alpha-methyl group that protects amphetamine from rapid enzymatic breakdown. Consequently, both PEA and NMPEA are preferentially and rapidly metabolized by Monoamine Oxidase B (MAO-B) during first-pass metabolism[1]. This oxidative deamination converts NMPEA into phenylacetaldehyde, which is further oxidized by aldehyde dehydrogenase into phenylacetic acid[1].

NMPEA_Pathway Phe L-Phenylalanine PEA Phenethylamine (PEA) Phe->PEA Aromatic L-amino acid decarboxylase (AADC) [Decarboxylation] NMPEA N-Methylphenethylamine (NMPEA) PEA->NMPEA Phenylethanolamine N-methyltransferase (PNMT) [N-methylation] Degradation Phenylacetaldehyde -> Phenylacetic Acid NMPEA->Degradation Monoamine Oxidase B (MAO-B) [Oxidative Deamination]

Fig 1. Enzymatic biosynthesis and degradation pathway of endogenous NMPEA.

Endogenous Quantification and Biofluid Concentrations

Because of its rapid turnover (half-life < 30 seconds in some models), steady-state concentrations of NMPEA in human tissues are extremely low[3]. The table below summarizes the established quantitative data across different biological matrices.

Biological MatrixEndogenous ConcentrationPrimary Analytical Method
Human Urine < 1 μg / 24 hoursUHPLC-MS/MS[1],[5]
Mammalian Brain Tissue < 1 ng / g tissueLC-MS/MS[4]

Receptor Pharmacology: TAAR1 Activation

NMPEA is a potent endogenous agonist of the human Trace Amine-Associated Receptor 1 (TAAR1)[1]. TAAR1 is a G-protein-coupled receptor (GPCR) predominantly coupled to the Gαs protein. Activation of TAAR1 by NMPEA stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation. This signaling cascade modulates the function of classical monoamine transporters (such as DAT, NET, and SERT), effectively fine-tuning dopaminergic and serotonergic tone without acting as a direct neurotransmitter[4],[2].

TAAR1_Signaling NMPEA NMPEA (Endogenous Agonist) TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) NMPEA->TAAR1 Binds & Activates G_alpha_s Gαs Protein Activation TAAR1->G_alpha_s Receptor Coupling AdenylateCyclase Adenylyl Cyclase (AC) G_alpha_s->AdenylateCyclase Stimulates cAMP ↑ cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Modulation Modulation of Monoaminergic Transporters (DAT, SERT, NET) PKA->Modulation Phosphorylation

Fig 2. NMPEA-mediated TAAR1 signaling cascade and transporter modulation.

Experimental Methodology: UHPLC-MS/MS Quantification Protocol

To accurately quantify trace levels of NMPEA in human urine, researchers must employ highly selective extraction and detection methods. The following protocol utilizes Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS[5],[6].

Scientific Rationale (Causality): NMPEA is a secondary amine with a pKa of 10.14[1]. At an acidic pH, the amine is fully protonated, allowing it to bind strongly to the cation-exchange sites of an MCX sorbent. This permits aggressive washing with organic solvents to remove neutral and acidic interferences before eluting the target analyte with a basic solution.

Self-Validating System: To ensure data trustworthiness and correct for matrix effects or extraction losses, a deuterated internal standard (e.g., d3-ephedrine or d5-NMPEA) is spiked into the sample prior to any manipulation[6].

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot 1.0 mL of human urine.

    • Spike with 10 μL of internal standard solution (e.g., 5 μg/mL d3-ephedrine)[6].

    • Add 1.0 mL of 2% Formic Acid (FA) to ensure complete protonation of NMPEA. Vortex and centrifuge at 16,000 x g for 10 minutes[6].

  • Solid-Phase Extraction (MCX):

    • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of 2% FA through the MCX cartridge.

    • Loading: Load the acidified urine supernatant.

    • Washing: Wash with 2 mL of 2% FA (removes acidic/neutral compounds), followed by 2 mL of Methanol (removes hydrophobic interferences).

    • Elution: Elute the target amines using 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C.

    • Reconstitute in 100 μL of initial mobile phase (e.g., 1% FA in 5% Methanol)[6].

  • UHPLC-MS/MS Analysis:

    • Chromatography: Utilize a Waters Atlantis T3 column (or equivalent). Rationale: Traditional C18 columns struggle to retain highly polar amines. The T3 column's lower C18 ligand density allows aqueous mobile phases to penetrate the pores, vastly improving the retention of polar trace amines[5].

    • Mobile Phases: Solvent A (0.1% FA in Water) and Solvent B (0.1% FA in Acetonitrile)[6].

    • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor the specific fragmentation of NMPEA at m/z 136.16 → 105.00 (Quantifier) and m/z 136.16 → 77.08 (Qualifier)[6].

LCMS_Workflow SamplePrep 1. Sample Prep (Acidify Urine + IS) SPE 2. MCX SPE (Isolate Amines) SamplePrep->SPE Recon 3. Reconstitution (Evaporate & Resuspend) SPE->Recon LCMS 4. UHPLC-MS/MS (Atlantis T3 Column) Recon->LCMS Data 5. Data Validation (MRM Quantitation) LCMS->Data

Fig 3. Step-by-step UHPLC-MS/MS experimental workflow for NMPEA quantification.

References

1.[4] Buy N-Methylphenethylamine hydrochloride | 4104-43-2 . Smolecule. 4 2.[1] N-Methylphenethylamine - Wikipedia . Wikipedia, The Free Encyclopedia. 1 3.[2] Trace amine - Wikipedia . Wikipedia, The Free Encyclopedia. 2 4.[3] Potential contributions of trace amines in Alzheimer's disease and therapeutic prospects . National Institutes of Health (NIH). 3 5.[5] Improved LC-MS/MS method for the determination of 42 neurologically and metabolically important molecules in urine . University of Szeged. 5 6.[6] Application of Skyline software for detecting prohibited substances in doping control analysis . National Institutes of Health (NIH). 6

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for N-methyl-2-phenylethanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-methyl-2-phenylethanamine This guide provides a comprehensive analysis of the spectroscopic data for N-methyl-2-phenylethanamine (CAS No. 589-08-2),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-methyl-2-phenylethanamine

This guide provides a comprehensive analysis of the spectroscopic data for N-methyl-2-phenylethanamine (CAS No. 589-08-2), a compound of interest in pharmaceutical and research applications.[1] By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its structural confirmation and characterization.

Molecular Structure and Overview

N-methyl-2-phenylethanamine, with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol , is a secondary amine featuring a phenyl group attached to an ethyl chain, which in turn is bonded to a methylamino group.[2][3][4] Accurate structural elucidation is paramount for its application and is achieved through the synergistic use of various spectroscopic techniques.

Caption: Molecular Structure of N-methyl-2-phenylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for N-methyl-2-phenylethanamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.14 - 7.32Multiplet5HAr-H
2.84Triplet2HPh-CH ₂-CH₂
2.79Triplet2HCH₂-CH ₂-NH
2.42Singlet3HN-CH
1.17Singlet (broad)1HN-H

Data acquired in CDCl₃ at 90 MHz.[2][5]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of N-methyl-2-phenylethanamine displays distinct signals that correspond to the different types of protons present. The aromatic protons on the phenyl group appear as a complex multiplet between 7.14 and 7.32 ppm, integrating to five protons. The two methylene groups (CH₂) of the ethyl chain appear as two distinct triplets around 2.84 and 2.79 ppm, each integrating to two protons. The triplet splitting pattern arises from the coupling with the adjacent methylene group. The N-methyl group (CH₃) gives a sharp singlet at 2.42 ppm, integrating to three protons. The amine proton (N-H) is observed as a broad singlet at 1.17 ppm; its broadness is due to quadrupole broadening and potential hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N-methyl-2-phenylethanamine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for N-methyl-2-phenylethanamine

Chemical Shift (δ) ppmAssignment
140.11Quaternary Ar-C
128.69Ar-C H
128.42Ar-C H
126.06Ar-C H
53.27-C H₂-NH
36.27Ph-C H₂-
34.0 (approx.)N-C H₃

Data acquired in CDCl₃ at 15.09 MHz.[2]

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum shows seven distinct carbon signals. The aromatic carbons appear in the range of 126-141 ppm. The signal at 140.11 ppm corresponds to the quaternary aromatic carbon attached to the ethyl chain. The other three signals in the aromatic region (128.69, 128.42, and 126.06 ppm) are for the five aromatic CH carbons, with some overlap expected. The aliphatic carbons are well-resolved, with the methylene carbon adjacent to the nitrogen appearing at 53.27 ppm. The methylene carbon attached to the phenyl group is observed at 36.27 ppm, and the N-methyl carbon appears around 34.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for N-methyl-2-phenylethanamine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)N-H stretchSecondary amine
3020-3080C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H
~1600, ~1495, ~1450C=C stretchAromatic ring
1020-1250C-N stretchAliphatic amine
690-770C-H bend (out-of-plane)Monosubstituted benzene

Data is based on typical values for these functional groups and available gas-phase spectra.[6][7][8]

Interpretation of the IR Spectrum:

The IR spectrum of N-methyl-2-phenylethanamine confirms the presence of its key functional groups. A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The peaks in the 3020-3080 cm⁻¹ region are due to the C-H stretching of the aromatic ring, while the absorptions between 2850 and 2960 cm⁻¹ correspond to the C-H stretching of the aliphatic methylene and methyl groups. The characteristic C=C stretching vibrations of the aromatic ring are observed at approximately 1600, 1495, and 1450 cm⁻¹. The C-N stretching of the aliphatic amine is found in the 1020-1250 cm⁻¹ region. Finally, the strong absorptions in the 690-770 cm⁻¹ range are indicative of a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy (Liquid Film)

  • Sample Preparation: Place a drop of neat N-methyl-2-phenylethanamine between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the clean KBr/NaCl plates. Then, run the spectrum of the prepared sample.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Major Ions in the Mass Spectrum of N-methyl-2-phenylethanamine

m/zRelative AbundanceProposed Fragment
135Moderate[M]⁺ (Molecular Ion)
134Moderate[M-H]⁺
91Low[C₇H₇]⁺ (Tropylium ion)
44100% (Base Peak)[CH₃NH=CH₂]⁺

Data obtained via electron ionization (EI) mass spectrometry.[6][9]

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum of N-methyl-2-phenylethanamine shows a molecular ion peak [M]⁺ at m/z 135, which corresponds to its molecular weight. The most abundant peak, the base peak, is observed at m/z 44. This fragment is formed by the characteristic alpha-cleavage of the bond between the two methylene groups, resulting in the stable [CH₃NH=CH₂]⁺ ion. The presence of a peak at m/z 91 is indicative of the formation of the tropylium ion ([C₇H₇]⁺), a common fragment for compounds containing a benzyl group.

MS_Fragmentation mol N-methyl-2-phenylethanamine [M]⁺ m/z 135 frag1 [CH₃NH=CH₂]⁺ m/z 44 (Base Peak) mol->frag1 α-cleavage frag2 [C₇H₇]⁺ (Tropylium ion) m/z 91 mol->frag2 β-cleavage & rearrangement

Caption: Key Fragmentation Pathways of N-methyl-2-phenylethanamine in MS.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of N-methyl-2-phenylethanamine in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Inject the sample into the GC, where it is vaporized and separated from the solvent.

    • The separated compound enters the MS source, where it is ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of N-methyl-2-phenylethanamine. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed electronic and vibrational profile of the compound. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related phenethylamine derivatives.

References

  • PubChem. (n.d.). N-Methylbenzeneethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). N-METHYLPHENETHYLAMINE. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzeneethanamine, 4-fluoro-N-methyl-N-(2-phenylethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzeneethanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Michigan State University. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of N-methylethanamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine. Retrieved from [Link]

  • NIST. (n.d.). Benzeneethanamine, N-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzeneethanamine, N-methyl- Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

N-Methylphenethylamine (NMPEA) as a Trace Amine Neuromodulator: Mechanisms, Pharmacology, and Experimental Workflows

Executive Summary N-Methylphenethylamine (NMPEA) is a naturally occurring trace amine neuromodulator that plays a critical role in the regulation of monoaminergic signaling within the mammalian central nervous system[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylphenethylamine (NMPEA) is a naturally occurring trace amine neuromodulator that plays a critical role in the regulation of monoaminergic signaling within the mammalian central nervous system[1]. As a positional isomer of , NMPEA shares significant structural and pharmacodynamic overlaps with exogenous psychostimulants, primarily functioning as a potent endogenous agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[1],[2]. This whitepaper provides an in-depth technical synthesis of NMPEA’s biosynthetic pathways, receptor pharmacology, and the rigorously validated experimental workflows required to study its neuromodulatory effects.

Biosynthesis and Metabolic Fate

Trace amines are defined by their low endogenous concentrations, which are tightly regulated by rapid metabolic turnover. NMPEA is synthesized directly from the parent trace amine, phenethylamine (PEA), via the action of—the exact same enzyme responsible for the methylation of norepinephrine into epinephrine[3],[2].

Because NMPEA lacks the alpha-methyl group present in amphetamine, it is highly susceptible to oxidative deamination. It is rapidly and preferentially metabolized by monoamine oxidase B (MAO-B) into inactive metabolites such as phenylacetaldehyde, which is further oxidized to phenylacetic acid[1]. This rapid degradation is the primary reason NMPEA is found only in trace amounts (<1 μg over 24 hours in human urine) under normal physiological conditions[1].

Biosynthesis L_Phe L-Phenylalanine (Precursor) PEA Phenethylamine (PEA) (Trace Amine) L_Phe->PEA AADC (Decarboxylation) NMPEA N-Methylphenethylamine (Neuromodulator) PEA->NMPEA PNMT (N-methylation) Degradation Phenylacetic Acid (Inactive Metabolite) NMPEA->Degradation MAO-B (Oxidative Deamination)

Biosynthetic and metabolic pathway of N-Methylphenethylamine (NMPEA).

Receptor Pharmacology: TAAR1 Agonism and Monoamine Modulation

The primary pharmacological target of NMPEA is , a G protein-coupled receptor (GPCR) predominantly localized in intracellular compartments of monoaminergic neurons[4],[5].

Mechanistic Causality: When NMPEA binds to TAAR1, the receptor primarily couples to Gαs proteins. This coupling stimulates adenylyl cyclase (AC), leading to a robust intracellular accumulation of cyclic AMP (cAMP)[5]. The elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates monoamine transporters, most notably the dopamine transporter (DAT)[5]. This phosphorylation event is functionally profound: it reduces the inward transport (reuptake) of dopamine from the synaptic cleft and can trigger transporter reversal, promoting dopamine efflux[5]. Consequently, NMPEA acts as a fine-tuning dial for synaptic catecholamine levels.

TAAR1_Signaling NMPEA NMPEA (Agonist) TAAR1 TAAR1 Receptor (GPCR) NMPEA->TAAR1 Binds & Activates Gs Gαs Protein TAAR1->Gs G-protein Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT DAT / NET / SERT (Monoamine Transporter Modulation) PKA->DAT Phosphorylates

TAAR1 signaling cascade induced by NMPEA modulating monoamine transporters.

Quantitative Pharmacological Properties

The following table summarizes the core quantitative data utilized in the biochemical characterization of NMPEA.

ParameterValuePharmacological Significance
Molecular Formula C9H13NPositional isomer of amphetamine[1].
Molar Mass 135.21 g/mol Determines molarity for in vitro assays[1].
Primary Target hTAAR1Modulates monoaminergic systems (DAT, NET, SERT)[4].
TAAR1 EC50 ~387 nMDemonstrates potent agonism in CHO-K1 cellular models[6].
Endogenous Excretion < 1 μg / 24 hoursHighlights rapid MAO-B mediated degradation in vivo[1].
pKa 10.14Exists primarily in a protonated state at physiological pH[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to isolate NMPEA's mechanisms of action.

Protocol 1: In Vitro TAAR1 Activation & Calcium Mobilization Assay

Objective: Quantify the EC50 of NMPEA at the human TAAR1 receptor. Causality & Design Choice: TAAR1 is natively a Gαs-coupled receptor (producing cAMP). However, high-throughput cAMP assays can be costly and kinetically slow. By utilizing, we force the receptor to couple to the Phospholipase C (PLC) pathway[6]. This translates the signal into an intracellular calcium release, allowing for rapid, real-time quantification using fluorescent calcium indicators.

Step-by-Step Methodology:

  • Cell Preparation: Seed RD-HGA16 CHO-K1 cells (expressing hTAAR1 and Gα16) in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Calcium 3 Assay dye (or Fluo-4 AM) supplemented with probenecid to inhibit dye efflux. Incubate for 1 hour at 37°C.

  • Ligand Preparation: Prepare a 10-point serial dilution of NMPEA (ranging from 10 μM to 0.1 nM) in assay buffer.

  • Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject 10 μL of the NMPEA dilutions, and record kinetic fluorescence for 3 minutes.

  • System Validation:

    • Positive Control: Tyramine (a known full agonist) to define Emax.

    • Negative Control: Pre-incubation with a selective TAAR1 antagonist (e.g., EPPTB) to confirm that the calcium spike is strictly TAAR1-mediated[7].

    • Quality Control: Calculate the Z'-factor; a value > 0.5 validates assay robustness.

Protocol 2: LC-MS/MS Quantification of Endogenous NMPEA in Brain Tissue

Objective: Accurately measure trace endogenous levels of NMPEA in mammalian tissue. Causality & Design Choice: Because NMPEA has a half-life of mere minutes due to MAO-B, tissues must be homogenized in the presence of MAO inhibitors. Furthermore, because NMPEA is an isomer of amphetamine, standard HPLC-UV is insufficient[4]. Multiple Reaction Monitoring (MRM) via LC-MS/MS is required to distinctively fragment and identify NMPEA based on its unique product ions.

Step-by-Step Methodology:

  • Tissue Harvesting: Rapidly dissect the target brain region (e.g., striatum) on ice. Immediately submerge the tissue in 0.1 M perchloric acid containing 10 μM pargyline (an irreversible MAO-B inhibitor) to halt degradation.

  • Internal Standard Spiking: Spike the sample with 5 ng of deuterated NMPEA (NMPEA-d3) to act as an internal standard, correcting for any matrix effects or extraction losses.

  • Homogenization & Extraction: Homogenize the tissue via sonication. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge (mixed-mode cation exchange) to concentrate the amines.

  • LC-MS/MS Analysis: Elute the sample and inject it into a C18 reverse-phase column. Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • System Validation: Monitor the specific MRM transitions for NMPEA (m/z 136.1 → 105.1) and differentiate its retention time from amphetamine standards run in parallel. Ensure the calibration curve exhibits an R² > 0.99 within the 0.1–100 ng/mL range.

References

  • Title: N-Methylphenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phenylethanolamine N-methyltransferase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 Is a Modulator of the Dopamine Transporter Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of N-methyl-2-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-2-phenylethanamine (NMPEA) is an endogenous trace amine neuromodulator with a chemical structure analogous to that of phenethylamine (PEA)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-phenylethanamine (NMPEA) is an endogenous trace amine neuromodulator with a chemical structure analogous to that of phenethylamine (PEA) and amphetamine.[1] As a naturally occurring compound detected in human urine and various plant species, NMPEA is gaining significant interest within the scientific community for its distinct pharmacological activities.[1] This technical guide provides a comprehensive overview of the pharmacological profile of NMPEA, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, to support further research and drug development endeavors.

Introduction

N-methyl-2-phenylethanamine, a secondary amine, is biosynthesized in humans from its parent compound, phenethylamine, through the action of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2] Its presence as a trace amine suggests a role in neuromodulation, influencing the activity of classical monoamine neurotransmitter systems.[3] The structural similarity of NMPEA to well-known psychostimulants necessitates a thorough understanding of its pharmacological profile to delineate its therapeutic potential and abuse liability. This guide synthesizes the current knowledge on NMPEA, offering a detailed examination of its molecular interactions and physiological effects.

Table 1: Physicochemical Properties of N-methyl-2-phenylethanamine

PropertyValueSource
IUPAC Name N-methyl-2-phenylethanamine[1]
CAS Number 589-08-2[4]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 203 °C[1]
Density 0.93 g/mL at 25 °C[1]
pKa 10.14[1]

Part 1: Molecular and Cellular Pharmacology

Primary Mechanism of Action: A Potent Agonist at the Trace Amine-Associated Receptor 1 (TAAR1)

The principal molecular target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating monoaminergic neurotransmission.[1][5] NMPEA acts as a potent agonist at human TAAR1 (hTAAR1), initiating a cascade of intracellular signaling events.[1]

Table 2: Agonist Activity of N-methyl-2-phenylethanamine at hTAAR1

ParameterValueSource
EC₅₀ ~150 nM[5]

Activation of TAAR1 by NMPEA leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This signaling pathway can influence the activity of various downstream effectors, including protein kinase A (PKA), which can in turn modulate the function of monoamine transporters.[5]

TAAR1_Signaling_Pathway NMPEA N-methyl-2- phenylethanamine TAAR1 TAAR1 NMPEA->TAAR1 Binds and Activates G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporters Monoamine Transporters (DAT, NET, SERT) PKA->Transporters Phosphorylates Modulation Modulation of Transporter Function Transporters->Modulation

Figure 1: Signaling pathway of N-methyl-2-phenylethanamine at TAAR1.

Interaction with Monoamine Transporters: An Indirect Effect

Table 3: Binding Affinities of Phenethylamine (PEA) for Monoamine Transporters

TransporterKᵢ (μM)Source
Dopamine Transporter (DAT) ~4.3[6]
Norepinephrine Transporter (NET) ~0.1[7]
Serotonin Transporter (SERT) >10[7]
Metabolism by Monoamine Oxidases (MAO)

NMPEA is a substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a preference for MAO-B.[1] These enzymes are responsible for the oxidative deamination of NMPEA, leading to its rapid metabolism and clearance.[1] The Michaelis-Menten constants (Km) for the interaction of NMPEA with rat brain mitochondrial MAO-A and MAO-B have been determined, indicating a higher affinity for MAO-B.[1] The corresponding Vmax values are not currently available in the literature.

Table 4: Kinetic Parameters for the Metabolism of N-methyl-2-phenylethanamine by MAO

EnzymeKₘ (μM)Source
MAO-A 58.8[1]
MAO-B 4.13[1]

Part 2: In Vivo Pharmacology and Pharmacokinetics

Pharmacodynamic Effects: Locomotor Activity

In vivo studies are crucial for understanding the physiological and behavioral effects of NMPEA. One of the primary methods to assess the psychostimulant potential of a compound is through the evaluation of locomotor activity in rodents. The administration of NMPEA is expected to modulate locomotor activity, likely through its action on dopaminergic pathways secondary to TAAR1 activation.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of NMPEA is characterized by rapid metabolism, primarily by MAO-B, which contributes to its short duration of action.[1] Studies in dogs have shown a plasma half-life of approximately 5 to 10 minutes following intravenous administration.[8] In rats, NMPEA has been shown to readily cross the blood-brain barrier, with a brain-uptake index of 78 ± 11%, suggesting good central nervous system penetration.[9] The striatum has been identified as a brain region with a high content of phenethylamine, a related compound.[10] However, a complete pharmacokinetic profile in rodents, including oral bioavailability, volume of distribution, and clearance, remains to be fully elucidated.

Part 3: Experimental Protocols

Protocol 1: In Vitro TAAR1 Activation Assay

This protocol outlines a cell-based assay to determine the agonist activity of NMPEA at the human TAAR1 receptor by measuring cAMP accumulation.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stably or transiently transfect the cells with a plasmid encoding for human TAAR1.

2. cAMP Accumulation Assay:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Prepare serial dilutions of NMPEA in the stimulation buffer.

  • Add the NMPEA dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the NMPEA concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

TAAR1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture and Transfect HEK293 cells with hTAAR1 Seeding Seed cells in 96-well plate Cell_Culture->Seeding Stim_Buffer Add Stimulation Buffer with PDE inhibitor NMPEA_Prep Prepare NMPEA serial dilutions Stim_Buffer->NMPEA_Prep Incubation Add NMPEA to cells and incubate NMPEA_Prep->Incubation Lysis Lyse cells Incubation->Lysis cAMP_Measure Measure cAMP levels Lysis->cAMP_Measure Plotting Plot dose-response curve cAMP_Measure->Plotting EC50_Calc Calculate EC₅₀ Plotting->EC50_Calc

Figure 2: Experimental workflow for the in vitro TAAR1 activation assay.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to assess the binding affinity of NMPEA for DAT, NET, and SERT using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in a suitable buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of NMPEA.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Incubate the plate to allow for binding equilibrium.

  • Terminate the binding by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

3. Quantification and Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the NMPEA concentration.

  • Determine the IC₅₀ value and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing transporter Plate_Setup Set up 96-well plate: Membranes + Radioligand + NMPEA dilutions Membrane_Prep->Plate_Setup Incubation Incubate to equilibrium Plate_Setup->Incubation Filtration Rapid filtration and washing Incubation->Filtration Scintillation Measure radioactivity Filtration->Scintillation Data_Processing Calculate specific binding Scintillation->Data_Processing IC50_Ki_Calc Determine IC₅₀ and Kᵢ Data_Processing->IC50_Ki_Calc

Figure 3: Experimental workflow for the radioligand binding assay.

Protocol 3: In Vivo Locomotor Activity Assessment

This protocol details the procedure for evaluating the effect of NMPEA on spontaneous locomotor activity in rodents.

1. Animal Habituation:

  • House the animals (e.g., male C57BL/6 mice) in a controlled environment with a 12-hour light/dark cycle.

  • Habituate the animals to the testing room and the locomotor activity chambers for several days prior to the experiment to reduce novelty-induced hyperactivity.

2. Drug Administration and Testing:

  • On the test day, administer NMPEA or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Immediately place the animal in the locomotor activity chamber.

  • Record locomotor activity using an automated system with infrared beams for a set duration (e.g., 60 minutes).

3. Data Analysis:

  • Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Compare the locomotor activity between the NMPEA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Locomotor_Activity_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Habituation Animal Habituation to Testing Environment Drug_Admin Administer NMPEA or Vehicle Habituation->Drug_Admin Placement Place animal in Locomotor Chamber Drug_Admin->Placement Recording Record Activity Placement->Recording Quantification Quantify Locomotor Parameters Recording->Quantification Statistical_Analysis Statistical Comparison of Groups Quantification->Statistical_Analysis

Figure 4: Workflow for the in vivo locomotor activity assessment.

Part 4: Summary and Future Directions

N-methyl-2-phenylethanamine is an endogenous trace amine with a distinct pharmacological profile centered on its potent agonism at TAAR1. Its ability to modulate monoaminergic systems, coupled with its rapid metabolism, makes it a compound of significant interest for understanding the role of trace amines in neurophysiology and for the potential development of novel therapeutics.

Future research should focus on several key areas to build upon our current understanding:

  • Elucidation of Direct Monoamine Transporter Interactions: Definitive studies are needed to determine the binding affinities (Kᵢ) of NMPEA at DAT, NET, and SERT to clarify the extent of its direct interactions with these critical targets.

  • Comprehensive Pharmacokinetic Profiling: Detailed pharmacokinetic studies in rodents are essential to establish parameters such as oral bioavailability, volume of distribution, and clearance, which are critical for designing and interpreting preclinical in vivo experiments.

  • In-depth In Vivo Neurochemical Studies: Techniques such as in vivo microdialysis can provide real-time measurements of dopamine, norepinephrine, and serotonin in specific brain regions following NMPEA administration, offering a deeper understanding of its neuromodulatory effects.

  • Exploration of Therapeutic Potential: Given its mechanism of action, NMPEA and its analogs warrant investigation for their potential therapeutic utility in disorders characterized by monoaminergic dysregulation, such as depression, ADHD, and substance use disorders.

By addressing these research gaps, the scientific community can fully unlock the potential of N-methyl-2-phenylethanamine and the broader class of trace amines in neuroscience and pharmacology.

References

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  • Zapata-Torres, G., Salazar, M., & Ramírez-Rodríguez, D. (2016). Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding. PloS one, 11(5), e0154939. [Link]

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  • Wagmann, L., Brandt, S. D., & Maurer, H. H. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(4), 606–613. [Link]

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  • Dyck, L. E., & Boulton, A. A. (1987). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Biochemical pharmacology, 36(5), 673–679. [Link]

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  • Greenshaw, A. J. (1984). Discriminative Stimulus Properties of Beta-Phenylethylamine, Deuterated Beta-Phenylethylamine, Phenylethanolamine and Some Metabolites of Phenylethylamine in Rodents. The Journal of pharmacology and experimental therapeutics, 230(1), 109–116. [Link]

  • Reynolds, G. P., & Riederer, P. (1986). Prevention of dopaminergic toxicity of MPTP in mice by phenylethylamine, a specific substrate of type B monoamine oxidase. Journal of neural transmission, 67(3-4), 269–273. [Link]

  • Wagmann, L., Brandt, S. D., & Maurer, H. H. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(4), 606-613. [Link]

  • Repic, M., Vianello, R., & Purg, M. (2022). Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step. International journal of molecular sciences, 23(4), 1957. [Link]

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Exploratory

Relationship between N-Methylphenethylamine and phenethylamine (PEA)

An In-depth Technical Guide to the Core Relationship Between N-Methylphenethylamine and Phenethylamine Abstract Phenethylamine (PEA) and its N-methylated derivative, N-Methylphenethylamine (NMPEA), are two endogenous tra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Relationship Between N-Methylphenethylamine and Phenethylamine

Abstract

Phenethylamine (PEA) and its N-methylated derivative, N-Methylphenethylamine (NMPEA), are two endogenous trace amines that play significant roles as neuromodulators within the human central nervous system. While structurally similar, the addition of a single methyl group to the amine nitrogen imparts distinct, albeit related, pharmacokinetic and pharmacodynamic properties to NMPEA. This technical guide provides a comprehensive examination of the relationship between these two compounds, intended for researchers, neuroscientists, and drug development professionals. We will explore their comparative chemical structures, biosynthesis and metabolism, mechanisms of action focusing on the Trace Amine-Associated Receptor 1 (TAAR1), and their resulting pharmacological and toxicological profiles. Furthermore, this guide details established methodologies for their analytical distinction, a critical consideration for both research and forensic applications.

Foundational Chemistry: A Tale of One Methyl Group

The fundamental relationship between phenethylamine (PEA) and N-Methylphenethylamine (NMPEA) is rooted in their chemical structures. PEA (C₈H₁₃N) serves as the parent compound, a primary amine consisting of a benzene ring attached to an ethylamine side chain.[1] NMPEA (C₉H₁₃N) is its secondary amine analogue, distinguished by the addition of a methyl group to the nitrogen atom of the ethylamine side chain.[2][3] This seemingly minor structural modification is the primary determinant of the differences in their biological activity and metabolic fate.

Synthesis and Metabolic Fate

Biosynthesis

In mammals, PEA is endogenously synthesized from the essential amino acid L-phenylalanine through enzymatic decarboxylation by aromatic L-amino acid decarboxylase.[4] NMPEA is subsequently produced in humans via the N-methylation of PEA.[3][4] This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which utilizes S-adenosyl methionine (SAM) as a methyl group donor.[4][5]

Chemical Synthesis

For research and commercial purposes, NMPEA can be synthesized from PEA. A common laboratory method involves the conversion of phenethylamine into a more stable intermediate, such as a p-toluenesulfonamide or trifluoroacetamide derivative.[5] This intermediate is then N-methylated using a methylating agent like methyl iodide, followed by hydrolysis to yield the final NMPEA product.[5]

Metabolism

The in-vivo activity of both PEA and NMPEA is significantly curtailed by their rapid metabolism, primarily orchestrated by monoamine oxidase (MAO) enzymes. Both compounds are substrates for MAO-A and MAO-B, though they are preferentially metabolized by MAO-B.[5] This rapid degradation, particularly during first-pass metabolism in the gut and liver, results in a very short plasma half-life of approximately 5-10 minutes for both amines.[4][6] The primary urinary metabolite of PEA is β-phenylacetic acid, formed via MAO-mediated conversion to phenylacetaldehyde, which is then oxidized by aldehyde dehydrogenase.[4] Due to this extensive metabolism, significant central nervous system effects are typically observed only when these compounds are administered intravenously or in conjunction with a MAO-B inhibitor like selegiline.[4][7]

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#4285F4"]; PEA [label="Phenethylamine (PEA)", fillcolor="#EA4335"]; NMPEA [label="N-Methylphenethylamine (NMPEA)", fillcolor="#FBBC05"]; PAA [label="Phenylacetaldehyde", fillcolor="#5F6368"]; PAA_acid [label="Phenylacetic Acid (Excreted)", fillcolor="#34A853"];

// Edges L_Phe -> PEA [label=" Aromatic L-amino acid\ndecarboxylase", fontsize=10]; PEA -> NMPEA [label=" PNMT\n(N-methylation)", fontsize=10]; PEA -> PAA [label=" MAO-A / MAO-B\n(Primary Pathway)", fontsize=10]; NMPEA -> PAA [label=" MAO-A / MAO-B", fontsize=10, style=dashed]; PAA -> PAA_acid [label=" Aldehyde\ndehydrogenase", fontsize=10]; } dot Figure 2: Simplified metabolic pathways of PEA and NMPEA.

Comparative Pharmacodynamics: The TAAR1 Receptor

The primary mechanism through which both PEA and NMPEA exert their neuromodulatory effects is by acting as potent agonists of the human trace amine-associated receptor 1 (hTAAR1).[5][8] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[2][4]

Upon binding, PEA and NMPEA activate TAAR1, which primarily couples to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has several downstream consequences, most notably the inhibition of uptake and induction of efflux (release) of key monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, through their respective transporters (DAT, NET, and SERT).[8][9] PEA also exhibits activity as an inhibitor of the vesicular monoamine transporter 2 (VMAT2), further contributing to increased cytoplasmic monoamine levels.[4]

While both are potent hTAAR1 agonists, some research indicates that PEA possesses a higher affinity for the receptor than NMPEA. One study reported an EC₅₀ value of approximately 15 nM for PEA, compared to around 150 nM for NMPEA, suggesting the N-methyl group may slightly reduce binding potency at this specific target.[10]

// Nodes Ligand [label="PEA / NMPEA", fillcolor="#EA4335"]; TAAR1 [label="TAAR1 Receptor", fillcolor="#4285F4"]; G_Protein [label="Gαs Protein", fillcolor="#FBBC05"]; AC [label="Adenylyl\nCyclase", fillcolor="#FBBC05"]; cAMP [label="cAMP", fillcolor="#34A853"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853"]; Transporter [label="Dopamine Transporter\n(DAT)", fillcolor="#5F6368"]; DA_efflux [label="Dopamine Efflux\n(Increased Synaptic DA)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> TAAR1 [label=" Binds & Activates"]; TAAR1 -> G_Protein [label=" Activates"]; G_Protein -> AC [label=" Activates"]; AC -> cAMP [label=" ATP to cAMP"]; cAMP -> PKA [label=" Activates"]; PKA -> Transporter [label=" Phosphorylates"]; Transporter -> DA_efflux [label=" Reverses Transport\nDirection"]; } dot Figure 3: Simplified TAAR1 signaling cascade upon agonist binding.

Pharmacological and Toxicological Profiles

The activation of TAAR1 and subsequent monoamine release underpins the stimulant and pressor effects of both compounds.[5][9] They produce effects analogous to amphetamine, though with a much shorter duration of action due to their rapid metabolism.[7] These effects can include increased heart rate, elevated blood pressure, and central nervous system stimulation.[6][7] In dogs, intravenous administration of both PEA and NMPEA caused pupil dilation, tachycardia followed by bradycardia, and elevated body temperature.[6]

NMPEA is characterized as a pressor, with a potency approximately 1/350th that of epinephrine.[5] While direct comparative toxicity data is limited, the acute toxicity of NMPEA has been established in mice, with reported LD₅₀ values varying by route of administration.

Comparative Data Summary
PropertyPhenethylamine (PEA)N-Methylphenethylamine (NMPEA)
Molar Mass 121.18 g·mol⁻¹135.21 g·mol⁻¹[3]
pKa ~9.8-10.510.14[5]
Primary Target hTAAR1 Agonist, VMAT2 Inhibitor[4]hTAAR1 Agonist[5]
hTAAR1 Affinity (EC₅₀) ~15 nM[10]~150-387 nM[3][10]
Primary Metabolism MAO-B[4][5]MAO-B[5]
Plasma Half-life ~5-10 minutes[4][6]~5-10 minutes[6]
Acute Toxicity (Mouse) Data not readily availableLD₅₀: 685 mg/kg (oral), 90 mg/kg (IV)[11]

Analytical Methodologies for Distinction

Given their structural similarity and status as isomers of other regulated compounds like amphetamine, robust analytical methods are essential for the definitive identification and differentiation of PEA and NMPEA.[12] The gold-standard techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Chromatographic separation is the critical step, as the mass spectra of these isomers can be very similar.[12] LC-MS/MS is often preferred for its high sensitivity and suitability for complex biological matrices like blood and urine with minimal sample preparation.[13][14]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated, self-referential workflow for the separation and detection of PEA and NMPEA in a urine matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Causality: SPE is chosen over a simple "dilute and shoot" method to remove matrix interferences (salts, urea) that can cause ion suppression in the mass spectrometer, thereby improving sensitivity and accuracy.
  • Centrifuge 5 mL of urine sample to pellet any sediment.
  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
  • Load 1 mL of the urine supernatant onto the cartridge.
  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove neutral and acidic interferences.
  • Elute the analytes (PEA and NMPEA) with 2 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

2. Chromatographic Separation (UHPLC):

  • Causality: A C18 stationary phase is selected for its effective retention of these moderately polar compounds via reversed-phase chromatography. A gradient elution is necessary to ensure sharp peaks and adequate separation from potential isomers. Formic acid is added to the mobile phase to promote protonation of the analytes, which is essential for positive ion electrospray ionization.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection (Tandem MS):

  • Causality: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, the instrument can definitively identify and quantify the target analytes even in a complex matrix.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • PEA: Precursor Ion (Q1): m/z 122.1 → Product Ion (Q3): m/z 105.1 (loss of NH₃)
  • NMPEA: Precursor Ion (Q1): m/z 136.1 → Product Ion (Q3): m/z 105.1 (loss of CH₃NH₂)
  • Validation: The protocol is validated by analyzing spiked blank urine samples to confirm retention times, selectivity, and limits of detection and quantification. The presence of two distinct chromatographic peaks with the correct MRM transitions confirms the successful differentiation of PEA and NMPEA.

// Nodes Sample [label="Urine Sample", fillcolor="#4285F4"]; SPE [label="Solid-Phase\nExtraction (SPE)", fillcolor="#FBBC05"]; Elute [label="Elution &\nEvaporation", fillcolor="#FBBC05"]; Recon [label="Reconstitution", fillcolor="#FBBC05"]; Inject [label="UHPLC Injection", fillcolor="#34A853"]; Column [label="C18 Column Separation\n(Gradient Elution)", fillcolor="#34A853"]; ESI [label="ESI+ Source", fillcolor="#EA4335"]; MSMS [label="Tandem MS\n(MRM Mode)", fillcolor="#EA4335"]; Data [label="Data Analysis\n(Chromatogram & Spectra)", fillcolor="#5F6368"];

// Edges Sample -> SPE; SPE -> Elute; Elute -> Recon; Recon -> Inject; Inject -> Column; Column -> ESI; ESI -> MSMS; MSMS -> Data; } dot Figure 4: General workflow for the analytical separation of PEA and NMPEA.

Conclusion

N-Methylphenethylamine is the direct, endogenously produced derivative of phenethylamine, differing only by a single methyl group on the terminal amine. This structural alteration is sufficient to create a distinct, though related, chemical entity. While both molecules act as potent agonists at the hTAAR1 receptor to exert their neuromodulatory and stimulant effects, the N-methylation appears to slightly decrease binding affinity at this target. Their shared, rapid metabolism by MAO-B results in a similarly short duration of action for both compounds. For drug development and research professionals, understanding these subtle differences is paramount, and the use of robust chromatographic techniques is essential to accurately distinguish and quantify these closely related trace amines.

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Foundational

Technical Whitepaper: Isomeric Distinction &amp; Pharmacological Divergence of C9H13N Phenethylamines

Executive Summary This technical guide addresses the critical isomeric relationship between N-Methylphenethylamine (NMPEA) and Amphetamine ( -methylphenethylamine). While sharing the molecular formula and identical molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the critical isomeric relationship between N-Methylphenethylamine (NMPEA) and Amphetamine (


-methylphenethylamine). While sharing the molecular formula 

and identical molecular weights (

), these constitutional isomers exhibit vastly different pharmacological profiles and metabolic fates.

For drug development professionals and forensic toxicologists, distinguishing these compounds is a high-stakes analytical challenge.[1] This guide delineates the structural causality behind their divergent bioactivity—specifically the role of steric hindrance in Monoamine Oxidase (MAO) resistance—and provides a self-validating protocol for their analytical differentiation using GC-MS.

Part 1: Structural & Chemical Isomerism[1]

The core distinction between these isomers lies in the placement of the methyl group on the phenethylamine scaffold. This subtle shift in connectivity dictates their entire pharmacokinetic destiny.

  • Amphetamine: The methyl group is attached to the

    
    -carbon (the carbon adjacent to the amine). This creates a chiral center and sterically protects the amine from oxidative deamination.
    
  • N-Methylphenethylamine (NMPEA): The methyl group is attached directly to the nitrogen atom. The

    
    -carbon remains unsubstituted, leaving the molecule vulnerable to enzymatic attack.
    
Visualization: Structural Connectivity

The following diagram contrasts the connectivity of the two isomers.

Isomers cluster_0 Amphetamine (Alpha-Methylation) cluster_1 N-Methylphenethylamine (N-Methylation) Amph Amphetamine C9H13N Amph_Feat Feature: Methyl on Alpha-Carbon (Steric Shield) Amph->Amph_Feat NMPEA N-Methylphenethylamine C9H13N NMPEA_Feat Feature: Methyl on Nitrogen (Exposed Alpha-Carbon) NMPEA->NMPEA_Feat

Figure 1: Structural comparison highlighting the positional difference of the methyl group.

Part 2: Physicochemical Properties & The "Isobaric Trap"

Both compounds exist as oily liquids at room temperature with remarkably similar physical properties, creating a risk of misidentification in screening contexts.[1]

Table 1: Comparative Physicochemical Data

PropertyAmphetamineN-Methylphenethylamine (NMPEA)Significance
IUPAC Name 1-phenylpropan-2-amineN-methyl-2-phenylethan-1-amineConnectivity difference
Formula


Exact Mass Match
Mol.[1][2][3][4] Weight


Indistinguishable by low-res MS
Boiling Point


Co-elution risk in GC
pKa


Similar basicity
LogP


Similar lipophilicity
The Analytical Challenge: Mass Spectral Similarity

In Electron Ionization (EI) Mass Spectrometry, both compounds fragment to yield base peaks at m/z 44 and m/z 91 .

  • m/z 91: Tropylium ion (

    
    ), common to all benzyl compounds.[1]
    
  • m/z 44: The amine fragment formed by

    
    -cleavage.[1]
    
    • Amphetamine:

      
      
      
    • NMPEA:

      
      
      

Because these fragments are isobaric (same mass), a standard MS spectrum scan is often insufficient for definitive identification without chromatographic separation [1].[1]

Part 3: Analytical Differentiation Protocol

To resolve these isomers definitively, researchers must rely on Chromatographic Resolution combined with Derivatization .[1] The following protocol is a self-validating system designed to exaggerate the structural differences.

Protocol: GC-MS with HFBA Derivatization

Objective: Separate isomers by modifying the amine group with Heptafluorobutyric Anhydride (HFBA). This increases molecular weight and alters retention characteristics.

  • Sample Preparation:

    • Aliquot

      
       of biological specimen (plasma/urine) or reference standard.[1]
      
    • Add internal standard (e.g., Amphetamine-d5).

    • Perform liquid-liquid extraction (pH > 11) into butyl chloride.

  • Derivatization:

    • Evaporate solvent.

    • Add

      
      HFBA  (Heptafluorobutyric anhydride).
      
    • Incubate at

      
       for 20 minutes.
      
    • Mechanism:[5][6][7][8] Acylation of the nitrogen.

      • Amphetamine (

        
         amine) 
        
        
        
        N-HFB-Amphetamine.[1]
      • NMPEA (

        
         amine) 
        
        
        
        N-HFB-NMPEA.[1]
  • GC-MS Analysis:

    • Column: Rxi-5Sil MS or equivalent (low polarity, 30m).

    • Temperature Program:

      
       (1 min) 
      
      
      
      
      
      to
      
      
      .
  • Validation Criteria (Differentiation):

    • Retention Time (RT): Under these conditions, the branched

      
      -methyl group of Amphetamine typically causes it to elute earlier than the linear chain of NMPEA.
      
    • Ion Ratios: While parent ions are isomeric, the derivatized fragments often show distinct ratios of m/z 254 (perfluoro-fragment) vs m/z 91.

Expert Insight: Never rely solely on library matching for these isomers. Always run a concurrent reference standard of NMPEA when confirming amphetamine in complex matrices (e.g., dietary supplements) [2].

Part 4: Pharmacological Divergence & Metabolic Fate[1]

The structural difference dictates the "Life and Death" of the molecule within the body. This is the Structure-Activity Relationship (SAR) core.

The Alpha-Methyl Shield (Amphetamine)

The methyl group at the


-position in amphetamine acts as a steric shield. It blocks the approach of Monoamine Oxidase (MAO)  enzymes.
  • Result: Amphetamine is not a substrate for MAO.[1][2] It persists in the CNS, displacing dopamine into the synapse via VMAT2 inhibition and TAAR1 agonism.

  • Metabolism: It must be metabolized via slower routes (CYP2D6 hydroxylation or deamination to Phenylacetone), leading to a half-life of 10-12 hours.[1]

The Vulnerable Skeleton (NMPEA)

NMPEA lacks this


-methyl shield.[1]
  • Result: It is a high-affinity substrate for MAO-B (

    
    ) [3].[9]
    
  • Metabolism: Upon entering the body, it is rapidly deaminated to Phenylacetic Acid (PAA) during first-pass metabolism.[1][7]

  • Effect: Despite being a TAAR1 agonist like amphetamine, its bioavailability is so low that it produces negligible CNS stimulation in typical contexts.[1]

Visualization: Divergent Metabolic Pathways

The diagram below maps the distinct degradation pathways that confirm the identity of the isomer based on metabolites.

Metabolism cluster_Amph Amphetamine Pathway (MAO Resistant) cluster_NMPEA NMPEA Pathway (MAO Susceptible) Amph Amphetamine P2P Phenylacetone (P2P) (via Oxidative Deamination) Amph->P2P CYP450 / Deamination NMPEA N-Methylphenethylamine (NMPEA) Benzoic Benzoic Acid P2P->Benzoic Oxidation Hippuric Hippuric Acid (Excreted) Benzoic->Hippuric Glycine Conjugation PAld Phenylacetaldehyde NMPEA->PAld MAO-B (Rapid) PAA Phenylacetic Acid (PAA) PAld->PAA Aldehyde Dehydrogenase PAG Phenylacetylglutamine (Excreted) PAA->PAG Conjugation

Figure 2: Metabolic pathways illustrating the divergence in degradation products (Benzoic Acid vs. Phenylacetic Acid).

References

  • Differentiation of Side Chain Positional Isomers of Amphetamine. Journal of Forensic Sciences. Available at: [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Preprints.org.[1] Available at: [Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology. Frontiers in Pharmacology. Available at: [Link][4][10]

  • Phenylacetate Metabolism. SMPDB (Small Molecule Pathway Database).[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-Methyl-2-Phenylethanamine

This Application Note and Protocol guide is structured to provide a high-fidelity, reproducible pathway for the synthesis of N-methyl-2-phenylethanamine (NMPEA). It prioritizes "directed mono-methylation" strategies to a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is structured to provide a high-fidelity, reproducible pathway for the synthesis of N-methyl-2-phenylethanamine (NMPEA). It prioritizes "directed mono-methylation" strategies to avoid the common pitfall of over-alkylation to N,N-dimethyl-phenethylamine.

Target Compound: N-Methyl-2-phenylethanamine (CAS: 589-08-2) Precursor: 2-Phenethylamine (2-PEA) Primary Challenge: Selective mono-methylation without over-alkylation to the tertiary amine.

Executive Summary & Strategic Analysis

The synthesis of secondary amines from primary amines is classically plagued by over-alkylation. Direct alkylation (e.g., with methyl iodide) is kinetically difficult to stop at the mono-methyl stage because the product is often more nucleophilic than the starting material.

To ensure Scientific Integrity and High Purity , this guide rejects simple direct alkylation in favor of two "Self-Validating" protocols:

  • The "Benzaldehyde Gate" Method (Reductive Alkylation via Iminium): A highly specific route that uses benzaldehyde to temporarily "mask" the nitrogen, forcing mono-methylation via a quaternary iminium intermediate.

  • The Carbamate Reduction Method: A robust, two-step sequence converting the amine to a carbamate, followed by hydride reduction. This method is virtually immune to over-methylation.[1]

Reaction Pathways & Logic (Graphviz Visualization)

The following diagram illustrates the two primary pathways and the logic avoiding the "Over-Alkylation Trap."

SynthesisPathways cluster_MethodA Method A: Benzaldehyde Gate (High Specificity) cluster_MethodB Method B: Carbamate Reduction (Robust) Start 2-Phenethylamine (Primary Amine) Imine N-Benzylidene Intermediate Start->Imine Benzaldehyde (-H2O) Carbamate N-Ethoxycarbonyl Derivative Start->Carbamate Ethyl Chloroformate (Base) SideProduct N,N-Dimethyl (Over-Alkylation) Start->SideProduct Direct MeI (AVOID) Salt N-Methyl-N-Benzylidene Iminium Salt Imine->Salt Dimethyl Sulfate (Methylation) Hydrolysis Hydrolysis Salt->Hydrolysis Target N-Methyl-2-Phenylethanamine (Target Secondary Amine) Hydrolysis->Target Yields Product + Benzaldehyde Reduction LiAlH4 Reduction Carbamate->Reduction Reduction->Target Reduction of C=O to CH2

Caption: Comparative reaction pathways. Method A uses steric gating to prevent over-methylation; Method B uses oxidation state control.

Detailed Experimental Protocols

Protocol A: The "Benzaldehyde Gate" Method (Recommended)

Mechanism: Formation of a Schiff base (imine)


 Methylation to quaternary iminium salt 

Hydrolysis to secondary amine. Why this works: The imine nitrogen, once methylated to the iminium salt, has no lone pair available for further alkylation. This guarantees mono-selectivity.[2]
Materials
  • 2-Phenethylamine (100 mmol, 12.6 mL)

  • Benzaldehyde (105 mmol, 10.7 mL)

  • Dimethyl Sulfate (DMS) (105 mmol, 10.0 mL) [DANGER: Highly Toxic]

  • Toluene (Solvent)[3][4]

  • NaOH (10% aqueous)[5]

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure
  • Imine Formation:

    • In a 250 mL round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser, combine 2-phenethylamine (100 mmol) and benzaldehyde (105 mmol) in 50 mL of toluene .

    • Reflux for 60–90 minutes.[6] Monitor water collection in the trap. Reaction is complete when ~1.8 mL of water is collected.[1]

    • Checkpoint: The solution should turn from clear to slightly turbid/yellow.[1]

  • Methylation (The "Gate" Step):

    • Cool the solution to room temperature.[1][7] Remove the Dean-Stark trap.

    • Safety: Working in a fume hood, add dimethyl sulfate (105 mmol) dropwise over 15 minutes.

    • Heat gently to reflux for 30–60 minutes. An oily orange/red phase (the iminium salt) will separate or crystallize upon cooling.

  • Hydrolysis:

    • Add 30 mL of water to the reaction mixture.

    • Reflux for 20 minutes. This hydrolyzes the iminium salt, releasing benzaldehyde and the N-methylamine sulfate salt into the aqueous phase.

  • Work-up & Purification:

    • Separate the layers.[1][5][8][9][10] The toluene layer contains the regenerated benzaldehyde (discard or recycle).

    • Wash the aqueous layer (bottom) with 2 x 20 mL DCM to remove traces of benzaldehyde.

    • Basify the aqueous layer with 10% NaOH until pH > 12. The product will oil out.

    • Extract with DCM (3 x 30 mL). Dry combined organics over anhydrous MgSO4.

    • Concentrate under vacuum to yield the crude oil.

    • Final Purification: Distill under reduced pressure (bp ~97–98°C at 22 mmHg) or convert to HCl salt for crystallization.

Protocol B: Carbamate Reduction (Alternative)

Mechanism: Acylation


 Hydride Reduction.
Why this works:  The carbamate nitrogen is non-nucleophilic, preventing any further reaction during the first step. Reduction of the carbamate carbonyl (-C(=O)O-) yields the N-methyl group (-CH3).
Materials
  • 2-Phenethylamine (50 mmol)

  • Ethyl Chloroformate (55 mmol)

  • Triethylamine (Et3N) (60 mmol)

  • Lithium Aluminum Hydride (LiAlH4) (75 mmol) [DANGER: Pyrophoric]

  • Dry THF (Tetrahydrofuran)[7]

Step-by-Step Procedure
  • Carbamate Formation:

    • Dissolve 2-phenethylamine and Et3N in dry DCM (100 mL) at 0°C.

    • Add ethyl chloroformate dropwise. Stir at 0°C for 1 hour, then room temp for 2 hours.

    • Wash with water, 1M HCl, and brine. Dry and evaporate to yield N-ethoxycarbonyl-2-phenethylamine (Intermediate).

  • Reduction:

    • Prepare a suspension of LiAlH4 (75 mmol) in dry THF (100 mL) under Nitrogen/Argon.

    • Dissolve the intermediate carbamate in 20 mL dry THF and add dropwise to the LiAlH4 suspension (maintain gentle reflux).

    • Reflux for 4–6 hours.

  • Fieser Work-up (Critical for Safety):

    • Cool to 0°C. Quench carefully with:

      • 2.8 mL Water

      • 2.8 mL 15% NaOH

      • 8.4 mL Water

    • Stir until a white granular precipitate forms. Filter off the aluminum salts.[7]

  • Isolation:

    • Concentrate the filtrate to yield the N-methylamine.

Analytical Data & Validation Criteria

ParameterSpecificationValidation Method
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point 203°C (atm); 97–98°C (22 mmHg)Distillation
1H NMR (CDCl3)

2.44 (s, 3H, N-CH3), 2.8-2.9 (m, 4H), 7.2-7.3 (m, 5H)
NMR Spectroscopy
Key Impurity N,N-Dimethyl-2-phenethylamineCheck for singlet at

2.2-2.3 (6H)

Interpretation of NMR:

  • A clean singlet at ~2.44 ppm integrating to 3 protons confirms the N-Methyl group.

  • Absence of a singlet at ~2.25 ppm confirms no tertiary amine (dimethyl) formation.

Safety & Compliance

  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. Use only in a high-flow fume hood. Neutralize spills with aqueous ammonia.

  • LiAlH4: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D extinguisher ready.

  • Regulatory: While N-methyl-phenethylamine is a positional isomer of amphetamine, it is distinct. However, it may be considered a precursor or analog in certain jurisdictions. Researchers must verify local compliance (e.g., DEA List I/II status or local equivalents) before synthesis.

References

  • Monomethylation via Benzaldehyde Imine

    • Title: "Monomethylation of primary amines: N-methyl-2-phenethylamine"
    • Source: Sciencemadness (citing J. Med. Chem. 1972, 15, 214).[1]

    • URL:

  • Eschweiler-Clarke & General Methylation

    • Title: "Eschweiler–Clarke reaction"
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:

  • Carbamate Reduction Protocol

    • Title: "Reduction of Amides and Carbam
    • Source: BenchChem / Master Organic Chemistry.
    • URL:

  • Physical Properties & NMR Data

    • Title: "N-Methyl-2-phenylethanamine Compound Summary"
    • Source: PubChem (N
    • URL:

Sources

Application

Application Note: A Researcher's Guide to Selective Monomethylation of Primary Amines

Abstract The introduction of a single methyl group to a primary amine is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The N-methyl group can signif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a single methyl group to a primary amine is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The N-methyl group can significantly alter a molecule's biological activity, solubility, and metabolic stability.[1] However, achieving selective mono-methylation is a persistent challenge, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-methylation and the formation of undesired tertiary amines.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of reliable experimental protocols for the selective monomethylation of primary amines, focusing on modern reductive amination and catalytic strategies. We delve into the mechanistic rationale behind procedural choices, offer step-by-step protocols, and present a framework for reaction validation and troubleshooting.

Introduction: The Challenge of Selectivity

Direct alkylation of primary amines with methylating agents like methyl iodide or dimethyl sulfate is notoriously difficult to control and often results in a mixture of secondary, tertiary, and even quaternary ammonium salts.[5][6][7] To overcome this, synthetic chemists have developed more sophisticated methods. The ideal protocol should be high-yielding, applicable to a broad range of substrates, and, most importantly, highly selective for the monomethylated product.

This document will focus on two field-proven strategies:

  • Controlled Reductive Amination: A versatile and widely used one-pot method that combines imine formation with a selective reduction step.[8][9][10]

  • Catalytic N-Methylation with Methanol: A modern, sustainable approach that uses a renewable C1 source and a catalyst to achieve high selectivity.[2][3][11]

Strategic Approach to Monomethylation

Choosing the right protocol depends on the substrate's functional group tolerance, the desired scale, and available reagents. The following diagram outlines a general decision-making workflow.

G Start Primary Amine Substrate AcidLabile Is the substrate acid-labile? Start->AcidLabile HighTempSensitive Is the substrate sensitive to high temp (>100 °C)? AcidLabile->HighTempSensitive No ConsiderBorohydride Consider milder borohydride (e.g., NaBH3CN) or stepwise procedure. AcidLabile->ConsiderBorohydride Yes ReductiveAmination Protocol 1: Controlled Reductive Amination (e.g., with NaBH(OAc)3) HighTempSensitive->ReductiveAmination Yes Catalytic Protocol 2: Catalytic Methylation (e.g., with Methanol) HighTempSensitive->Catalytic No ConsiderBorohydride->ReductiveAmination

Caption: Decision workflow for selecting a monomethylation protocol.

Protocol 1: Controlled Reductive Amination

Reductive amination is a cornerstone of amine synthesis.[8] The strategy involves the reaction of a primary amine with an equivalent of formaldehyde to form an imine (or iminium ion) intermediate, which is then reduced in situ by a hydride-donating reagent.[9][10][12] The key to achieving monomethylation is the choice of reducing agent.

Causality & Expertise: We avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄) because they would reduce the starting formaldehyde. Instead, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal. These reagents are selective for the reduction of the protonated imine intermediate over the carbonyl group of the aldehyde, allowing the one-pot reaction to proceed cleanly.[5][13] NaBH(OAc)₃ is often preferred as it is less toxic than its cyanide counterpart and performs well under mildly acidic conditions which favor iminium ion formation.

General Mechanism of Reductive Amination

The reaction proceeds in two main stages within the same pot: imine/iminium formation and subsequent reduction.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Hydride Reduction Amine R-NH₂ (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Hemiaminal Iminium R-N⁺H=CH₂ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R-NH-CH₃ (Secondary Amine) Iminium->Product Hydride Attack Reducer [H⁻] (e.g., from NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of controlled reductive amination for monomethylation.

Detailed Experimental Protocol

Materials:

  • Primary amine (1.0 eq)

  • Paraformaldehyde or 37 wt. % formaldehyde in H₂O (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Acetic Acid (AcOH) (Optional, 0-1.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (e.g., 5 mmol).

  • Dissolution: Dissolve the amine in an appropriate solvent (e.g., 25 mL of DCM).

  • Carbonyl Addition: Add the formaldehyde source. If using paraformaldehyde, it will dissolve slowly. If using an aqueous solution, be aware that the reducing agent can react with water, which may necessitate using a larger excess.

  • pH Adjustment (Optional): For less reactive amines, catalytic amounts of acetic acid can be added to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor the reaction by TLC or LC-MS to observe the consumption of the starting amine and the appearance of a new, less polar spot (the imine/enamine).

  • Reducer Addition: Carefully add the sodium triacetoxyborohydride in portions. The addition can be exothermic. Maintain the temperature at or below room temperature (an ice bath can be used if necessary).

  • Reaction: Allow the reaction to stir at room temperature for 3 to 24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is fully consumed.

  • Workup:

    • Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., 3 x 20 mL of DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: The crude product can be purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Method Comparison: Reductive Amination Reagents
ReagentTypical ConditionsProsCons
NaBH(OAc)₃ DCM or DCE, rtMild, selective for imines, non-toxic byproductsMoisture sensitive, relatively expensive
NaBH₃CN MeOH, pH 6-7Highly selective, effectiveHighly toxic (releases HCN in strong acid) , moisture sensitive
H₂/Pd, Pt, or Ni Various solvents, H₂ pressure"Green" (H₂O is byproduct), scalableRequires specialized pressure equipment, may reduce other functional groups (e.g., C=C, nitro)[9]

Protocol 2: Catalytic N-Methylation with Methanol

Driven by principles of green chemistry, methods using methanol as a sustainable C1 source have become increasingly prominent.[3][11] These reactions typically employ transition metal catalysts (e.g., based on Ruthenium or Iridium) and operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[2][14][15]

Causality & Expertise: The catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride species and formaldehyde in situ. This formaldehyde then undergoes reductive amination with the primary amine as described in Protocol 1. The same catalyst then returns the hydrogen to reduce the imine intermediate, regenerating the catalyst and liberating water as the sole byproduct. Selectivity for monomethylation is achieved through kinetic control, where the reaction conditions are optimized to disfavor the further methylation of the secondary amine product.[2][3]

General Mechanism of Catalytic N-Methylation

G cluster_cycle Catalytic Cycle Catalyst [Ru]-H (Catalyst) Methanol CH₃OH Formaldehyde CH₂O (in situ) Methanol->Formaldehyde + [Ru] Amine R-NH₂ Iminium R-N⁺H=CH₂ Formaldehyde->Iminium + R-NH₂ - H₂O Product R-NH-CH₃ Iminium->Product + [Ru]-H - [Ru] Water H₂O

Sources

Method

Application Note: Synthesis of Tertiary Amines via N-Alkylation of N-Methylphenethylamine (NMPEA)

Executive Summary N-Methylphenethylamine (NMPEA) is an endogenous trace amine and a highly valuable secondary amine building block in synthetic and medicinal chemistry[1]. Due to its structural homology to monoamine neur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylphenethylamine (NMPEA) is an endogenous trace amine and a highly valuable secondary amine building block in synthetic and medicinal chemistry[1]. Due to its structural homology to monoamine neurotransmitters, NMPEA is frequently utilized in the synthesis of complex tertiary amines targeting central nervous system (CNS) receptors, such as the trace amine-associated receptor 1 (TAAR1)[1][2]. This application note provides an authoritative, field-proven guide to synthesizing tertiary amines from NMPEA via two primary N-alkylation pathways: Direct Nucleophilic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and Reductive Amination.

Mechanistic Rationale & Pathway

G cluster_direct Pathway A: Direct N-Alkylation cluster_reductive Pathway B: Reductive Amination NMPEA N-Methylphenethylamine (Secondary Amine) AlkylHalide Alkyl Halide (R-X) + Base (K2CO3 / DIPEA) Solvent: MeCN or DMF NMPEA->AlkylHalide Carbonyl Aldehyde / Ketone + Mild Acid Catalyst Solvent: DCE or DCM NMPEA->Carbonyl SN2 SN2 Nucleophilic Attack (Deprotonation by Base) AlkylHalide->SN2 TertiaryAmine Tertiary Amine (Target Product) SN2->TertiaryAmine Iminium Iminium Ion Intermediate Carbonyl->Iminium Reduction Reduction by NaBH(OAc)3 (STAB) Iminium->Reduction Reduction->TertiaryAmine

Workflow of NMPEA conversion to tertiary amines via Direct N-Alkylation and Reductive Amination.

Experimental Design: Causality & Choices (E-E-A-T)

  • Direct Alkylation Causality: While direct N-alkylation of primary amines often suffers from over-alkylation to quaternary ammonium salts, starting with a sterically hindered secondary amine like NMPEA significantly mitigates this risk[3]. The choice of base is the most critical variable. Utilizing a non-nucleophilic organic base like ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -diisopropylethylamine (Hünig's base) or an insoluble inorganic base like potassium carbonate (
    
    
    
    ) neutralizes the hydrohalic acid byproduct without acting as a competing nucleophile. Polar aprotic solvents such as acetonitrile (MeCN) or
    
    
    -Dimethylformamide (DMF) are selected to stabilize the
    
    
    transition state and accelerate the reaction[4].
  • Reductive Amination Causality: Reductive amination is the superior choice when absolute chemoselectivity is required, as it completely circumvents over-alkylation[5]. The reaction proceeds via the condensation of NMPEA with an aldehyde or ketone to form a transient iminium ion. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; its electron-withdrawing acetoxy groups reduce its nucleophilicity compared to sodium borohydride (

    
    ), allowing it to selectively reduce the iminium ion without reducing the starting carbonyl compound to an alcohol[6].
    
  • Self-Validating System: Both protocols are engineered to be self-validating. Reaction progress is tracked via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Ninhydrin reacts strongly with the secondary amine (NMPEA) to form a distinct colored spot, but reacts poorly or not at all with the resulting tertiary amine. Furthermore, the conversion from a secondary to a tertiary amine typically results in a higher

    
     value on silica gel (using DCM/MeOH eluent systems) due to the loss of the hydrogen-bond donating N-H group.
    

Detailed Protocols

Protocol A: Direct N-Alkylation using Alkyl Halides

Reference standard adapted from operationally convenient general synthesis conditions[3].

Materials:

  • N-Methylphenethylamine (1.0 equiv)

  • Alkyl halide (1.1 - 1.2 equiv)

  • Hünig's base (DIPEA) or

    
     (2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve NMPEA (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA or finely powdered

    
     (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to ensure uniform dispersion.
    
  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. If the alkyl halide is highly reactive (e.g., benzyl bromide), maintain the reaction at room temperature. For less reactive aliphatic halides, attach a reflux condenser and heat the mixture to 60–80 °C[4].

  • Monitoring: Monitor the reaction progress via TLC (DCM:MeOH 9:1) or LC-MS every 2 hours[3].

  • Workup: Upon complete consumption of NMPEA, cool the mixture to room temperature. Filter off the inorganic salts (if

    
     was used) and concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     and brine, dry over anhydrous 
    
    
    
    , and purify via silica gel flash chromatography to yield the pure tertiary amine[7].
Protocol B: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Reference standard adapted from highly selective amination procedures[6][8].

Materials:

  • N-Methylphenethylamine (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial acetic acid (0.1 - 1.0 equiv, optional but recommended for ketones)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve NMPEA (1.0 equiv) and the target carbonyl compound (1.0 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation[4]. Stir at room temperature for 30–60 minutes.

  • Reduction: Carefully add STAB (1.5 equiv) portion-wise to the reaction mixture. The reaction is mildly exothermic; a water bath can be used if scaling up[4][6].

  • Incubation: Stir the reaction under an inert atmosphere (Nitrogen or Argon) at room temperature for 4–24 hours. Ketones generally require longer reaction times than aldehydes[8].

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous

    
     until gas evolution ceases and the pH reaches ~8.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over

    
    [6].
    
  • Purification: Concentrate the solvent in vacuo. Purify the resulting tertiary amine via column chromatography or acid-base extraction if the product is sufficiently lipophilic.

Data Presentation & Troubleshooting

Table 1: Comparison of Quantitative Reaction Parameters

ParameterDirect N-AlkylationReductive Amination
Typical Yield 75% - 95%80% - 98%
Reaction Time 4 - 24 hours2 - 18 hours
Temperature 25 °C - 80 °C0 °C - 25 °C
Equivalents of NMPEA 1.01.0
Equivalents of Electrophile 1.1 - 1.2 (Alkyl Halide)1.0 - 1.1 (Carbonyl)
Primary Byproducts Quaternary ammonium salts (trace)Alcohols (from carbonyl reduction)

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Incomplete NMPEA conversion Insufficient electrophile or inactive baseAdd 0.2 equiv of electrophile; ensure

is finely powdered.
Over-alkylation (Direct) Highly reactive alkyl halide (e.g., MeI)Lower reaction temperature to 0 °C; switch to reductive amination.
Carbonyl reduction (Reductive) STAB added too quickly or excess usedAdd STAB portion-wise at 0 °C; strictly limit to 1.5 equivalents.
Poor iminium formation Sterically hindered ketoneAdd catalytic acetic acid (0.1 equiv) or use molecular sieves.

References

  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - European Patent Office. 5

  • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols - Benchchem. 4

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. 3

  • N-Methylphenethylamine Overview - Grokipedia.1

  • 4-Methylphenethylamine hydrochloride - Benchchem. 2

  • Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors - American Chemical Society. 6

  • 5-substituted 1,1-dioxo-[1,2,5]thiazolidine-3-one derivatives as ptpase 1b inhibitors - Google Patents.7

  • Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine - Organic Syntheses.

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - National Institutes of Health. 8

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Application

Use of N-Methylphenethylamine as a reactant in organic synthesis

An Application Guide to the Synthetic Utility of N-Methylphenethylamine for Researchers and Drug Development Professionals Introduction: Understanding N-Methylphenethylamine (NMPEA) N-Methylphenethylamine (CAS No: 589-08...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of N-Methylphenethylamine for Researchers and Drug Development Professionals

Introduction: Understanding N-Methylphenethylamine (NMPEA)

N-Methylphenethylamine (CAS No: 589-08-2) is a secondary amine that belongs to the broader class of phenethylamines.[1] Structurally, it consists of a phenethylamine backbone with a methyl group attached to the nitrogen atom.[2] This seemingly simple modification significantly influences its reactivity and physical properties compared to its primary amine counterpart, phenethylamine. NMPEA is a colorless to light yellow liquid and functions as a weak base.[3][4]

Its significance in synthetic chemistry stems from its role as a key intermediate and building block in the creation of more complex molecules, particularly within the pharmaceutical industry for compounds targeting neurological disorders.[3][] It is also found endogenously in humans as a trace amine neuromodulator and in various plant species.[1][4][6]

Table 1: Physicochemical Properties of N-Methylphenethylamine

PropertyValueSource(s)
Molecular Formula C₉H₁₃N[2][3]
Molecular Weight 135.21 g/mol [2][3]
Appearance Colorless to light yellow liquid[2][3]
Density 0.93 g/mL at 25 °C[2][3]
Boiling Point 203 °C[2][4]
pKa (Strongest Basic) 10.13 - 10.14[1][4]
CAS Number 589-08-2[3]

Safety Profile: N-Methylphenethylamine is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[2] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, is mandatory when handling this reagent.

Core Synthetic Applications of N-Methylphenethylamine

The secondary amine functionality of NMPEA is the locus of its reactivity, allowing it to participate in a variety of essential bond-forming reactions.

NMPEA_Reactivity cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds NMPEA N-Methylphenethylamine (Secondary Amine) Alkylation N-Alkylation NMPEA->Alkylation + R-X Acylation N-Acylation NMPEA->Acylation + RCOCl PictetSpengler Pictet-Spengler Cyclization NMPEA->PictetSpengler + R-CHO, H⁺ ReductiveAmination Reductive Amination NMPEA->ReductiveAmination + R₂C=O, [H] TertiaryAmine Tertiary Amines Alkylation->TertiaryAmine Amide Amides Acylation->Amide THIQ Tetrahydroisoquinolines PictetSpengler->THIQ ComplexTertiaryAmine Complex Tertiary Amines ReductiveAmination->ComplexTertiaryAmine

Caption: Key synthetic transformations involving N-Methylphenethylamine.

N-Alkylation: Synthesis of Tertiary Amines

N-alkylation is a fundamental reaction for secondary amines, providing a direct route to tertiary amines. This transformation is crucial for building molecular complexity and modulating the pharmacological properties of a lead compound.

Causality in Protocol Design: The choice of alkylating agent and conditions is paramount. Alkyl halides are common, proceeding through a classic Sₙ2 mechanism.[7] More recently, "borrowing hydrogen" or "hydrogen auto-transfer" methodologies using alcohols as alkylating agents have emerged as a greener alternative, catalyzed by transition metals like iridium or ruthenium.[8][9][10] This latter approach avoids the formation of stoichiometric salt byproducts.

Protocol: Synthesis of N-Benzyl-N-methylphenethylamine via N-Alkylation

This protocol is adapted from methodologies used for the synthesis of related N-benzylphenethylamines.[11]

  • Materials:

    • N-Methylphenethylamine (NMPEA)

    • Benzyl bromide (or Benzyl chloride)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a stirred solution of N-Methylphenethylamine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

    • Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N-benzyl-N-methylphenethylamine by vacuum distillation or column chromatography on silica gel.

Table 2: Comparison of N-Alkylation Methodologies

MethodAlkylating AgentCatalyst / BaseAdvantagesDisadvantages
Classical Sₙ2 Alkyl Halide (R-X)Inorganic Base (e.g., K₂CO₃)High reliability, broad substrate scopeForms stoichiometric salt waste
Borrowing Hydrogen Alcohol (R-OH)Iridium or Ruthenium complexHigh atom economy, water is the only byproductRequires transition metal catalyst, may require higher temperatures
N-Acylation and N-Formylation: Amide Bond Formation

The conversion of NMPEA to an amide via N-acylation is a common strategy for several reasons: the amide bond is a key structural feature in countless biologically active molecules, and the resulting N-acyl group can serve as a protecting group for the amine nitrogen.[12][13] N-formylation is a specific type of acylation that is particularly useful as a precursor for isocyanide synthesis or for the introduction of a monomethyl group after reduction.[14][15]

Causality in Protocol Design: The choice of acylating agent dictates the reaction conditions. Highly reactive agents like acyl chlorides or anhydrides react rapidly, often requiring a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).[12][13] Direct formylation with formic acid is a greener, atom-economical alternative, often driven to completion by removing the water byproduct, for example, with a Dean-Stark apparatus.[14][16]

Protocol: N-Formylation of N-Methylphenethylamine using Formic Acid

This is a general and practical procedure for the N-formylation of amines.[14]

  • Materials:

    • N-Methylphenethylamine (NMPEA)

    • Formic acid (85-98%)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Charge the flask with N-Methylphenethylamine (1.0 eq.), toluene (to provide adequate volume for reflux), and formic acid (1.2-2.0 eq.).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue reflux until no more water is collected and TLC analysis indicates the consumption of the starting amine.

    • Cool the reaction mixture to room temperature and dilute with additional toluene or ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any excess formic acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain N-formyl-N-methylphenethylamine, which is often pure enough for subsequent steps.

The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[17][18] This heterocyclic scaffold is a privileged structure in medicinal chemistry and is the core of many natural alkaloids.[19][20]

Mechanistic Insight: The reaction proceeds via the formation of an iminium ion from the condensation of NMPEA and the carbonyl compound.[21] This electrophilic iminium ion is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.[22] For less activated aromatic rings like the one in NMPEA, strong acid catalysis and/or heat are often required to promote the cyclization.[19]

Pictet_Spengler_Mechanism NMPEA N-Methylphenethylamine Iminium Iminium Ion (Electrophile) NMPEA->Iminium + H⁺, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Deprotonation Deprotonation Spiro->Deprotonation THIQ Tetrahydroisoquinoline Product Deprotonation->THIQ -H⁺

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Protocol: Pictet-Spengler Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol is based on the original reaction discovered by Pictet and Spengler, using formaldehyde as the carbonyl component.[17][20]

  • Materials:

    • N-Methylphenethylamine (NMPEA)

    • Formaldehyde (37% aqueous solution) or Paraformaldehyde

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (e.g., 10 M)

    • Diethyl ether

  • Step-by-Step Procedure:

    • In a round-bottom flask, cool a solution of N-Methylphenethylamine (1.0 eq.) in water.

    • Slowly add concentrated hydrochloric acid to protonate the amine.

    • Add formaldehyde solution (1.1 eq.) to the stirred, acidic solution.

    • Heat the reaction mixture gently (e.g., 50-60°C) for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Carefully basify the mixture by the slow addition of concentrated NaOH solution until the pH is >12.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by vacuum distillation or column chromatography as needed.

References

  • N-Methylphenethylamine – Chem-Impex. (chem-impex.com) [Link]

  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. (J Anal Toxicol, 1995) [Link]

  • Tetrahydroisoquinoline synthesis. (Organic Chemistry Portal) [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (Organic Reactions) [Link]

  • Reductive Amination. (University of Illinois Urbana-Champaign) [Link]

  • Reductive Amination Review. (Erowid) [Link]

  • N-Methylphenethylamine. (Grokipedia) [Link]

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. (Beilstein J. Org. Chem., 2013) [Link]

  • Synthesis, Identification, and Acute Toxicity of α-Benzylphenethylamine and α-Benzyl-N-Methylphenethylamine. Contaminants in Clandestine Preparation of Amphetamine and Methamphetamine. (Journal of AOAC INTERNATIONAL, 2020) [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. (ARKIVOC, 2002) [Link]

  • Substituted amphetamine. (Wikipedia) [Link]

  • Antifibrillatory Agents. The Preparation of Some N-Benzyl-N-methylphenethylamines. (Journal of the American Chemical Society, 1948) [Link]

  • N-Methylphenethylamine – Knowledge and References. (Taylor & Francis) [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (Digital Commons@DePaul) [Link]

  • Pictet-Spengler reaction. (chemeurope.com) [Link]

  • N-Alkylation of phenethylamine and tryptamine. (Org. Biomol. Chem., 2005) [Link]

  • Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. (University of Cologne) [Link]

  • On the Cyclization Reaction of Sulfur-Containing Phenethylamine Compounds. III. Rearrangemental Cyclization of N-(Phenylthiomethyl) Benzamides by the. (Amanote Research) [Link]

  • N-Methylphenethylamine. (Wikipedia) [Link]

  • Pictet–Spengler reaction. (Wikipedia) [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (Thieme Chemistry) [Link]

  • Showing Compound N-Methylphenethylamine (FDB010581). (FooDB) [Link]

  • Formylation of Amines. (Molecules, 2016) [Link]

  • N-Alkylation of Phenethylamine and Tryptamine. (ResearchGate) [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (SciSpace) [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. (Synfacts, 2023) [Link]

  • Tetrahydrothiadiazoloisoquinolines, a new class of inhibitors of phenylethanolamine N-methyltransferase. (J Med Chem, 1982) [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (Chinese Journal of Organic Chemistry, 2013) [Link]

  • Chemical synthesis of the N-methylated phenethylamine building block 26. Orange circle: protecting group. (ResearchGate) [Link]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (ResearchGate) [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (Scholars Research Library) [Link]

  • N-Alkylation of phenethylamine and tryptamine. (Semantic Scholar) [Link]

  • Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. (RSC Adv., 2020) [Link]

  • Synthesis of N-Alkyl Amino Acids. (ScienceDirect) [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (Molecules, 2017) [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (MDPI) [Link]

  • Preparation of N-acylated amines. (ResearchGate) [Link]

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Application of N-Methylphenethylamine in pharmaceutical development

An In-depth Technical Guide to the Application of N-Methylphenethylamine in Pharmaceutical Development This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Application of N-Methylphenethylamine in Pharmaceutical Development

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of N-Methylphenethylamine (NMPEA) in the pharmaceutical landscape. As an endogenous trace amine and a structural isomer of amphetamine, NMPEA is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), a critical modulator of catecholaminergic neurotransmission. This document provides a detailed exploration of NMPEA, covering its neuropharmacology, and presenting robust protocols for its synthesis, characterization, and application in preclinical research.

Introduction to N-Methylphenethylamine (NMPEA)

N-Methylphenethylamine is a naturally occurring trace amine present in humans and various plant species.[1][2] A derivative of phenethylamine (PEA), it functions as a neuromodulator within the central nervous system.[1][3] Its structural resemblance to amphetamine has positioned it as a molecule of considerable interest in neurochemical and pharmacological research.[3][4] The primary research value of NMPEA is derived from its potent agonist activity at the human trace amine-associated receptor 1 (hTAAR1), a G-protein coupled receptor that influences the dopamine, norepinephrine, and serotonin systems.[1][4] This characteristic makes NMPEA an invaluable tool for investigating the therapeutic potential of targeting the trace amine system for a variety of neurological and psychiatric disorders. Moreover, it serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds.[5]

Physicochemical Properties and Safe Handling

A comprehensive understanding of NMPEA's physicochemical characteristics is fundamental for its effective and safe utilization in a research and development setting.

Table 1: Physicochemical Properties of N-Methylphenethylamine

Property Value
Molecular Formula C₉H₁₃N[3]
Molecular Weight 135.21 g/mol [3]
Appearance Colorless to light yellow liquid[3][5]
CAS Number 589-08-2[3]
Density 0.93 g/mL at 25 °C[2][5]
Boiling Point 203 °C[2][3]
pKa 10.14[1][3]
Solubility Slightly soluble in water; soluble in alcohol and ether. The hydrochloride salt is highly soluble in water and ethanol.[3][6]

| Storage | Store at 0 - 8 °C. For long-term storage of stock solutions, -80°C is recommended.[5][7] |

Safety and Handling:

N-Methylphenethylamine is classified as a hazardous substance. It is harmful if swallowed and poses a risk of serious eye damage.[2][8] The use of appropriate personal protective equipment (PPE), including eye shields, chemical-resistant gloves, and a laboratory coat, is mandatory.[9] All manipulations of NMPEA should be performed within a certified chemical fume hood to ensure adequate ventilation. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Mechanism of Action: A Potent TAAR1 Agonist

The principal pharmacological effects of NMPEA are mediated through its potent agonism of the human trace amine-associated receptor 1 (hTAAR1).[1][4] TAAR1 is a G-protein coupled receptor that modulates the function of the dopamine, norepinephrine, and serotonin transporters.[4] The activation of TAAR1 by an agonist such as NMPEA can lead to a decrease in the firing rate of dopamine neurons and an elevation of synaptic monoamine levels.[4] This mechanism of action is central to its neuromodulatory properties and its observed stimulant effects.

NMPEA_TAAR1_Signaling_Pathway NMPEA N-Methylphenethylamine (NMPEA) TAAR1 TAAR1 Receptor NMPEA->TAAR1 Binds and Activates G_Protein G-Protein TAAR1->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Monoamine_Transporters Dopamine (DAT) Norepinephrine (NET) Serotonin (SERT) Transporters PKA->Monoamine_Transporters Phosphorylates and modulates activity Modulated_Neurotransmission Modulation of Neurotransmission Monoamine_Transporters->Modulated_Neurotransmission

Caption: Signaling cascade of NMPEA via the TAAR1 receptor.

Applications in Pharmaceutical Development

NMPEA's distinct pharmacological profile makes it a valuable asset in multiple facets of pharmaceutical research and development.

  • A Probe for Neurochemical Research: Its specific agonism at TAAR1 allows for the detailed investigation of this receptor's role in the pathophysiology of various neurological and psychiatric conditions.[3][5]

  • An Intermediate for Chemical Synthesis: NMPEA serves as a fundamental building block in the synthesis of more intricate pharmaceutical agents, particularly those designed to target neurological disorders.[5]

  • A Scaffold for Novel Drug Discovery: The phenethylamine core of NMPEA can be chemically modified to generate novel compounds with enhanced efficacy, selectivity, and optimized pharmacokinetic properties.[5]

Experimental Protocols

The following protocols are provided as a foundational guide for researchers. It is imperative that these protocols are adapted to meet specific experimental requirements and that all institutional safety guidelines are strictly followed.

Synthesis of N-Methylphenethylamine Hydrochloride

This protocol details a widely used method for the synthesis of NMPEA hydrochloride, adapted from established literature procedures.[1][3]

Materials:

  • Phenethylamine

  • Trifluoroacetic anhydride

  • Methyl iodide

  • Sodium hydride

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • Amine Protection: The synthesis commences with the protection of the primary amine of phenethylamine by reacting it with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This step is crucial to prevent N,N-dimethylation in the subsequent step.

  • N-methylation: The protected phenethylamine is then treated with a strong base, such as sodium hydride, to deprotonate the amide, followed by the addition of methyl iodide to introduce the methyl group onto the nitrogen atom.

  • Deprotection: The trifluoroacetamide protecting group is subsequently removed via hydrolysis to yield the free base of N-Methylphenethylamine.

  • Salt Formation: The purified free base is dissolved in anhydrous diethyl ether, and an ethanolic solution of hydrochloric acid is added to precipitate the hydrochloride salt.

  • Purification: The resulting N-Methylphenethylamine hydrochloride is purified by recrystallization from a suitable solvent system to achieve high purity.

Characterization:

  • Melting Point: The melting point of the synthesized hydrochloride salt should be determined and compared with the literature value of 162–164 °C.[1]

  • Spectroscopic Analysis: The chemical structure should be unequivocally confirmed using nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry.

In Vitro Characterization: TAAR1 Receptor Activation Assay

This protocol describes a cell-based assay to quantify the agonist activity of NMPEA at the human TAAR1 receptor.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human TAAR1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • N-Methylphenethylamine hydrochloride

  • HEPES-buffered saline

  • A 96-well microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: The hTAAR1-expressing CHO-K1 cells are cultured in appropriate media until they reach optimal confluence for the assay.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Application: Serial dilutions of NMPEA hydrochloride are prepared in HEPES-buffered saline. These dilutions are then added to the wells of the microplate containing the dye-loaded cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The change in fluorescence is plotted against the concentration of NMPEA to generate a dose-response curve and determine the EC₅₀ value, which is the concentration of NMPEA that produces a half-maximal response.[2]

Table 2: Expected In Vitro Activity of NMPEA

Parameter Expected Value

| hTAAR1 EC₅₀ | ~387 nM (in calcium mobilization assays)[2] |

In Vivo Assessment: Locomotor Activity in Rodents

This protocol provides a framework for evaluating the central stimulant effects of NMPEA by measuring locomotor activity in mice.

Materials:

  • Male ICR mice

  • N-Methylphenethylamine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Open field activity chambers equipped with infrared beam detectors

Procedure:

  • Acclimation: The mice are acclimated to the laboratory environment and the testing chambers for a designated period before the experiment to minimize stress-induced artifacts.

  • Drug Administration: NMPEA hydrochloride or saline (as a vehicle control) is administered to the mice via intraperitoneal (i.p.) injection. A range of doses, typically from 1 to 50 mg/kg, can be evaluated.[10]

  • Activity Monitoring: Immediately following injection, the mice are placed into the open field chambers, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a predetermined duration (e.g., 60 minutes).

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of different doses of NMPEA against the saline-treated control group.

Table 3: Toxicological Data for NMPEA in Mice

Route of Administration LD₅₀ (HCl salt)
Oral 685 mg/kg[1]
Intraperitoneal 203 mg/kg (minimum lethal dose)[1]

| Intravenous | 90 mg/kg[1] |

Analytical Methodologies

The accurate and sensitive detection and quantification of NMPEA in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological investigations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective and widely used technique for the analysis of NMPEA.[4]

Sample Preparation:

  • Extraction: A liquid-liquid extraction of the biological sample (e.g., urine, plasma) is typically performed to isolate NMPEA from the complex biological matrix.

  • Derivatization: To enhance the volatility and improve the chromatographic behavior of NMPEA, derivatization with a suitable agent, such as heptafluorobutyric anhydride (HFBA), is often a necessary step.[11]

GC-MS Parameters:

  • Column: A non-polar capillary column is generally employed for the separation.

  • Carrier Gas: Helium is the most commonly used carrier gas.

  • Ionization: Electron ionization (EI) is the standard method for ionization.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to achieve high sensitivity and selectivity for the target analyte.

Future Research and Unanswered Questions

While significant progress has been made in understanding the pharmacology of NMPEA, several key areas warrant further investigation:

  • Comprehensive Pharmacological Profiling: A complete characterization of NMPEA's activity at a broader range of receptor subtypes is needed.

  • Human Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of NMPEA in human subjects are essential.

  • Translational Relevance: The clinical significance of the neuromodulatory effects observed in preclinical models needs to be thoroughly investigated.

  • Long-Term Effects and Abuse Liability: The potential consequences of long-term exposure to elevated levels of NMPEA and its abuse potential require careful evaluation.

Conclusion

N-Methylphenethylamine is an intriguing endogenous neuromodulator with substantial potential in the field of pharmaceutical development. Its function as a potent TAAR1 agonist presents a unique avenue for exploring the intricacies of monoaminergic neurotransmission and for the discovery of novel therapeutic agents for a spectrum of neurological and psychiatric disorders. The protocols and information presented in this guide are intended to provide researchers with the essential knowledge and practical methodologies required to harness the promising applications of this versatile compound.

References

  • N-Methylphenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • N -Methylphenethylamine - Grokipedia. (n.d.). Grokipedia. Retrieved March 7, 2024, from [Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetami - DTIC. (n.d.). Defense Technical Information Center. Retrieved March 7, 2024, from [Link]

  • The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. - Semantic Scholar. (1995, December 27). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Novel Psychoactive Phenethylamines: Impact on Genetic Material - MDPI. (2020, December 17). MDPI. Retrieved March 7, 2024, from [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. (n.d.). Scilit. Retrieved March 7, 2024, from [Link]

  • Studies on the role of phenethylamine in methylamphetamine action mechanisms - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - MDPI. (2025, November 22). MDPI. Retrieved March 7, 2024, from [Link]

  • N-Methylphenethylamine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

Sources

Application

Application Note: Investigating N-Methyl-2-phenylethanamine (NMPEA) in Neurochemical Pathways

Executive Summary N-methyl-2-phenylethanamine (NMPEA) is an endogenous trace amine neuromodulator and a positional isomer of amphetamine[1]. Synthesized in mammals via the N-methylation of phenethylamine (PEA) by phenyle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-2-phenylethanamine (NMPEA) is an endogenous trace amine neuromodulator and a positional isomer of amphetamine[1]. Synthesized in mammals via the N-methylation of phenethylamine (PEA) by phenylethanolamine N-methyltransferase (PNMT), NMPEA serves as a critical tool compound in neuropharmacology[1]. For researchers and drug development professionals, NMPEA is primarily utilized to probe the structure-activity relationships (SAR) of the2 and to study the enzymatic kinetics of monoamine oxidases (MAOs)[2]. This guide details the mechanistic rationale and self-validating protocols required to accurately utilize NMPEA in neurochemical research.

Neurochemical Mechanisms & Pharmacodynamics

To design robust experiments using NMPEA, researchers must account for its dual nature within the central nervous system:

  • TAAR1 Agonism: NMPEA is a potent agonist at human TAAR1 (hTAAR1), a Gs protein-coupled receptor[2]. Activation of TAAR1 triggers adenylyl cyclase, leading to intracellular cAMP accumulation. This signaling cascade ultimately modulates monoamine transporters (DAT, NET, SERT) and reduces the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), preventing hyper-dopaminergic states[2][3].

  • MAO-B Substrate Preference: Unlike classical neurotransmitters, trace amines have a very rapid turnover rate, keeping their endogenous extracellular tissue levels in the low nanomolar range[4]. NMPEA is rapidly metabolized by monoamine oxidases during first-pass metabolism, acting as a highly preferential substrate for 1[1]. It is degraded into phenylacetaldehyde, which is further oxidized into phenylacetic acid[1].

Causality in Experimental Design: Because NMPEA is so rapidly degraded by MAO-B, live-cell or in vivo assays investigating its TAAR1 agonism must either utilize recombinant cell lines lacking endogenous MAO activity or incorporate selective MAO-B inhibitors (e.g., selegiline). Failing to control for this degradation will result in artificially low receptor activation readouts.

G NMPEA NMPEA (Trace Amine) TAAR1 hTAAR1 Receptor (Activation) NMPEA->TAAR1 Agonism MAOB MAO-B Enzyme (Metabolism) NMPEA->MAOB Substrate Gs Gs Protein Signaling TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP Transporters Modulation of DAT / NET / SERT cAMP->Transporters PKA Pathway Metabolite Phenylacetaldehyde (Degradation) MAOB->Metabolite

NMPEA dual pathway: hTAAR1 receptor activation and MAO-B enzymatic degradation.

Quantitative Pharmacological Profile

The following table summarizes the key quantitative metrics of NMPEA, providing baseline parameters for assay calibration[1][2].

ParameterTarget EntityValueBiological Significance / Assay Implication
EC50 hTAAR1~150 nMIndicates potent receptor agonism; requires dosing ranges from 10 pM to 100 μM for full curve generation.
EC50 hTAAR1 (PEA Control)~15 nMParent compound β-phenethylamine is ~10x more potent; useful as a positive control.
Km MAO-B (Rat brain)4.13 μMHigh affinity for degradation; dictates the rapid physiological clearance of NMPEA.
Km MAO-A (Rat brain)58.8 μMLower affinity compared to MAO-B; confirms MAO-B as the primary metabolic pathway.

Experimental Methodologies

Protocol A: In Vitro hTAAR1 cAMP Accumulation Assay

Objective: Quantify the functional agonism of NMPEA at the hTAAR1 receptor. Rationale & Self-Validation: Because TAAR1 is Gs-coupled, measuring intracellular cAMP provides a direct readout of receptor activation. To ensure the system is self-validating, this protocol utilizes IBMX (a phosphodiesterase inhibitor) to prevent premature cAMP breakdown. Forskolin is used as a system-validation positive control (proving the cells can produce cAMP), and EPPTB (a TAAR1 antagonist) is used to prove the NMPEA-induced signal is specifically TAAR1-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing hTAAR1 at a density of 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2.

  • PDE Inhibition: Wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 500 μM IBMX to all wells and incubate for 15 minutes at room temperature. Causality: IBMX halts phosphodiesterase activity, ensuring the cAMP generated by NMPEA agonism accumulates to detectable levels.

  • Ligand Dosing: Prepare a 10-point serial dilution of NMPEA ranging from 10 pM to 100 μM. Add to the respective wells.

    • Control Wells: Add 10 μM Forskolin (Positive System Control), Vehicle (Negative Control), and 10 μM NMPEA + 1 μM EPPTB (Specificity Control).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer containing TR-FRET cAMP detection reagents (e.g., Europium-cryptate labeled cAMP and anti-cAMP d2 antibody). Incubate for 1 hour at room temperature in the dark.

  • Analysis: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio and fit the data to a 4-parameter logistic non-linear regression model to determine the EC50.

Workflow Prep HEK-293 hTAAR1 Cells IBMX IBMX Incubation (PDE Inhibition) Prep->IBMX Dosing NMPEA Dosing (10 pM - 100 μM) IBMX->Dosing Lysis Cell Lysis Dosing->Lysis Detection TR-FRET cAMP Detection Lysis->Detection Analysis EC50 Calculation Detection->Analysis

Step-by-step workflow for quantifying NMPEA-induced cAMP accumulation via hTAAR1.

Protocol B: MAO-B Enzyme Kinetics and Clearance Assay

Objective: Determine the metabolic kinetics (Km and Vmax) of NMPEA degradation by MAO-B. Rationale & Self-Validation: Understanding NMPEA's degradation is essential for in vivo dosing models. Using isolated rat brain mitochondria or recombinant MAO-B isolates the specific enzymatic action[1]. Selegiline is included as an inhibition control to validate that the observed degradation is exclusively MAO-B mediated.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B (or isolated rat brain mitochondria) to a final protein concentration of 0.5 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Setup: Aliquot 90 μL of the enzyme preparation into microcentrifuge tubes. Pre-incubate at 37°C for 5 minutes.

    • Control Tubes: Pre-incubate one set of tubes with 1 μM Selegiline for 10 minutes prior to substrate addition.

  • Substrate Addition: Initiate the reaction by adding 10 μL of NMPEA at varying final concentrations (0.5, 1, 2.5, 5, 10, 25, 50, and 100 μM).

  • Incubation & Termination: Incubate exactly 15 minutes at 37°C. Terminate the reaction immediately by adding 100 μL of ice-cold 10% perchloric acid. Causality: Perchloric acid denatures the MAO-B enzyme instantly, freezing the metabolic profile at the 15-minute mark.

  • Quantification: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet precipitated proteins. Extract the supernatant and analyze via LC-MS/MS to quantify the remaining NMPEA and the formed metabolite (phenylacetaldehyde).

  • Data Analysis: Plot the velocity of metabolite formation against NMPEA concentration. Apply the Michaelis-Menten equation to derive the Km and Vmax values.

References

  • N-Methylphenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Phenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia Source: PMC - NIH URL:[Link]

  • Amphetamine - wikidoc Source: Wikidoc URL:[Link]

Sources

Method

N-Methylphenethylamine as an agonist for trace amine-associated receptor 1 (TAAR1)

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Methylphenethylamine (NMPEA) as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It cov...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Methylphenethylamine (NMPEA) as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It covers the scientific rationale, key experimental protocols, data interpretation, and troubleshooting.

Introduction: The Significance of TAAR1 and N-Methylphenethylamine

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of monoaminergic systems, including dopamine, serotonin, and norepinephrine.[1][2] Its expression in key brain regions makes it a promising therapeutic target for a range of neuropsychiatric disorders such as schizophrenia, depression, and substance use disorders.[2][3] Unlike classical monoamine receptors, TAAR1 is activated by a class of endogenous compounds known as trace amines, which are present at much lower concentrations than their well-known counterparts.[2][4]

N-Methylphenethylamine (NMPEA) is a naturally occurring trace amine neuromodulator in humans, derived from its more famous precursor, phenethylamine (PEA).[5] As a positional isomer of amphetamine, NMPEA shares structural similarities but possesses a distinct pharmacological profile.[5][6] It is a potent agonist of human TAAR1 (hTAAR1), making it a valuable tool for elucidating the receptor's function and for the initial stages of drug discovery campaigns targeting this receptor.[5]

This guide offers an in-depth exploration of NMPEA's interaction with TAAR1, providing both the theoretical foundation and practical, field-tested protocols for its characterization.

Scientific Rationale and Mechanistic Insights

TAAR1 Signaling: Beyond Simple Gs Coupling

The canonical signaling pathway for TAAR1 involves its coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[7][8] Agonist binding, including by NMPEA, induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[3][9]

However, the signaling repertoire of TAAR1 is more complex. Recent evidence suggests it can also couple to other G proteins, such as Gαq and Gα13, and engage in G protein-independent signaling through β-arrestin2.[2][3][10] This phenomenon, known as functional selectivity or biased agonism, where a ligand can preferentially activate one pathway over another, is a critical concept in modern pharmacology. Investigating how NMPEA engages these different pathways is key to understanding its full biological effect.

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 G_Protein Gαs/βγ TAAR1->G_Protein Activates NMPEA NMPEA (Agonist) NMPEA->TAAR1 Binds AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical TAAR1 signaling pathway initiated by an agonist like NMPEA.

Experimental System: Why HEK293 Cells?

The Human Embryonic Kidney 293 (HEK293) cell line is the workhorse for studying heterologously expressed GPCRs for several compelling reasons:

  • Low Endogenous Expression: HEK293 cells exhibit minimal to no endogenous expression of most TAARs, providing a "clean" background to study the specific effects of the transfected receptor without confounding signals.[11]

  • High Transfection Efficiency: These cells are readily transfected with plasmid DNA using common lipid-based reagents or polyethylenimine (PEI), allowing for high levels of receptor expression, which is crucial for generating a robust signal window in assays.[11][12]

  • Robust Signaling Machinery: HEK293 cells possess all the necessary downstream signaling components (G proteins, adenylyl cyclase, etc.) to support functional coupling of most GPCRs.[11]

A significant challenge in early TAAR1 research was its poor expression and trafficking to the plasma membrane in heterologous systems, often leading to intracellular retention.[13] This issue can be overcome by using TAAR1 constructs that have been engineered with an N-terminal signal peptide (e.g., from the β2-adrenergic receptor) to promote proper cell surface expression.[2][8][9]

Pharmacological Profile of N-Methylphenethylamine (NMPEA)

NMPEA is a naturally occurring trace amine that functions as an agonist at TAAR1.[5][6] Its potency is typically compared to the primary endogenous trace amine, β-phenylethylamine (PEA). Understanding its quantitative pharmacology is essential for designing experiments and interpreting results.

CompoundhTAAR1 EC₅₀ (nM)hTAAR1 Eₘₐₓ (%)Reference
β-phenylethylamine (PEA)15 ± 4111 ± 3[14]
N-Methylphenethylamine (NMPEA) 151 ± 29 111 ± 1 [14]
p-Tyramine76 ± 16111 ± 1[14]

EC₅₀ (Half maximal effective concentration) is a measure of the compound's potency. Eₘₐₓ (Maximum effect) indicates the compound's efficacy relative to a standard agonist.

Application Notes and Experimental Protocols

PART 1: Compound Preparation and Handling

Rationale: Proper handling and preparation of NMPEA are critical for experimental reproducibility. NMPEA is a colorless liquid at room temperature and is a weak base.[5][6][15] For biological assays, it is typically converted to a hydrochloride salt for better stability and solubility in aqueous buffers.

Protocol 1.1: Preparation of NMPEA Stock Solution

  • Chemical Procurement: Obtain N-Methylphenethylamine (CAS: 589-08-2) or its hydrochloride salt from a reputable chemical supplier.[15][16] Ensure a purity of ≥98%.

  • Stock Solution Preparation (100 mM):

    • Accurately weigh the required amount of NMPEA HCl (Molar Mass: 171.67 g/mol ).

    • Dissolve in sterile, nuclease-free water to a final concentration of 100 mM. For example, dissolve 17.17 mg in 1 mL of water.

    • Vortex thoroughly until fully dissolved.

  • Storage:

    • Aliquot the 100 mM stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[17] Protect from light.[17]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer. It is recommended to prepare fresh working solutions for each experiment.[17]

Safety: Handle NMPEA in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] It is classified as an acute oral toxicant and can cause serious eye damage.[15]

PART 2: In Vitro Model Preparation

Rationale: This protocol details the transient transfection of HEK293 cells, a standard and cost-effective method for expressing the target receptor for pharmacological assays.

Protocol 2.1: Culturing and Transfecting HEK293 Cells

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[18]

    • Subculture cells when they reach 80-90% confluency, typically every 2-3 days.

  • Cell Seeding for Transfection:

    • The day before transfection, dissociate cells using a gentle reagent like TrypLE.[12]

    • Count the cells and seed them into the desired plate format (e.g., 96-well plate for cAMP assays) at a density that will result in ~90% confluency on the day of transfection. For a 96-well plate, a typical density is 25,000-40,000 cells per well.[19]

  • Transient Transfection:

    • Prepare the transfection mix. For each well of a 96-well plate, mix:

      • 50-100 ng of hTAAR1 expression plasmid DNA.

      • Transfection reagent (e.g., PEI at a 3:1 ratio to DNA, or a lipid-based reagent as per manufacturer's instructions) in serum-free medium (e.g., Opti-MEM).[12]

    • Incubate the mix for 20 minutes at room temperature to allow complexes to form.[12]

    • Add the transfection mix dropwise to the cells.

    • Incubate for 24-48 hours before performing the assay to allow for receptor expression.

PART 3: Radioligand Competitive Binding Assay

Rationale: This assay determines the binding affinity (Ki) of NMPEA for TAAR1. It measures the ability of unlabeled NMPEA to compete with a fixed concentration of a high-affinity radiolabeled TAAR1 ligand for binding to the receptor. This is a gold-standard method for quantifying ligand-receptor interaction.[20]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture Culture TAAR1-HEK293 Cells Harvest Harvest Cells & Prepare Membranes Cell_Culture->Harvest Protein_Assay Determine Protein Concentration Harvest->Protein_Assay Incubate Incubate Membranes with: 1. Radioligand (fixed conc.) 2. NMPEA (variable conc.) Protein_Assay->Incubate Filtration Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Plot Plot % Inhibition vs. [NMPEA] Counting->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: Workflow for a radioligand competitive binding assay.

Protocol 3.1: Competitive Binding Assay

  • Membrane Preparation:

    • Harvest TAAR1-transfected HEK293 cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[21]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[21]

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[21]

  • Assay Setup (96-well format):

    • To each well, add in order:

      • Assay Buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).[21]

      • A range of concentrations of unlabeled NMPEA (the "competitor").

      • A fixed concentration of a suitable TAAR1 radioligand (e.g., a tritiated or iodinated selective TAAR1 ligand) near its Kd value.

      • The cell membrane preparation (typically 10-50 µg protein per well).[21]

    • Include control wells for "Total Binding" (no competitor) and "Non-specific Binding" (a high concentration of a known unlabeled TAAR1 ligand to saturate all specific binding sites).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[21]

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.[21]

    • Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[21]

  • Counting & Analysis:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of NMPEA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of NMPEA that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

PART 4: cAMP Functional Assay

Rationale: This assay quantifies the functional consequence of NMPEA binding to TAAR1—the production of cAMP. It determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of NMPEA as a TAAR1 agonist. Various formats exist, including BRET, HTRF, and ELISA-based methods.[8][18][22]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture & Seed TAAR1-HEK293 Cells (96-well plate) Transfect Transfect Cells with TAAR1 Plasmid Cell_Culture->Transfect Stimulate Stimulate Cells with a Dose-Range of NMPEA (in the presence of a PDE inhibitor) Transfect->Stimulate Lyse Lyse Cells to Release cAMP Stimulate->Lyse Detect Detect cAMP Levels (e.g., HTRF, BRET, ELISA) Lyse->Detect Plot Plot cAMP Signal vs. [NMPEA] Detect->Plot Calculate Calculate EC₅₀ and Eₘₐₓ Plot->Calculate

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Biologically Active Squaric Acid Derivatives Utilizing N-Methyl-N-phenylethylamine (NMPEA)

Abstract: This technical guide provides a comprehensive methodology for the synthesis of novel squaric acid derivatives incorporating the N-methyl-N-phenylethylamine (NMPEA) moiety. Squaric acid and its derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive methodology for the synthesis of novel squaric acid derivatives incorporating the N-methyl-N-phenylethylamine (NMPEA) moiety. Squaric acid and its derivatives have emerged as privileged scaffolds in medicinal chemistry, primarily due to their unique electronic properties and their capacity to act as bioisosteres for carboxylate and phosphate groups.[1][2][3] The strategic incorporation of NMPEA, a naturally occurring trace amine neuromodulator, introduces a well-established pharmacophore, opening new avenues for drug discovery programs targeting a range of therapeutic areas.[4][5] This document details the underlying chemical principles, provides a robust step-by-step protocol for synthesis and purification, and discusses the rationale for characterization and potential biological evaluation.

Foundational Principles: The Synergy of Squaric Acid and NMPEA

The Squaric Acid Core: A Versatile Bioisostere

Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) is a unique cyclic oxocarbon.[6] Its derivatives, particularly squaramides, are of immense interest in drug development for several key reasons:

  • Structural Rigidity and Planarity: The four-membered ring system is planar and rigid, providing a defined orientation for appended functional groups.[1][6]

  • Hydrogen Bonding Capability: The squaramide motif possesses two hydrogen bond donors (N-H groups) and two acceptors (carbonyl oxygens), allowing for strong and directional interactions with biological targets like enzyme active sites.[1][6]

  • Bioisosterism: The squaric acid moiety can serve as a non-classical bioisostere for phosphates, carboxylates, and even amino acids, often improving metabolic stability and cell permeability.[1][3]

  • Tunable Reactivity: The cyclobutenedione core is susceptible to sequential nucleophilic substitution, allowing for the controlled synthesis of both symmetrical and unsymmetrical derivatives.[7]

N-Methyl-N-phenylethylamine (NMPEA): A Bioactive Amine

NMPEA is an endogenous trace amine found in humans and various plant species.[4][5] Its core structure, the phenethylamine scaffold, is a cornerstone in pharmacology, present in numerous neurotransmitters and therapeutic agents. The rationale for its selection in this synthetic protocol is twofold:

  • Proven Pharmacophore: The phenylethylamine structure is known to interact with a wide range of CNS and peripheral receptors.

  • Synthetic Tractability: As a secondary amine, NMPEA is a potent nucleophile, ideal for reacting with squaric acid esters to form stable squaramide derivatives. Its use in the preparation of biologically active squaric acid amides is a recognized application.[8]

The combination of these two moieties aims to create novel chemical entities with high potential for biological activity, leveraging the structural and binding advantages of the squaramide core with the pharmacological relevance of the NMPEA fragment.

Synthetic Strategy and Mechanism

The preparation of the target NMPEA-squaramide derivative proceeds via a nucleophilic addition-elimination reaction. For enhanced solubility and reactivity, a dialkyl squarate, such as diethyl squarate, is used as the starting material instead of squaric acid itself.

Reaction Mechanism Overview

The reaction mechanism involves two key steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of NMPEA attacks one of the electrophilic vinylogous carbonyl carbons of the diethyl squarate ring. This breaks the carbon-carbon double bond and forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the ring's aromatic system and eliminating an ethoxide leaving group, which is subsequently protonated by the solvent or upon workup to form ethanol.

This process yields a stable mono-squaramide ester, which can be isolated or reacted further with another amine to create an unsymmetrical bis-squaramide. This guide focuses on the synthesis and isolation of the initial mono-adduct.


}

Figure 1: Reaction mechanism for NMPEA-squaramate synthesis.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of 3-ethoxy-4-(methyl(phenethyl)amino)cyclobut-3-ene-1,2-dione.

Materials and Equipment
Material/EquipmentSpecificationsSupplier (Example)
Diethyl Squarate≥98% puritySigma-Aldrich
N-Methyl-N-phenylethylamine (NMPEA)≥99% puritySigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Round-bottom flask50 mL, with stir barStandard lab supplier
Magnetic stir plateStandardStandard lab supplier
Rotary EvaporatorStandardStandard lab supplier
TLC PlatesSilica gel 60 F254Millipore
Column Chromatography SetupSilica gel (230-400 mesh)Standard lab supplier
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve diethyl squarate (1.00 g, 5.88 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol. Stir at room temperature until fully dissolved.

  • Amine Addition: To the stirred solution, add N-methyl-N-phenylethylamine (0.795 g, 5.88 mmol, 1.0 equiv) dropwise over 2 minutes.

    • Causality Note: A 1:1 stoichiometry is used to favor the formation of the monosubstituted product. Adding the amine dropwise prevents localized high concentrations that could promote disubstitution. Ethanol is an excellent solvent choice as it readily dissolves the reactants and the byproduct (ethanol) does not introduce a new species into the reaction.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a different Rf value than the starting materials.

    • Self-Validation: The disappearance of the diethyl squarate spot and the appearance of a new, major product spot on TLC indicates a successful reaction.

  • Solvent Removal: Once the reaction is complete (as judged by TLC), remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification via Column Chromatography: a. Prepare a silica gel column using a slurry of silica in hexanes. b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

  • Final Product Handling: The purified product, 3-ethoxy-4-(methyl(phenethyl)amino)cyclobut-3-ene-1,2-dione, should be obtained as a white to off-white solid or pale yellow oil. Record the final mass and calculate the percentage yield. Store under nitrogen in a cool, dark place.

Characterization

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

TechniqueExpected Results for C15H17NO3
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the ethoxy group (triplet & quartet), the phenethyl moiety (aromatic protons, two CH₂ triplets), the N-methyl group (singlet), and a vinyl proton on the squarate ring.
¹³C NMR (100 MHz, CDCl₃)Signals for carbonyl carbons, vinyl carbons of the squarate ring, aromatic carbons, and aliphatic carbons from the ethyl and phenethyl groups.
FT-IR (ATR)Strong C=O stretching frequencies (~1700-1800 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-N stretching.
HRMS (ESI+) Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm, confirming the molecular formula.

Workflow and Future Directions

The successful synthesis of the NMPEA-squaramate is the first step in a larger drug discovery workflow. The subsequent stages involve biological screening and potential lead optimization.


}

Figure 2: Drug discovery workflow for NMPEA-squaramate derivatives.

Potential Biological Targets

Given the broad range of activities reported for squaric acid derivatives, the NMPEA-squaramate could be screened against various targets.[3][6][9]

  • Anticancer: Many squaramides exhibit cytotoxic activity against various tumor cell lines.[6][9]

  • Enzyme Inhibition: The squaramide moiety can act as a mimic for tetrahedral intermediates in enzymatic reactions, making it a candidate for inhibiting proteases or kinases.[3]

  • Antiviral/Antibacterial: Novel squaramides have shown promise in combating drug-resistant tuberculosis and other infectious diseases.[6]

Lead Optimization Strategies

If initial screening yields a "hit," the synthesized molecule serves as a template for generating a library of related compounds to establish Structure-Activity Relationships (SAR).


}

Figure 3: Potential sites for SAR studies on the NMPEA-squaramate scaffold.

Modifications could include:

  • R1 (Phenyl Ring): Introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the NMPEA moiety to modulate electronic properties and binding interactions.

  • R2 (Ethoxy Group): Replacing the remaining ethoxy group with a diverse set of amines or other nucleophiles to create unsymmetrical bis-squaramides, exploring how different functionalities in this position affect biological activity.

References

  • Ruseva, N. K., Cherneva, E. D., & Bakalova, A. G. (2022). A concise review on application of squaric acid derivatives and their metal complexes in medicine. Arkivoc, 2022(i), 285-303. [Link]

  • Cherneva, E. D., et al. (2023). Chloro-substituted pyridine squaramates as new DNase I inhibitors. Chemico-Biological Interactions, 386, 110772. [Link]

  • Lu, M. (2007). Application of Squaric Acid to The Preparation of Bioactive Compounds. Master's Thesis, University of Windsor. [Link]

  • Long, N., et al. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). N-Methylphenethylamine. Wikipedia. [Link]

  • Chasák, J., et al. (2021). Squaric acid analogues in medicinal chemistry. European Journal of Medicinal Chemistry, 209, 112872. [Link]

  • Atanasova, M., et al. (2024). Squaric acid derivatives with cytotoxic activity-a review. PubMed. [Link]

  • Pavia, M. A., & Miller, B. G. (2024). Assessing Squarates as Amine-Reactive Probes. bioRxiv. [Link]

Sources

Method

Application Note: Fabrication of Fluorescent Films for N-Methamphetamine Detection Using NMPEA Simulant

Document Type: Advanced Protocol & Application Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scientific Rationale & Introduction The rapid, non-contact detection of illicit d...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Scientific Rationale & Introduction

The rapid, non-contact detection of illicit drugs in the vapor phase remains a critical challenge in forensic science and public security. Traditional chromatographic methods, while highly sensitive, require tedious sample pretreatment, trained personnel, and lack real-time, on-site applicability[1].

To overcome these limitations, ultrathin fluorescent films have emerged as a powerful alternative, offering unprecedented sensitivity, great designability, and reusability[2]. Because handling highly addictive and regulated substances like N-methamphetamine (NMPA) poses severe safety and legal hurdles during the iterative sensor development phase, N-methylphenethylamine (NMPEA) —or its analog MPEA—is widely utilized as a safe detection simulant[3]. NMPEA shares the critical secondary amine structure and similar vapor pressure characteristics with N-methamphetamine, ensuring that sensors optimized for NMPEA will translate effectively to real-world NMPA detection[4].

Mechanistic Overview: Photo-Induced Electron Transfer (PET)

The core transduction mechanism of these fluorescent films relies on Photo-induced Electron Transfer (PET) . When the fluorophore (e.g., fluorene-thiophene polymers or perylene bisimide derivatives) is excited by UV/Vis light, it enters a highly fluorescent photoexcited state[5].

Upon exposure to NMPEA vapor, the electron-rich secondary amine of the NMPEA molecule acts as an electron donor. It transfers an electron to the lowest unoccupied molecular orbital (LUMO) of the excited fluorophore. This transfer blocks the radiative decay pathway, resulting in rapid, concentration-dependent fluorescence quenching [3].

PET_Mechanism Fluorophore Fluorescent Film (PBI / Fluorene) Excitation Photoexcited State (UV/Vis Excited) Fluorophore->Excitation Photon Absorption PET Photo-induced Electron Transfer Excitation->PET Encounters Analyte NMPEA NMPEA Vapor (Amine Donor) NMPEA->PET Electron Donation Quenching Fluorescence Quenching PET->Quenching Non-radiative Decay

Fig 1. Photo-induced Electron Transfer (PET) mechanism for NMPEA fluorescence quenching.

Comparative Performance Data

The table below synthesizes the quantitative performance of various state-of-the-art fluorescent and chemiresistive film materials when exposed to NMPEA/MPEA vapors.

Sensor MaterialTarget AnalyteSimulant UsedLimit of Detection (LOD)Response TimeRecovery Time
Perylene Bisimide (PBI) N-MethamphetamineNMPEA / MPEA~180 ppb[5]< 5 s< 60 s
Fluorene-Thiophene N-MethamphetamineNMPEA1.4 ppb[6]< 2 s< 30 s
PyDPA Ratiometric Probe N-MethamphetamineNMPEA / MPEA60 ppb (0.06 ppm)[7]< 2 s< 60 s
P3CT / Carbon Nanotube N-MethamphetamineNMPEA4 ppb[4]Rapid< 60 s

Materials & Equipment

  • Fluorophore: Perylene bisimide (PBI) derivative or Fluorene-thiophene copolymer.

  • Simulant: N-methylphenethylamine (NMPEA), >99% purity.

  • Solvents: Spectroscopic grade Tetrahydrofuran (THF) or Chloroform.

  • Substrates: Quartz glass slides (10 mm × 20 mm).

  • Equipment: Spin-coater, UV-Ozone cleaner, Vacuum oven, Fluorescence spectrophotometer with a sealed vapor-exposure cuvette accessory.

Experimental Protocol: Film Fabrication

This protocol outlines the fabrication of an ultrathin fluorescent film. Every step is designed as a self-validating system to ensure reproducibility.

Workflow Substrate Substrate UV-Ozone Prep Coating Spin-Coating (2000 rpm) Substrate->Coating Drying Vacuum Drying & Annealing Coating->Drying Exposure NMPEA Vapor Exposure Drying->Exposure Detection Real-Time Fluorescence Exposure->Detection

Fig 2. Step-by-step workflow for the fabrication and validation of fluorescent sensor films.

Step 1: Substrate Preparation & Activation
  • Cleaning: Sonicate quartz slides sequentially in acetone, ethanol, and ultra-pure water for 15 minutes each. Dry under a gentle stream of high-purity

    
    .
    
  • Surface Activation: Subject the dried slides to UV-Ozone treatment for 15–20 minutes.

    • Causality & Insight: UV-Ozone treatment removes residual organic contaminants and heavily hydroxylates the glass surface. This drastically improves the adhesion and uniform spreading of the hydrophobic polymer. Studies show that this specific treatment can decrease the final sensor's Limit of Detection (LOD) by over 10-fold (e.g., from 2.59 ppm down to 0.25 ppm)[6].

Step 2: Probe Solution Formulation
  • Dissolve the selected fluorophore in THF to achieve a concentration of exactly 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-aggregates.

    • Causality & Insight: THF is chosen for its high volatility. Rapid solvent evaporation during the subsequent spin-coating phase locks the polymer into an amorphous, highly porous solid state rather than allowing it to crystallize. This maximizes the surface-area-to-volume ratio for vapor interaction.

Step 3: Spin-Coating
  • Dispense 50 µL of the probe solution onto the center of the activated quartz slide.

  • Spin-coat at 2000 rpm for 30 seconds.

  • Self-Validation Check: Measure the baseline fluorescence emission at three distinct points on the film. A Relative Standard Deviation (RSD) of <5% confirms uniform coating. If RSD >5%, discard the film.

    • Causality & Insight: Film thickness is inversely proportional to response speed. Spin-coating at 2000 rpm yields an ultrathin film (~10–20 nm). In thicker films, fluorophores buried in the bulk matrix are inaccessible to the NMPEA vapor, leading to incomplete quenching and delayed response times.

Step 4: Annealing
  • Dry the films in a vacuum oven at 40°C for 2 hours to remove residual solvent.

Vapor Sensing & Validation Protocol

Step 1: Baseline Establishment
  • Place the fabricated film into a custom quartz cuvette equipped with gas inlet/outlet ports.

  • Excite the film at its optimal wavelength (e.g., 380 nm for fluorene derivatives) and continuously monitor the maximum emission peak (e.g., ~450 nm).

  • Record the baseline intensity (

    
    ) under a steady flow of synthetic air.
    
Step 2: NMPEA Vapor Exposure
  • Inject a known concentration of NMPEA vapor (e.g., 40 ppb to 100 ppm) into the carrier gas stream[7].

  • Record the quenched fluorescence intensity (

    
    ) in real-time. Calculate the quenching efficiency as 
    
    
    
    .
    • Causality & Insight: You should observe a sharp drop in fluorescence within <2 seconds. The rapid kinetics validate that the interaction is occurring strictly at the film's surface via the PET mechanism[6].

Step 3: Sensor Recovery & Reusability
  • Purge the cuvette with ambient air or

    
     for 60 seconds.
    
  • Self-Validation Check: The fluorescence signal should return to

    
     of 
    
    
    
    .
    • Causality & Insight: Because the PET mechanism relies on non-covalent electron donation rather than an irreversible chemical reaction, the sensor is fully reusable[2]. Purging desorbs the NMPEA molecules, restoring the fluorophore to its native electronic state[7].

References

  • Title: Non-contact identification and differentiation of illicit drugs using fluorescent films Source: Nature Communications (2018) URL: [Link]

  • Title: Ratiometric fluorescence probes for visible detection and accurate identification of MPEA vapor Source: Nature Communications (2024) URL: [Link]

  • Title: Sensing methamphetamine with chemiresistive sensors based on polythiophene-blended single-walled carbon nanotubes Source: Sensors and Actuators B: Chemical (2017) URL: [Link]

  • Title: Chromogenic and Fluorogenic Probes for the Detection of Illicit Drugs Source: ChemistryOpen / PMC (2021) URL: [Link]

Sources

Application

Analytical methods for the detection of N-Methylphenethylamine in biological samples

Application Note: Advanced Analytical Strategies for the Detection and Isomeric Discrimination of N-Methylphenethylamine in Biological Matrices Executive Summary N-Methylphenethylamine (NMPEA) is a biogenic trace amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Detection and Isomeric Discrimination of N-Methylphenethylamine in Biological Matrices

Executive Summary

N-Methylphenethylamine (NMPEA) is a biogenic trace amine, a positional isomer of amphetamine, and a known marker in both forensic toxicology and sports anti-doping. It can be found endogenously at trace levels, as an undeclared stimulant in dietary supplements, or as a metabolic marker of illicit methamphetamine synthesis impurities[1]. Accurate detection in complex biological matrices (e.g., urine, plasma) is critical. This technical guide details a highly specific, self-validating analytical workflow utilizing Mixed-mode Cation Exchange Solid Phase Extraction (MCX-SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to isolate, resolve, and quantify NMPEA.

Mechanistic Background & The Isobaric Challenge

The primary analytical hurdle in NMPEA detection is its isobaric relationship with other phenethylamine derivatives, notably


-methylphenethylamine (amphetamine) and 

-methylphenethylamine (BMPEA). Testing laboratories must carefully examine their LC-MS/MS findings, as these isomers can easily result in misidentification if not properly resolved[2].

All three compounds share the molecular formula


 and generate a protonated precursor ion 

at m/z 136.1. While NMPEA can be distinguished from amphetamine and BMPEA by its unique collision-induced dissociation (CID) fragments—yielding major product ions at m/z 105.0 and 77.1, as opposed to the m/z 91.1 and 119.1 fragments characteristic of amphetamine and BMPEA[3]—relying solely on MS/MS is forensically risky. In-source fragmentation, matrix interferences, and high-concentration masking effects necessitate orthogonal chromatographic separation.

IsomerLogic Precursor Precursor Ion [M+H]+ m/z 136.1 Amphetamine α-Methylphenethylamine (Amphetamine) Precursor->Amphetamine NMPEA N-Methylphenethylamine (NMPEA) Precursor->NMPEA BMPEA β-Methylphenethylamine (BMPEA) Precursor->BMPEA FragA Major Fragments: m/z 91.1, 119.1 Amphetamine->FragA FragN Major Fragments: m/z 105.0, 77.1 NMPEA->FragN FragB Major Fragments: m/z 119.1, 91.1 BMPEA->FragB

Fig 1: MS/MS fragmentation logic for differentiating C9H13N positional isomers.

Sample Preparation Logic (Self-Validating System)

Biological matrices contain high concentrations of salts, proteins, and phospholipids that cause severe ion suppression in Electrospray Ionization (ESI). To combat this, solid phase extraction (SPE) utilizing cation exchange is highly recommended for capturing amine-containing analytes from biological samples prior to LC-MS/MS quantification[4].

Causality of SPE Choice: NMPEA is a basic secondary amine with a pKa of ~10.2. At a physiological or slightly acidic pH, it is fully protonated. We utilize a Mixed-mode Cation Exchange (MCX) polymeric sorbent. This dual-retention mechanism allows the protonated amine to bind ionically to the sulfonic acid groups on the sorbent, while the hydrophobic backbone retains the phenyl ring. This permits aggressive washing with 100% organic solvents to elute neutral lipids and isobaric interferences without losing the analyte. Elution is then triggered by raising the pH (using 5%


 in methanol), which neutralizes the amine, breaking the ionic bond and releasing NMPEA[4].

Self-Validation: The protocol incorporates NMPEA-


 as an isotopically labeled internal standard (IS) added directly to the raw sample prior to any manipulation. This ensures that evaporative losses, extraction inefficiencies, or residual matrix effects are mathematically normalized, rendering the quantitative output self-validating.

Workflow Sample Biological Sample (Urine/Plasma) Spike Add Internal Standard (NMPEA-D5) Sample->Spike Hydrolysis β-Glucuronidase Hydrolysis Spike->Hydrolysis Extraction MCX Solid Phase Extraction (SPE) Hydrolysis->Extraction LCMS UPLC-MS/MS (PFP Column, ESI+) Extraction->LCMS Data Isomeric Discrimination & Quantification LCMS->Data

Fig 2: End-to-end analytical workflow for the extraction and detection of NMPEA.

Step-by-Step Experimental Protocol

Phase 1: Sample Pre-Treatment & Hydrolysis

Note: NMPEA and its isomers may be eliminated unchanged along with their phase II conjugates; omission of the hydrolysis step may produce false-negative results[2].

  • Aliquot 1.0 mL of biological sample (urine or plasma) into a clean 2.0 mL microcentrifuge tube.

  • Spike with 50

    
     of NMPEA-
    
    
    
    internal standard (100 ng/mL in methanol).
  • Add 200

    
     of 0.1 M sodium acetate buffer (pH 5.0) and 50 
    
    
    
    of
    
    
    -glucuronidase enzyme. Incubate at 55°C for 1 hour.
  • Cool to room temperature and adjust the pH to 6.0 using 0.1 M HCl to ensure the amine is fully ionized for SPE loading.

Phase 2: Solid Phase Extraction (MCX Workflow)
  • Condition: Pass 2.0 mL of Methanol through the MCX cartridge (30 mg/1 cc), followed by 2.0 mL of LC-MS grade water.

  • Load: Apply the hydrolyzed sample at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 0.1 M HCl to lock the amine in its protonated state and wash away water-soluble interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol to remove neutral lipids and hydrophobic matrix components.

  • Dry: Apply high vacuum (>-10 inHg) for 5 minutes to remove residual solvent.

  • Elute: Elute the target analytes with 2.0 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol into a clean glass collection tube[4].
    
  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100

    
     of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
    
Phase 3: UPLC-MS/MS Conditions

Standard C18 columns often fail to baseline-resolve phenethylamine isomers. A Pentafluorophenyl (PFP) stationary phase is strictly required to leverage


, dipole-dipole, and hydrogen bonding interactions for absolute isomeric discrimination.
  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 40% B over 5 min, ramp to 95% B over 1 min, hold for 2 min, re-equilibrate at 5% B for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5

    
    .
    
  • Ionization: ESI Positive mode.

Data Presentation & Validation Parameters

Table 1: Optimized MRM Transitions for Phenethylamine Isomers[3]

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
N-Methylphenethylamine 136.16 105.00 77.08 14 / 32

| NMPEA-


 (IS)  | 141.19 | 110.05 | 82.10 | 14 / 32 |
| Amphetamine  | 136.16 | 91.10 | 119.10 | 18 / 12 |
| 

-Methylphenethylamine
| 136.16 | 119.10 | 91.10 | 12 / 18 |

Table 2: Expected Method Validation Parameters

Parameter Acceptance Criteria Expected Performance

| Limit of Detection (LOD) | Signal-to-Noise (S/N)


 3 | 0.5 - 1.0 ng/mL |
| Limit of Quantitation (LOQ)  | Signal-to-Noise (S/N) 

10 | 2.5 - 5.0 ng/mL | | Linearity (

)
|

| 0.995 - 0.999 | | Extraction Recovery | Consistent across QC levels | 85% - 95% | | Matrix Effect | IS-normalized ME within

| 90% - 110% |

References

  • Moore, K. A., et al. "alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine." PubMed / nih.gov. 1

  • Chollet, D., et al. "Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS." PubMed / nih.gov. 2

  • Park, J., et al. "Application of Skyline software for detecting prohibited substances in doping control analysis." PMC / nih.gov. 3

  • "Extraction, derivatization, and quantification of analytes (WO2015184430A1)." Google Patents. 4

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding tertiary amine formation during N-methylation of phenethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with a deceptively simple transformation: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with a deceptively simple transformation: the N-monoalkylation of primary amines.

When working with phenethylamine, achieving strict mono-methylation to yield N-methylphenethylamine (without generating the tertiary N,N-dimethylphenethylamine) is a classic synthetic hurdle. This guide is designed to deconstruct the causality behind over-alkylation and provide you with self-validating, field-proven protocols to guarantee chemoselectivity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does direct N-methylation of phenethylamine with methyl iodide (MeI) inevitably lead to a messy mixture of secondary and tertiary amines? A: The failure of direct alkylation is rooted in fundamental kinetics and the inductive effect. When phenethylamine (a primary amine) reacts with methyl iodide, it forms a secondary amine. The newly attached methyl group is electron-donating, which increases the electron density on the nitrogen atom. Consequently, the resulting secondary amine is actually more nucleophilic than the starting primary amine. The reaction rate for the second alkylation (


) outpaces the first (

), making over-alkylation to the tertiary amine thermodynamically and kinetically inevitable.

Mechanism RNH2 Primary Amine (Phenethylamine) Nucleophilicity: Baseline RNHMe Secondary Amine (N-Methyl) Nucleophilicity: High RNH2->RNHMe MeI (Rate: k1) RNMe2 Tertiary Amine (N,N-Dimethyl) Over-alkylated RNHMe->RNMe2 MeI (Rate: k2 > k1)

Kinetic pathway of direct amine methylation highlighting k2 > k1.

Q2: Can I use the Eschweiler-Clarke reaction to mono-methylate phenethylamine? A: No. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is specifically designed to drive primary amines all the way to tertiary amines[1]. The reaction proceeds via an imine, which is reduced to a secondary amine. However, the secondary amine rapidly reacts with another equivalent of formaldehyde to form an iminium ion. Because this intermediate iminium ion lacks a proton to lose, its reduction to a tertiary amine is highly favorable and irreversible[1].

Q3: What about standard reductive amination using formaldehyde and a reducing agent? A: You can optimize standard reductive amination, but it remains a kinetic balancing act. To minimize over-alkylation, you must strictly limit formaldehyde to 1.0 equivalent and use a chemoselective reducing agent like sodium cyanoborohydride (


) or sodium triacetoxyborohydride[2]. Even under perfect stoichiometric control, you will typically observe 10–20% over-alkylation because the intermediate imine is in equilibrium with the highly reactive secondary amine.

Q4: What is the most reliable method to achieve strict mono-methylation at scale? A: To achieve absolute chemoselectivity, you must alter the electronic nature of the nitrogen atom. The two most robust strategies are Formylation-Reduction [3] and the Fukuyama Amine Synthesis [4]. By converting the amine into an amide or a sulfonamide, you completely delocalize the nitrogen lone pair, rendering it non-nucleophilic and making a second alkylation mechanistically impossible.

Part 2: Quantitative Data Comparison

Before selecting a workflow, review the empirical performance of each strategy. The table below summarizes the causality between the chosen reagent system and the resulting reaction profile.

MethodologyAlkylating / Acylating AgentReducing / Deprotecting AgentTypical Yield (2° Amine)Over-alkylation RiskScalability & Cost
Direct Alkylation Methyl Iodide (MeI)N/A< 40%Critical (>50%) Poor
Reductive Amination Formaldehyde (1.0 eq)

70 – 85%Moderate (10–20%)Good
Formylation-Reduction Ethyl Formate

or

> 90% None (0%) Excellent (Low Cost)
Fukuyama Synthesis NsCl, then MeIThiophenol (PhSH)85 – 95%None (0%) Moderate (High Atom Cost)

Part 3: Validated Synthetic Workflows

Workflow Start Phenethylamine Decision Select Methodology Start->Decision Form 1. Ethyl Formate 2. LiAlH4 Reduction Decision->Form Highest Purity / Scale Fuku 1. NsCl Protection 2. MeI Alkylation 3. PhSH Deprotection Decision->Fuku Complex Substrates Reduc 1. HCHO (1 eq) 2. NaBH3CN Decision->Reduc Quick Screening Pure Pure Secondary Amine (>95% Yield) Form->Pure Fuku->Pure Mixed Mixed Amines (Requires Chromatography) Reduc->Mixed

Decision matrix for selecting phenethylamine N-methylation strategies.

Protocol A: The Formylation-Reduction Pathway (Gold Standard)

Causality: Formylation converts the primary amine into a formamide. The nitrogen's lone pair is delocalized into the carbonyl group via resonance, completely neutralizing its nucleophilicity[3]. This self-validating system ensures that only one carbon atom is added. Subsequent reduction of the carbonyl yields the pure secondary amine.

Step 1: N-Formylation

  • Dissolve 10.0 g (82.5 mmol) of phenethylamine in 50 mL of ethyl formate. (Note: Ethyl formate acts as both solvent and reactant).

  • Reflux the mixture under nitrogen for 12 hours.

  • Monitor by TLC (Ninhydrin stain). The highly polar primary amine spot will disappear, replaced by a higher

    
     UV-active spot.
    
  • Concentrate the mixture under reduced pressure to remove excess ethyl formate and the ethanol byproduct. The resulting intermediate is N-phenethylformamide (quantitative yield), which can be used without further purification.

Step 2: Reduction

  • Suspend 6.2 g (165 mmol, 2.0 eq) of Lithium Aluminum Hydride (

    
    ) in 150 mL of anhydrous THF at 0 °C under an inert atmosphere.
    
  • Dissolve the crude N-phenethylformamide in 50 mL of anhydrous THF and add it dropwise to the

    
     suspension over 30 minutes to control the exothermic hydrogen gas evolution.
    
  • Once the addition is complete, warm the reaction to room temperature, then reflux for 4 hours.

  • Fieser Workup (Self-Validating Safety Step): Cool to 0 °C. Carefully add 6.2 mL of

    
    , followed by 6.2 mL of 15% aqueous NaOH, and finally 18.6 mL of 
    
    
    
    . Stir vigorously until the gray salts turn into a granular white precipitate.
  • Filter the aluminum salts through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate to yield pure N-methylphenethylamine.

Protocol B: Fukuyama Amine Synthesis

Causality: The nosyl (2-nitrobenzenesulfonyl) protecting group serves a dual purpose. It sterically blocks over-alkylation and highly polarizes the N-H bond, making the proton acidic enough to be removed by a weak base (like


)[4]. After methylation, the nosyl group is uniquely cleaved via a Meisenheimer complex using a soft nucleophile (thiophenol), leaving the secondary amine intact[5].

Step 1: Nosylation

  • Dissolve phenethylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise.

  • Stir for 2 hours at room temperature. Wash with 1M HCl, dry over

    
    , and concentrate.
    

Step 2: Alkylation

  • Dissolve the crude nosylamide in DMF. Add

    
     (2.0 eq) and Methyl Iodide (1.5 eq).
    
  • Stir at room temperature for 4 hours. The acidity of the nosylamide ensures rapid mono-methylation.

  • Quench with water and extract with ethyl acetate. Wash the organic layer thoroughly with brine to remove DMF.

Step 3: Deprotection

  • Dissolve the N-methyl nosylamide in acetonitrile.

  • Add thiophenol (PhSH, 2.5 eq) and solid

    
     (or aqueous KOH)[4].
    
  • Heat to 50 °C for 1 hour. The thiolate attacks the electron-deficient aromatic ring, releasing sulfur dioxide and the free secondary amine[4].

  • Dilute with water, acidify to pH 2, and extract with DCM to remove the thioether byproduct. Basify the aqueous layer to pH 12 and extract with DCM to isolate the pure N-methylphenethylamine.

References
  • The Facile Preparation of Primary and Secondary Amines via an Improved Fukuyama-Mitsunobu Procedure. PubMed / NIH. URL: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. URL:[Link]

  • Fukuyama Amine Synthesis. Chem-Station Int. Ed. URL:[Link]

  • Formylation of Amines. PMC / NIH. URL:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of N-Methyl-2-phenylethanamine (NMPEA)

Welcome to the Technical Support Center for the isolation and purification of N-methyl-2-phenylethanamine (also known as N-methylphenethylamine or NMPEA). Designed for researchers, synthetic chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-methyl-2-phenylethanamine (also known as N-methylphenethylamine or NMPEA). Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the high-purity recovery of this trace amine.

Physicochemical Properties

Understanding the physical properties of NMPEA is the foundation of any successful purification strategy. The table below summarizes the critical data points that dictate phase behavior and thermal stability.

PropertyValueCausality / Impact on Purification
Molecular Formula C9H13N-
Molar Mass 135.21 g/mol Crucial for calculating stoichiometric equivalents during salt formation[1].
Boiling Point (Free Base) 203–205 °C (atm)High atmospheric boiling point dictates the absolute need for vacuum distillation to prevent thermal degradation[2].
Density 0.93 g/mL (25 °C)Lighter than water; forms the top layer in aqueous extractions if handled neat (without heavier organic solvents)[2].
pKa ~10.14Requires pH > 12 for complete free-base extraction; pH < 2 for aqueous partitioning[2].
Appearance Colorless to pale yellow liquidVisual indicator of purity; dark yellow or brown coloration indicates oxidation or polymeric impurities[2].

Troubleshooting & FAQs

Q: My crude NMPEA contains unreacted phenethylamine (PEA). How can I separate these two amines? A: Separating a secondary amine (NMPEA) from a primary amine (PEA) via standard acid-base extraction is highly ineffective due to their nearly identical pKa values. Mechanistic Solution: Use a chemical scavenger or derivatization strategy. React the crude mixture with a sacrificial aldehyde (such as benzaldehyde). The primary amine (PEA) will readily form a Schiff base (imine), while the secondary amine (NMPEA) remains unreacted. The resulting imine is highly lipophilic and significantly less basic, allowing you to separate the unreacted NMPEA via a carefully pH-controlled aqueous extraction. Alternatively, fractional vacuum distillation can be employed, though their boiling points are close, requiring a high-efficiency fractionating column.

Q: During vacuum distillation, my NMPEA turns yellow/brown. What causes this thermal degradation? A: Discoloration during distillation is typically caused by the auto-oxidation of the hot free base in the presence of trace oxygen, or by the thermal polymerization of trace impurities. Mechanistic Solution: Always perform the distillation under an inert atmosphere (Argon or Nitrogen bleed) and use a high-vacuum pump to lower the boiling point significantly below its atmospheric boiling point of 203 °C ()[2]. Ensure your glassware is rigorously dried, as trace water can exacerbate the hydrolysis of intermediate by-products.

Q: I need to store NMPEA for a long-term in vivo study, but the free base degrades over time. How do I stabilize it? A: Free base amines are prone to oxidation and will absorb atmospheric carbon dioxide to form carbamate salts over time. Mechanistic Solution: Convert the free base to its hydrochloride salt, Methyl(2-phenylethyl)amine hydrochloride ()[3]. The protonated amine is electronically stable against oxidation and forms a crystalline solid that is non-volatile, easy to weigh, and stable for long-term storage.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude NMPEA

This protocol leverages the pKa of NMPEA (~10.14) to separate it from neutral and acidic impurities[2]. It acts as a self-validating system: phase changes explicitly confirm the protonation state of the molecule.

  • Solubilization: Dissolve the crude NMPEA mixture in an organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidification: Transfer the mixture to a separatory funnel. Add 1.0 M aqueous Hydrochloric Acid (HCl) until the aqueous phase reaches pH < 2. Causality: This protonates NMPEA into its water-soluble ammonium salt, forcing it into the aqueous layer while leaving non-basic organic impurities in the organic layer.

  • Phase Separation: Drain the aqueous layer (containing NMPEA) and discard the organic layer. Wash the aqueous layer once more with fresh organic solvent to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M Sodium Hydroxide (NaOH) until the pH exceeds 12. Causality: This deprotonates the ammonium salt back into the lipophilic free base. The solution will visibly turn cloudy as the free base separates from the water.

  • Extraction: Extract the aqueous phase 3 times with dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

Extraction Crude Crude NMPEA (Organic Phase) Acidify Add 1M HCl (pH < 2) Crude->Acidify Phase1 Phase Separation Acidify->Phase1 OrgWaste1 Organic Impurities (Discard) Phase1->OrgWaste1 Org Layer AqPhase1 Aqueous Phase (NMPEA-HCl) Phase1->AqPhase1 Aq Layer Basify Add 2M NaOH (pH > 12) AqPhase1->Basify Extract Extract with DCM Basify->Extract Phase2 Phase Separation Extract->Phase2 AqWaste2 Aqueous Waste (Discard) Phase2->AqWaste2 Aq Layer OrgPhase2 Organic Phase (NMPEA Free Base) Phase2->OrgPhase2 Org Layer

Workflow for the acid-base extraction and purification of NMPEA.

Protocol 2: Anhydrous Hydrochloride Salt Formation

To ensure long-term stability, the purified free base is converted into its hydrochloride salt[3].

  • Dissolution: Dissolve the purified NMPEA free base in anhydrous diethyl ether (10 mL ether per 1 g of amine).

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir magnetically.

  • Precipitation: Slowly add a stoichiometric equivalent of 2.0 M HCl in diethyl ether dropwise. Causality: The anhydrous environment prevents the highly polar salt from absorbing water and "oiling out" (forming a sticky biphasic residue). A white precipitate of NMPEA·HCl will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling isopropanol. Slowly add diethyl ether until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by refrigeration at 4 °C to yield high-purity crystals.

SaltFormation FreeBase Pure NMPEA Free Base Dissolve Dissolve in Dry Ether FreeBase->Dissolve Cool Cool to 0°C Dissolve->Cool AddHCl Add 2M HCl in Ether Cool->AddHCl Precipitate NMPEA·HCl Precipitates AddHCl->Precipitate Filter Vacuum Filtration Precipitate->Filter Recryst Recrystallize (IPA/Ether) Filter->Recryst PureSalt Pure NMPEA·HCl Crystals Recryst->PureSalt

Step-by-step conversion of NMPEA free base to its stable hydrochloride salt.

References

  • PubChem . "N-Methylbenzeneethanamine | C9H13N | CID 11503". National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "Methyl(2-phenylethyl)amine hydrochloride | C9H14ClN | CID 77742". National Center for Biotechnology Information. Available at:[Link]

Sources

Troubleshooting

Common side reactions in the synthesis of substituted phenylethylamines

Introduction The synthesis of substituted phenylethylamines is a cornerstone of medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[][2][3][4] However, the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of substituted phenylethylamines is a cornerstone of medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[][2][3][4] However, the synthetic routes to these valuable compounds are often fraught with challenges, including the formation of stubborn side products that can complicate purification and compromise yield and purity. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common side reactions encountered during the synthesis of substituted phenylethylamines.

This technical support center moves beyond simple procedural lists to explain the "why" behind common synthetic pitfalls and their solutions. By understanding the mechanisms of these side reactions, you can proactively optimize your reaction conditions and streamline your path to the target molecule.

Section 1: Reductive Amination

Reductive amination is a widely used and versatile method for preparing phenylethylamines from the corresponding ketones or aldehydes.[5] Despite its utility, several common side reactions can hinder its effectiveness.

FAQ 1.1: I'm observing significant amounts of secondary and tertiary amine byproducts. What is causing this over-alkylation, and how can I minimize it?

Root Cause: Over-alkylation is a frequent issue, particularly when using a primary amine or ammonia. The underlying problem is that the newly formed primary amine is often more nucleophilic than the starting ammonia, and the subsequent secondary amine is even more so. This creates a "runaway" effect where the product amines compete with the starting material for reaction with the carbonyl compound, leading to a mixture of products.[5][6]

Troubleshooting Strategies:

StrategyExperimental ProtocolRationale
Control Stoichiometry Use a significant excess of the amine (5-10 equivalents) relative to the carbonyl compound.Statistically favors the reaction of the carbonyl with the more abundant starting amine, minimizing subsequent reactions.[5]
Stepwise Procedure 1. Form the imine by reacting the carbonyl compound with the amine in a suitable solvent (e.g., Methanol).2. If possible, isolate the imine intermediate.3. In a separate step, reduce the imine using a reducing agent like sodium borohydride (NaBH₄).[5]Decoupling imine formation from the reduction step prevents the newly formed, more nucleophilic amine from reacting further with any remaining carbonyl compound.[5]
Choice of Reducing Agent Utilize a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5]These milder reagents are less reactive towards the starting aldehyde or ketone. This allows for the in-situ formation and reduction of the imine without significant reduction of the starting carbonyl, thus minimizing side reactions.[5][7]

Workflow for Mitigating Over-Alkylation:

start Over-alkylation Observed strategy1 Increase Amine Stoichiometry (5-10x) start->strategy1 strategy2 Perform Stepwise Reaction start->strategy2 strategy3 Change Reducing Agent start->strategy3 outcome1 Improved Selectivity for Primary/Secondary Amine strategy1->outcome1 imine_formation 1. Form Imine strategy2->imine_formation select_reagent Use NaBH(OAc)₃ or NaBH₃CN strategy3->select_reagent imine_isolation 2. Isolate Imine (Optional) imine_formation->imine_isolation reduction 3. Reduce Imine imine_isolation->reduction outcome2 Improved Selectivity reduction->outcome2 outcome3 Minimized Carbonyl Reduction, Improved Selectivity select_reagent->outcome3

Caption: Troubleshooting workflow for over-alkylation.

FAQ 1.2: My reaction is sluggish with low conversion to the desired amine. What are the potential reasons?

Root Cause: Low conversion can stem from several factors, including inefficient imine formation, incorrect pH, or a reducing agent that is not potent enough for your specific substrate.

Troubleshooting Strategies:

  • Optimize pH: Imine formation is pH-dependent. The reaction is typically most efficient in a mildly acidic environment (pH 4-5). This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile. Acetic acid can be used as a catalyst.

  • Water Removal: The formation of an imine from an amine and a carbonyl compound releases a molecule of water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the imine product.

  • Choice of Reducing Agent: If using a mild reducing agent like NaBH₃CN, the reduction of the iminium ion can be slow. Switching to a more powerful, yet still selective, reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) may improve the reaction rate. For less sensitive substrates, the more reactive sodium borohydride (NaBH₄) could be considered, although this increases the risk of reducing the starting carbonyl.[8]

Section 2: The Leuckart Reaction

The Leuckart reaction is a reductive amination method that uses formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[5][9] It is often performed at high temperatures, which can lead to a unique set of side reactions.[9]

FAQ 2.1: My Leuckart reaction is producing low yields and a significant amount of tar-like byproducts. How can I improve this?

Root Cause: The high temperatures (often 160-185°C) typically employed in the Leuckart reaction can cause thermal decomposition of the reactants, intermediates, and products, leading to the formation of polymeric tars and reducing the overall yield.[5][10]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Temperature Carefully optimize the reaction temperature. While traditionally high, some substrates react efficiently at lower temperatures (e.g., 160-170°C).[5]Minimizes thermal decomposition and the formation of tarry byproducts.[5]
Reaction Time Monitor the reaction progress closely (e.g., by TLC or GC-MS) and avoid unnecessarily long reaction times. For some ketones, shorter reaction times (4-5 hours) provide better yields than longer ones (15 hours).[5]Reduces the formation of degradation byproducts that can occur with prolonged heating.[5]
Reagent Ratio An excess of ammonium formate is typically used.This helps to drive the reaction to completion.[5]
Hydrolysis Perform direct hydrolysis of the intermediate N-formyl derivative in the reaction mixture with concentrated HCl.[5]This avoids the need to isolate the intermediate, which can be prone to decomposition, thereby improving the overall yield.[5]

Proposed Mechanism of the Leuckart Reaction:

ketone Ketone/Aldehyde imine Imine/Iminium Ion ketone->imine + Ammonia, - H₂O ammonia Ammonia (from Ammonium Formate) ammonia->imine n_formyl N-formyl Intermediate imine->n_formyl + Formate formate Formate formate->n_formyl co2 CO₂ amine Amine Product n_formyl->amine Hydrolysis hydrolysis Acid Hydrolysis hydrolysis->amine

Caption: Simplified Leuckart reaction pathway.

FAQ 2.2: I'm observing dimeric impurities in my final product after a Leuckart synthesis. What are these and how are they formed?

Root Cause: Dimeric impurities such as α,α′-dimethyldiphenethylamine can be specific to the Leuckart method.[11] These can arise from side reactions involving formamide or ammonia contaminants in the N-methylformamide (if used).[11] One plausible pathway involves two consecutive reductive amination events involving formamide and the starting ketone.[11]

Mitigation Strategies:

  • High Purity Reagents: Use high-purity N-methylformamide to minimize the presence of ammonia or formamide contaminants.

  • Vacuum: Performing the reaction under slightly reduced pressure can help to remove volatile amine contaminants.[11]

  • Purification: These higher molecular weight dimeric impurities can often be separated from the desired monomeric phenylethylamine product by careful distillation or column chromatography.

Section 3: Synthesis from Nitroalkenes

The reduction of β-nitrostyrenes is another common route to substituted phenylethylamines. This method requires the reduction of both the nitro group and the carbon-carbon double bond.

FAQ 3.1: My reduction of a β-nitrostyrene is giving me a mixture of products, including the nitroalkane and the oxime. How can I achieve complete reduction to the primary amine?

Root Cause: The reduction of a nitroalkene to a primary amine is a multi-step process. Incomplete or non-selective reduction can lead to the accumulation of intermediates like the corresponding nitroalkane or oxime. The choice of reducing agent is critical. For instance, sodium borohydride (NaBH₄) alone will typically only reduce the double bond to give the nitroalkane.[12]

Troubleshooting Guide for Nitroalkene Reduction:

IssueRecommended SolutionMechanism/Rationale
Incomplete Reduction (Nitroalkane is major product) Use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[12][13]LiAlH₄ is a potent reducing agent capable of reducing both the double bond and the nitro group. Catalytic hydrogenation is also highly effective.
Formation of Oxime/Hydroxylamine Ensure sufficient reducing agent and appropriate reaction conditions. Some catalytic systems can be tuned to favor the formation of hydroxylamines.[14]Over-reduction of the hydroxylamine intermediate is necessary to obtain the amine. Stronger reducing conditions will favor amine formation.
Low Yields and Side Products A one-pot procedure using NaBH₄ in combination with a catalytic amount of Copper(II) chloride (CuCl₂) has been shown to be effective.[12]This system facilitates the full reduction to the phenethylamine, often with higher yields and simpler workup compared to methods using harsher reagents like LiAlH₄.[12]

Experimental Protocol: NaBH₄/CuCl₂ Reduction of β-Nitrostyrene [12]

  • Dissolve the substituted β-nitrostyrene in a solvent mixture (e.g., isopropanol/water).

  • Add a freshly prepared solution of CuCl₂ (catalytic amount) dropwise to the reaction mixture.

  • Monitor the reaction by TLC while refluxing at 80°C.

  • After completion, cool the mixture to room temperature and add a 35% NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., isopropanol or ether).

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Section 4: Analytical Characterization of Impurities

The identification and quantification of impurities are critical for ensuring the quality and safety of the synthesized phenylethylamines.

FAQ 4.1: What are the best analytical techniques for identifying and quantifying side products in my reaction mixture?

Answer: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating impurities from the main product.[15][16] HPLC, often coupled with UV or fluorescence detection, is particularly useful for non-volatile compounds.[17][18]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they have been isolated.[15]

TechniquePrimary UseInformation Provided
HPLC/UPLC Separation and QuantificationRetention time, peak area (concentration)
GC-MS Separation and Identification of Volatile CompoundsRetention time, mass-to-charge ratio (molecular weight and fragmentation pattern)
LC-MS/MS Separation and Identification of Non-Volatile CompoundsRetention time, precursor and product ion masses (structural information)
NMR Structural ElucidationDetailed information on the chemical environment of atoms (connectivity)

References

  • Common side reactions in the synthesis of substituted phenylethylamines. BenchChem.
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. BenchChem.
  • Reductive Amination Review. Erowid.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC.
  • Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PMC.
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • A Simple Route to Alkylamines Via the Reduction of Nitroalkenes. ResearchGate.
  • Reductive amination. Wikipedia.
  • preventing over-alkylation of amines in synthesis. BenchChem.
  • Preparation of Aliphatic Amines by the Leuckart Reaction.
  • α-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Leuckart reaction. Wikipedia.
  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. DigitalCommons@Ursinus.
  • Alkylamines by Reduction of Nitroalkenes Utilizing in situ Generated BH3-THF. rhodium.ws.
  • Phenethylamine Impurities. BOC Sciences.
  • Secondary Amines by the Leuckart Synthesis. rhodium.ws.
  • phenethylamines: Topics by Science.gov.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib.
  • Phenethylamine Impurities and Related Compound. Veeprho.
  • Phenylacetone. Breaking Bad Wiki.
  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed.
  • Substituted phenethylamine. Wikipedia.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. ResearchGate.
  • Method for making phenylethylamine compounds. Google Patents.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. ResearchGate.
  • Phenylacetone. Wikipedia.
  • Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine. PubMed.
  • Synthesis and resolution of alpha-phenylethylamine. designer-drug.com.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube.
  • IDENTIFICATION OF IMPURITIES IN BIOLOGICAL MATERIAL REMAINING AFTER AMPHETAMINE SYNTHESIS.

Sources

Optimization

Technical Support Center: Troubleshooting Eschweiler-Clarke Methylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected byproducts during reductive aminations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected byproducts during reductive aminations. One of the most notorious issues in the Eschweiler-Clarke reaction is intramolecular cyclization , particularly when working with electron-rich aromatic substrates like tryptamines and β-phenylethylamines.

This guide is designed to deconstruct the mechanistic causality behind this side reaction and provide field-proven, self-validating protocols to ensure high-fidelity N-methylation.

Mechanistic Causality: Why Cyclization Occurs

The classic Eschweiler-Clarke reaction utilizes formaldehyde to form an iminium ion intermediate, which is subsequently reduced by formic acid (acting as a hydride donor) to yield a methylated amine[1]. However, formic acid is a relatively slow hydride donor and typically requires elevated temperatures (60 °C to reflux) to drive the reduction[2].

If your substrate contains an electron-rich aromatic ring (e.g., an indole or a methoxy-substituted benzene), the aromatic ring can act as an internal nucleophile. Driven by the thermal energy of the reaction, the ring attacks the highly electrophilic iminium carbon before formic acid can deliver its hydride[3]. This in situ Pictet-Spengler condensation irreversibly traps the intermediate, forming cyclic byproducts such as tetrahydro-β-carbolines or tetrahydroisoquinolines[4].

Pathway Amine Amine + Formaldehyde Iminium Iminium Ion Intermediate Amine->Iminium Condensation PathA Reduction Pathway (Hydride Transfer) Iminium->PathA Formic Acid / NaBH3CN PathB Cyclization Pathway (Pictet-Spengler) Iminium->PathB Electron-Rich Aryl ProdA N-Methylated Amine (Desired Product) PathA->ProdA Fast ProdB Tetrahydro-β-carboline (Undesired Byproduct) PathB->ProdB Thermally Driven

Caption: Divergent pathways of the iminium intermediate: reduction vs. Pictet-Spengler cyclization.

Frequently Asked Questions (FAQs)

Q1: My Eschweiler-Clarke methylation of a tryptamine derivative is producing a complex mixture. Why is this happening? A1: Tryptamines possess a highly nucleophilic C2/C3 position on the indole ring. Under the acidic, high-temperature conditions of a classic Eschweiler-Clarke reaction, the intermediate iminium ion undergoes rapid intramolecular cyclization (a Pictet-Spengler reaction) rather than reduction[5]. This leads to the formation of tetrahydro-β-carbolines instead of the desired N,N-dimethyltryptamine[3].

Q2: Can I prevent cyclization by simply increasing the concentration of formic acid? A2: No. While increasing the concentration of the hydride source theoretically pushes the bimolecular reduction rate, intramolecular cyclization is a unimolecular process that is entropically favored[2]. The thermal energy required to make formic acid act as a hydride donor (often >80 °C) simultaneously provides the activation energy needed for the aromatic ring to attack the iminium ion[6].

Q3: What is the most reliable workaround to prevent this side reaction? A3: You must decouple the iminium formation from the high temperatures required for formic acid reduction. The standard industry workaround is to abandon formic acid and perform a Modified Reductive Amination using a stronger, faster hydride donor such as Sodium Cyanoborohydride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) or Sodium Triacetoxyborohydride (STAB) at 0 °C to Room Temperature. The rapid hydride transfer from these reagents effectively outpaces the cyclization pathway.

Comparative Data: Reagent Selection & Cyclization Risk

To rationally design your experiment, compare the kinetic profiles of common reductive amination conditions. The table below summarizes how reagent selection dictates the fate of the iminium intermediate.

Reducing AgentOperating TemperatureHydride Transfer RateCyclization RiskRecommended Substrates
Formic Acid (HCOOH) 80 °C – 100 °CSlowHigh Aliphatic amines, electron-poor arylamines
Sodium Cyanoborohydride 0 °C – 25 °CFastLow Electron-rich arylamines (e.g., Tryptamines)
Sodium Triacetoxyborohydride 0 °C – 25 °CVery FastVery Low Highly sensitive or highly nucleophilic substrates

Troubleshooting Workflow

Use the following decision matrix to determine the appropriate synthetic route based on your substrate's electronic properties.

Workflow Start Analyze Substrate Structure Decision Is the aromatic ring highly electron-rich? (e.g., Indole) Start->Decision Yes High Cyclization Risk Decision->Yes Yes No Low Cyclization Risk Decision->No No ActionYes Use Modified Reductive Amination (NaBH(OAc)3, 0°C to RT) Yes->ActionYes ActionNo Use Standard Eschweiler-Clarke (HCOOH, HCHO, Reflux) No->ActionNo

Caption: Decision matrix for selecting reductive amination conditions based on substrate reactivity.

Self-Validating Experimental Protocol: Modified Reductive Amination

To completely suppress Pictet-Spengler cyclization in electron-rich substrates, utilize this modified STAB-mediated reductive amination protocol. This system is self-validating: by strictly controlling the temperature and order of addition, you mathematically favor the kinetic reduction product.

Reagents Required:

  • Primary Amine Substrate (1.0 eq)

  • Aqueous Formaldehyde (37% w/w, 2.5 eq for dimethylation)

  • Sodium Triacetoxyborohydride (STAB) (3.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures restrict the thermal energy required for the activation of the cyclization pathway.

  • Acidification: Add glacial acetic acid (1.5 eq) to the solution. Causality: Mildly acidic conditions (pH ~4-5) accelerate the condensation of the amine and formaldehyde into the iminium ion without fully protonating the amine, which would stall the reaction.

  • Iminium Formation: Slowly add the aqueous formaldehyde (2.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Kinetic Trapping (Reduction): Add STAB (3.0 eq) portion-wise over 15 minutes to prevent rapid exothermic spiking. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours. Causality: STAB delivers a hydride almost instantaneously upon iminium formation, kinetically trapping the intermediate as the methylated amine before the aromatic ring can attack.

  • Validation Checkpoint (LC-MS): Before quenching, pull a 10 µL aliquot and analyze via LC-MS.

    • Success Indicator: The desired N,N-dimethyl amine will show a mass shift of +28 Da per methyl group (Total +56 Da for primary to tertiary amine).

    • Failure Indicator (Cyclization): A Pictet-Spengler byproduct will show a mass shift of +12 Da (addition of one carbon from formaldehyde, minus two protons from cyclization).

  • Quench and Isolation: Once LC-MS confirms complete conversion to the +56 Da mass, quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases and the aqueous layer reaches pH 8. Extract the product into the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • Title : Review of Modern Eschweiler–Clarke Methylation Reaction | Source : PMC (NIH) | URL :[Link]

  • Title : Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One | Source : PMC (NIH) | URL :[Link]

  • Title : Proposed reaction pathways accounting for the formation of byproducts... | Source : ResearchGate | URL :[Link]

  • Title : Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | Source : ACS Omega | URL :[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Secondary Amines

Welcome to the Technical Support Center for N-alkylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the N-alkylation of secondary amines, offering causative explanations and actionable solutions.

Issue 1: Low or No Conversion of the Secondary Amine

Question: My reaction shows a significant amount of unreacted secondary amine starting material, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent hurdle and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The general reactivity trend for alkyl halides is I > Br > Cl.[1] If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide to enhance the rate of the SN2 reaction. Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate an in-situ Finkelstein reaction, converting a less reactive alkyl halide to a more reactive one.

  • Poor Choice of Base: The base plays a critical role in deprotonating the secondary amine, generating the more nucleophilic amide anion. If the base is too weak, the equilibrium will favor the protonated amine, leading to low reactivity.

    • Solution: Employ a stronger, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[2] Sodium hydride (NaH) is a very effective but requires careful handling due to its pyrophoric nature.[3]

  • Steric Hindrance: Significant steric bulk around the nitrogen atom of the secondary amine or at the electrophilic carbon of the alkylating agent can dramatically slow down the reaction rate.[4][5]

    • Solution: For sterically demanding substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. In some cases, a different synthetic strategy, such as reductive amination, might be more appropriate.[2][6] SN1-type alkylations using pre-generated carbocations can also be effective for highly hindered systems.[7]

  • Inappropriate Solvent: The solvent can significantly influence the reaction rate. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react.[2][8]

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Question: My reaction is producing a significant amount of a salt-like byproduct that is insoluble in my work-up solvent. How can I prevent the formation of the quaternary ammonium salt?

Answer: The formation of a quaternary ammonium salt is a result of the tertiary amine product being further alkylated. While tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance, this side reaction can still be problematic, especially with highly reactive alkylating agents like methyl iodide.[4]

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the secondary amine relative to the alkylating agent can help to ensure that the alkylating agent is consumed before it has a chance to react with the tertiary amine product.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help to maintain a low concentration of it in the reaction mixture, thereby favoring the reaction with the more abundant secondary amine.[2]

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-alkylation. This can often improve the selectivity for the tertiary amine product.[2]

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, if you are using an alkyl iodide, switching to an alkyl bromide or chloride may reduce the extent of over-alkylation.

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating my desired tertiary amine from the unreacted secondary amine and other byproducts. What purification strategies can I employ?

Answer: Purifying amines can be challenging due to their basic nature, which can lead to peak tailing on silica gel chromatography.

  • Acid-Base Extraction: A simple and effective initial purification step is an acid-base liquid-liquid extraction. By carefully adjusting the pH of the aqueous phase, you can selectively protonate and extract the different amines based on their basicities.[9]

  • Chromatography with a Modified Mobile Phase: To mitigate peak tailing during column chromatography, add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine or ammonia (in methanol), to your eluent.[9] This will saturate the acidic sites on the silica gel and improve the peak shape of your basic amine product.

  • Salt Formation and Recrystallization: If your tertiary amine is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or acetate) can often facilitate purification by recrystallization.[9] The salt can then be neutralized to regenerate the free amine.

  • Distillation: For volatile tertiary amines, distillation can be an effective purification method, especially if there is a significant difference in boiling points between your product and the impurities.[9]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the N-alkylation of secondary amines, providing insights into reaction design and optimization.

Q1: What is the general mechanism for the N-alkylation of a secondary amine?

A1: The N-alkylation of a secondary amine with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. This forms a trialkylammonium salt, which is then deprotonated by a base to yield the neutral tertiary amine product.

DOT Diagram: SN2 Mechanism for N-Alkylation of a Secondary Amine

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_deprotonation Deprotonation R2NH R₂NH TS [R₂NH---R'---X]‡ R2NH->TS Nucleophilic Attack R_X R'-X R_X->TS R2NR_H_ion R₂N⁺HR' TS->R2NR_H_ion X_ion X⁻ TS->X_ion R2NR R₂NR' R2NR_H_ion->R2NR Deprotonation Base Base Base->R2NR BaseH_ion Base-H⁺

Caption: SN2 mechanism of secondary amine N-alkylation.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of the secondary amine and the reactivity of the alkylating agent.

  • Weakly Basic Amines: For less basic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to achieve sufficient deprotonation.

  • Standard Alkylations: For most standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to handle.[8] Cesium bases, in particular, have been shown to promote selective mono-alkylation of primary amines and can be beneficial in secondary amine alkylations as well.[10][11]

  • Acid-Sensitive Substrates: If your substrate is sensitive to strong bases, a milder organic base like DIPEA can be a good choice.

Q3: What are some alternative methods for the N-alkylation of secondary amines?

A3: While direct alkylation with alkyl halides is common, several other methods exist:

  • Reductive Amination: This powerful method involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. This method is highly versatile and avoids the issue of over-alkylation.[6][12]

  • Alkylation with Alcohols: In the presence of a suitable catalyst, alcohols can be used as alkylating agents.[13] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a green chemical process as water is the only byproduct.[14]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for the synthesis of arylamines. It can be adapted for the alkylation of secondary amines with aryl halides.[12]

DOT Diagram: Decision Tree for N-Alkylation Strategy

Alkylation_Strategy Start Select N-Alkylation Strategy for Secondary Amine Steric_Hindrance Is steric hindrance significant? Start->Steric_Hindrance Buchwald_Hartwig Buchwald-Hartwig Amination (for aryl groups) Start->Buchwald_Hartwig Synthesizing Aryl-Alkyl Amine Overalkylation_Concern Is over-alkylation a major concern? Steric_Hindrance->Overalkylation_Concern No Reductive_Amination Reductive Amination Steric_Hindrance->Reductive_Amination Yes Green_Chemistry Are green chemistry principles a priority? Overalkylation_Concern->Green_Chemistry No Overalkylation_Concern->Reductive_Amination Yes Direct_Alkylation Direct Alkylation with Alkyl Halide Green_Chemistry->Direct_Alkylation No Borrowing_Hydrogen Alkylation with Alcohols (Borrowing Hydrogen) Green_Chemistry->Borrowing_Hydrogen Yes

Caption: Decision tree for selecting an N-alkylation method.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for primary/secondary amines) can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying products and byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the starting material and the appearance of the product signals.[1]

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine with an Alkyl Halide

This is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, 2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography, distillation, or recrystallization as needed.[1]

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation

BaseStrengthSolubility in Organic SolventsCommon ApplicationsNotes
K₂CO₃ ModerateLowGeneral purposeHeterogeneous reaction, easy to remove by filtration.
Cs₂CO₃ ModerateModerateCan improve yields and selectivityMore expensive than K₂CO₃.[10]
DIPEA ModerateHighFor acid-sensitive substratesSoluble, requires removal during work-up.[2]
NaH StrongInsolubleFor weakly basic aminesPyrophoric, requires careful handling.[3]
KOtBu StrongModerateFor challenging alkylationsCan promote elimination side reactions.

Table 2: Influence of Solvent on SN2 Reactions

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileIncreasesSolvates the cation, leaving the nucleophile "naked" and more reactive.[2]
Polar Protic Water, Ethanol, MethanolDecreasesSolvates the nucleophile through hydrogen bonding, reducing its reactivity.
Nonpolar Toluene, HexaneVariesGenerally slower due to poor solubility of reactants and intermediates.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? ResearchGate. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. [Link]

  • N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

Sources

Optimization

Stability and storage conditions for N-methyl-2-phenylethanamine

Title: Technical Support Center: N-Methyl-2-phenylethanamine (NMPEA) Handling, Stability, and Troubleshooting Introduction Welcome to the Technical Support Center for N-methyl-2-phenylethanamine (NMPEA, CAS 589-08-2). As...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: N-Methyl-2-phenylethanamine (NMPEA) Handling, Stability, and Troubleshooting

Introduction Welcome to the Technical Support Center for N-methyl-2-phenylethanamine (NMPEA, CAS 589-08-2). As a naturally occurring trace amine and a potent agonist of the trace amine-associated receptor 1 (TAAR1)[1][2], NMPEA is a critical tool for neurochemical and pharmacological research. However, due to its secondary amine structure, it is highly susceptible to oxidative degradation, pH-dependent solubility shifts, and enzymatic breakdown[1][3].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to guarantee the integrity of your experimental data.

Quick Reference: Storage & Stability Data

To prevent degradation and ensure reproducibility, strict adherence to environmental controls is required.

ParameterNeat Reagent (Liquid)Stock Solution (e.g., DMSO/Methanol)Aqueous Working Solution
Optimal Temperature 0°C to 8°C[4]-80°C (Preferred) or -20°C[5]4°C or Room Temp
Shelf Life Up to 2 years6 months at -80°C; 1 month at -20°C[5]Use within 12–24 hours
Atmosphere Inert Gas (Argon/Nitrogen)[6]Protect from light[7]Ambient (short-term)
Key Vulnerability Air-sensitive (Oxidation)[6]Freeze-thaw degradationPrecipitation / Phase separation[5]

Troubleshooting Guide: Common Experimental Issues

Q1: My neat NMPEA liquid has turned from colorless to a pale yellow/brown. Can I still use it for my TAAR1 binding assays? A1: No, you must discard discolored batches. Causality: NMPEA is a secondary amine that is inherently air-sensitive[6]. When exposed to atmospheric oxygen or light, it undergoes spontaneous N-oxidation. The yellowing indicates the formation of hydroxylamine intermediates and subsequent nitrone or oxime degradants[3][8]. Using oxidized NMPEA will introduce severe artifacts into your TAAR1 assays, as these degradants lack the target binding affinity and may exhibit off-target cytotoxicity. Always store neat NMPEA tightly closed under an inert gas at 2–8°C[6][9].

Q2: I am observing inconsistent receptor activation in my in vitro assays despite using the same batch of NMPEA. What is causing this variability? A2: This is a classic symptom of improper stock solution management or rapid in vitro metabolism. Causality: If you are storing your stock solutions at -20°C for extended periods, the compound degrades. Authoritative stability guidelines dictate that NMPEA stock solutions are stable for exactly 1 month at -20°C, but up to 6 months at -80°C[5]. Furthermore, if your cell culture or assay matrix contains monoamine oxidase (MAO-B) or flavin-containing monooxygenase (FMO3), NMPEA will be rapidly metabolized during the assay[1][3]. Resolution: Aliquot your stocks to avoid freeze-thaw cycles. If rapid clearance is observed in cellular assays, consider adding an MAO-B inhibitor (e.g., selegiline) to your assay buffer to isolate TAAR1 agonism[2].

Q3: When I dilute my DMSO stock into my aqueous assay buffer, I see micro-precipitation. How do I resolve this? A3: Causality: NMPEA free base (pKa ~10.14) is highly lipophilic and has limited aqueous solubility compared to its hydrochloride salt form[2]. Rapid dilution into a neutral or slightly alkaline buffer can cause the free base to crash out of solution. Resolution: Ensure your assay buffer is adequately buffered (pH 7.2–7.4). Add the stock solution dropwise while vortexing. If precipitation or phase separation occurs, utilize mild sonication or gentle heating to facilitate complete dissolution[5].

Mechanistic Insights: Degradation Pathways

Understanding the metabolic and oxidative fate of NMPEA is crucial for designing robust assays. The compound is primarily metabolized via oxidative deamination by MAO-B, yielding phenylacetaldehyde, and secondarily via N-oxygenation by FMO3[1][3].

NMPEA_Degradation NMPEA N-methyl-2-phenylethanamine (Intact NMPEA) MAOB MAO-B Enzyme (Oxidative Deamination) NMPEA->MAOB Primary Pathway FMO3 FMO3 Enzyme (N-Oxygenation) NMPEA->FMO3 Secondary Pathway Aldehyde Phenylacetaldehyde (Intermediate) MAOB->Aldehyde Hydroxylamine Hydroxylamine (Intermediate) FMO3->Hydroxylamine Acid Phenylacetic Acid (Inactive Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase Nitrone Nitrone / Oxime (Degradant) Hydroxylamine->Nitrone Auto-oxidation / Further Enzymatic Action

Fig 1. Primary and secondary degradation pathways of NMPEA via MAO-B and FMO3 enzymes.

Self-Validating Experimental Protocol: Preparation of NMPEA Stock Solutions

To ensure reproducibility, your protocol must be a self-validating system. This means incorporating quality control (QC) steps before utilizing the reagent in critical downstream applications.

Step 1: Inert Atmosphere Handling Equilibrate the neat NMPEA vial to room temperature inside a desiccator to prevent condensation. Open the vial exclusively in a glove box or under a continuous stream of dry Argon to prevent air-sensitive degradation[6].

Step 2: Stock Solution Formulation Weigh the required mass and dissolve in anhydrous, cell-culture grade DMSO or Methanol[10] to create a 10 mM to 100 mM master stock. Validation Checkpoint A: The solution must remain completely colorless. Any yellow tint is an automatic fail, indicating pre-existing oxidation.

Step 3: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes to protect from photo-degradation[5][7]. Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Step 4: Working Solution Preparation (Day of Experiment) Thaw a single aliquot on ice. Dilute into the pre-warmed (37°C) aqueous assay buffer drop-by-drop. Validation Checkpoint B: Measure the OD_600 or visually inspect against a dark background to confirm the absence of micro-precipitates. Discard any unused working solution at the end of the day; do not refreeze[5].

QC_Workflow Start Equilibrate & Open under Argon Visual Visual Inspection: Is liquid yellow/brown? Start->Visual Discard Discard Batch (Oxidized) Visual->Discard Yes Dissolve Dissolve in Anhydrous DMSO (Master Stock) Visual->Dissolve No Precip Dilution Check: Precipitation in Buffer? Dissolve->Precip Sonicate Gentle Sonication & Verify pH (7.2-7.4) Precip->Sonicate Yes Store Flash Freeze Aliquots Store at -80°C Precip->Store No Sonicate->Store Cleared

Fig 2. Self-validating quality control workflow for NMPEA stock preparation and storage.

References

  • Wikipedia. "N-Methylphenethylamine". Source:[Link]

  • National Institutes of Health (PMC). "GC-MS based bioactive profiling of Phyllanthus niruri". Source:[Link]

  • National Institutes of Health (PubMed). "N-oxygenation of amphetamine and methamphetamine by the human flavin-containing monooxygenase (form 3)". Source: [Link]

  • Mustansiriyah University. "Oxidation of Secondary and Primary Amines". Source:[Link]

Sources

Troubleshooting

Technical Support Center: N-Demethylation of Tertiary Amines

Welcome to the technical support center for N-demethylation of tertiary amines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in this critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-demethylation of tertiary amines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in this critical synthetic transformation. N-demethylation is a pivotal step in the synthesis of many pharmaceuticals, particularly in modifying natural products like alkaloids to produce key intermediates for drugs such as naloxone and naltrexone.

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Section 1: Troubleshooting & FAQs - From Low Yields to Complex Substrates

This section addresses the most common issues encountered during N-demethylation reactions in a direct question-and-answer format.

Q1: My N-demethylation reaction shows low or no conversion. What are the primary causes and how can I fix it?

Low conversion is a frequent and frustrating issue. The root cause often lies in reagent choice, reaction conditions, or substrate stability. Let's break down the possibilities.

Potential Cause 1: Inappropriate Reagent or Method Not all N-demethylation methods are universally applicable. The electronic and steric properties of your substrate dictate the best approach. Classical methods like the von Braun reaction (using cyanogen bromide) or reactions with chloroformates (e.g., ACE-Cl) are often harsh and can fail with sensitive functional groups.[1][2][3]

  • Expert Insight: For complex molecules, especially those with sensitive functional groups or chiral centers, modern catalytic methods are often superior. Consider iron-catalyzed or photoredox-catalyzed approaches which operate under milder conditions.[4][5] Iron-catalyzed methods, often a modification of the Polonovski reaction, proceed via an N-oxide intermediate and can be highly effective for alkaloids.[5][6][7][8]

Potential Cause 2: Reaction Conditions are Not Optimized

  • Temperature: Many classical procedures require high temperatures, but this can also lead to degradation. If you suspect thermal instability, try a lower temperature for a longer duration. Conversely, if no reaction occurs, the activation energy may not be met, and a careful, stepwise increase in temperature is warranted.

  • Solvent & Moisture: Many reagents, especially chloroformates and cyanogen bromide, are highly sensitive to moisture.[9] Ensure all glassware is oven-dried and use anhydrous solvents. The choice of solvent can also be critical; for instance, some von Braun reactions show improved conversion in acetone compared to dichloromethane.

  • Stoichiometry: Ensure the correct molar equivalents of reagents are used. For reagents like ACE-Cl, a slight excess (1.2-1.5 equivalents) is often necessary.[9]

Potential Cause 3: Reagent Degradation Reagents like m-CPBA (used for N-oxide formation) and cyanogen bromide can degrade over time. Always use freshly opened or properly stored reagents.

Q2: I'm observing multiple byproducts and my final product is impure. What's happening?

Byproduct formation is often a sign that the reaction conditions are too harsh or that an incorrect demethylation method was chosen for the specific substrate.

Common Byproducts & Their Causes:

  • Parent Tertiary Amine: In methods like the iron-mediated Polonovski reaction, the major byproduct is often the starting tertiary amine.[3] This occurs from the reduction of an intermediate aminium radical cation.[3]

    • Solution: Optimizing the amount of the iron catalyst and reaction time can minimize this. Isolating the N-oxide intermediate as a hydrochloride salt before the iron-mediated step has been shown to afford superior yields of the desired N-nor product.

  • Ring-Opened Products: This is a known challenge, particularly with the von Braun reaction when applied to certain cyclic amines.[5][9] The cyanoammonium intermediate can be attacked by the bromide ion, leading to ring cleavage instead of demethylation.

    • Solution: If ring-opening is observed, switch to a milder method. The modified Polonovski reaction or photochemical approaches are less likely to cause this issue.[5][10]

  • Products of Over-Oxidation or Rearrangement: In oxidative methods, if conditions are not carefully controlled, oxidation can occur elsewhere on the molecule. For example, morphine N-oxide can rearrange to heroin derivatives when treated with acetic anhydride under classical Polonovski conditions.[3]

Q3: How can I perform N-demethylation without affecting other sensitive functional groups or chiral centers in my molecule?

Chemoselectivity is a major challenge, especially in late-stage functionalization of complex molecules.

  • Protecting Groups: For classical methods, protection of sensitive groups (e.g., phenols in morphine) is often necessary before N-demethylation.[1] However, this adds steps to the synthesis.

  • Mild, Catalytic Methods: This is where modern methods truly excel.

    • Photoredox Catalysis: Recent advances using visible light and a photocatalyst offer exceptionally mild conditions that are tolerant of a wide array of functional groups.[4] These reactions can proceed at room temperature under an air atmosphere.[4]

    • Nickel-Catalyzed HAT: A photoinduced nickel-catalyzed approach uses C(sp²)-bromides as hydrogen atom transfer (HAT) reagents, allowing for selective demethylation even over other labile groups like benzyl groups.[11]

  • Enzymatic Methods: For ultimate selectivity, biocatalysis is an emerging option. Enzymes like cytochrome P450 can perform highly specific N-demethylations.[12][13] While less common in standard labs, it's a powerful tool for specific applications.

A Note on Chirality: Pyramidal nitrogen atoms can invert their configuration, but this is usually rapid at room temperature.[14] The primary risk to chiral centers elsewhere in the molecule comes from harsh reaction conditions (strong acid/base or high heat) that could cause epimerization. Using milder, modern methods significantly reduces this risk.[15]

Section 2: Method Selection & Comparative Analysis

Choosing the right tool for the job is the first step toward a successful experiment. This section provides a decision-making framework and a comparison of common methods.

Decision-Making Workflow for N-Demethylation

This diagram outlines a logical path for selecting an appropriate N-demethylation strategy based on substrate characteristics.

G cluster_start cluster_screening Initial Screening cluster_methods Method Selection cluster_optimization Optimization & Troubleshooting start Start: Analyze Tertiary Amine Substrate sensitive_groups Sensitive Functional Groups? (e.g., unprotected phenols, esters) start->sensitive_groups chiral_centers Risk to Chiral Centers? sensitive_groups->chiral_centers No mild_methods Select Mild/Modern Methods: - Modified Polonovski (Fe-catalyzed) - Photoredox Catalysis - Nickel-Catalyzed HAT sensitive_groups->mild_methods Yes harsh_methods Consider Classical Methods: - Von Braun (BrCN) - Chloroformates (ACE-Cl) (Requires robust substrates) chiral_centers->harsh_methods No chiral_centers->mild_methods Yes optimize Reaction Optimization: - Temperature - Solvent - Time harsh_methods->optimize mild_methods->optimize troubleshoot Troubleshoot: - Low Conversion - Byproducts - Purification Issues optimize->troubleshoot

Caption: Decision tree for selecting an N-demethylation method.

Comparison of Common N-Demethylation Reagents

The table below summarizes the key characteristics of several widely used N-demethylation methods to aid in your selection process.

MethodReagent(s)ProsConsBest Suited For
Von Braun Reaction Cyanogen Bromide (BrCN)Well-established, classical method.Highly toxic reagent, harsh conditions, risk of ring-opening byproducts.[1][9]Robust, simple cyclic amines without sensitive functionalities.
Chloroformate Method ACE-Cl, Phenyl ChloroformateWidely applicable, effective.Often requires high temperatures, harsh hydrolysis step, reagent is moisture-sensitive.[10]Substrates that can tolerate reflux conditions and strong base/acid for carbamate cleavage.
Modified Polonovski 1. m-CPBA or H₂O₂2. FeSO₄ or Fe(0) powderMilder than classical methods, inexpensive iron catalyst, good for many alkaloids.[3][6]Two-step process, can produce parent amine as a byproduct, may fail for 14-hydroxy opiates.[3]N-demethylation of opiate alkaloids and other complex natural products.[5][7]
Photoredox Catalysis Organic Dye (e.g., Rose Bengal), Visible Light, O₂Exceptionally mild (room temp), high functional group tolerance, "green" approach.[2][4]May require specialized photoreactor setup, can be substrate-specific.[10]Late-stage functionalization of complex, sensitive, and high-value molecules.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for two common and effective N-demethylation procedures.

Protocol 1: Iron-Mediated N-Demethylation via N-Oxide (Modified Polonovski)

This method is highly effective for many opiate alkaloids and avoids the highly toxic reagents of classical methods.[3] It involves two main steps: N-oxidation and iron-catalyzed demethylation.

Step A: N-Oxide Formation

  • Materials: Tertiary amine (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.3 equiv), Dichloromethane (DCM).

  • Procedure: a. Dissolve the tertiary amine substrate in DCM in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA portion-wise over 15 minutes, maintaining the temperature at 0 °C. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction by TLC or LC-MS until the starting material is consumed. f. Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide. For many substrates, this can be used directly in the next step.

Step B: Iron-Catalyzed N-Demethylation

  • Materials: Crude N-oxide (1.0 equiv), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 2.0 equiv), Methanol.

  • Procedure: a. Dissolve the crude N-oxide in methanol. b. Add FeSO₄·7H₂O to the solution. The reaction is often accompanied by a color change. c. Stir the mixture at room temperature for 4-12 hours. Monitor by TLC/LC-MS for the formation of the secondary amine and disappearance of the N-oxide. d. Once complete, filter the reaction mixture to remove insoluble iron salts. e. Concentrate the filtrate under reduced pressure. f. Perform an aqueous workup (e.g., using an EDTA solution to chelate remaining iron) and extract the product with an appropriate organic solvent.[3] g. Purify the crude product by column chromatography.

Self-Validation & Controls:

  • Run the reaction on a small scale first to determine the optimal reaction time.

  • The major byproduct is often the starting tertiary amine.[3] Use a high-resolution analytical technique like LC-MS to quantify the ratio of product to this byproduct, which will inform any necessary optimization.

Protocol 2: Photoredox-Catalyzed N-Demethylation

This protocol represents a state-of-the-art, mild approach suitable for sensitive substrates.[4]

  • Materials: Tertiary amine (1.0 equiv), Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1.0 mol%), Nitromethane (1.0 equiv), Acetonitrile (MeCN), Air atmosphere.

  • Procedure: a. In a vial, dissolve the tertiary amine substrate (0.27 mmol, 1.0 equiv) in MeCN (3 mL). b. Add nitromethane (1.0 equiv) and the iridium photocatalyst (1.0 mol%) to the stirred solution. c. Seal the vial tightly with a Teflon-lined cap. The reaction is run under an air atmosphere; no degassing is needed. d. Place the vial under irradiation with blue LEDs (e.g., 427 nm) and stir at room temperature for 3-6 hours.[4][11] e. Monitor the reaction by TLC or LC-MS. f. Upon completion, remove the solvent under reduced pressure. g. The crude product can then be purified by standard column chromatography.

Self-Validation & Controls:

  • Run a control reaction in the dark to confirm that the transformation is light-dependent.

  • Run a control reaction without the photocatalyst to ensure it is essential for the reaction.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. Below is a simplified mechanism for the iron-mediated Polonovski reaction.

Mechanism of Iron-Mediated Polonovski Reaction

The reaction proceeds via a single-electron transfer (SET) mechanism.

G cluster_main Iron-Mediated Polonovski N-Demethylation cluster_side Side Reaction A R₂N⁺-CH₃   |  O⁻ N-Oxide B [R₂N•⁺-CH₃]   |  O⁻ Aminium Radical Cation A->B  Fe(II) → Fe(III) (SET) C R₂N•-CH₂• B->C  -H⁺ D R₂N⁺=CH₂ Iminium Ion C->D  Fe(III) → Fe(II) (Oxidation) E R₂NH Secondary Amine D->E  +H₂O (Hydrolysis) F HCHO Formaldehyde D->F G [R₂N•⁺-CH₃]   |  O⁻ Aminium Radical Cation H R₂N-CH₃ Parent Tertiary Amine G->H  Fe(II) (Reduction)

Caption: Simplified mechanism of the Modified Polonovski reaction.

Causality Explained:

  • N-Oxide Activation: The tertiary amine is first oxidized to an N-oxide. This is a crucial activation step.

  • Single Electron Transfer (SET): An Fe(II) species donates an electron to the N-oxide, generating an aminium radical cation and Fe(III).[3]

  • Proton Loss & Oxidation: The radical cation loses a proton from the methyl group, and the resulting carbon-centered radical is oxidized by Fe(III) to form a key iminium ion intermediate.[3]

  • Hydrolysis: The iminium ion is readily hydrolyzed by water present in the reaction mixture to yield the desired secondary amine and formaldehyde.[3]

  • The Main Byproduct: The aminium radical cation can be reduced back to the starting tertiary amine by another Fe(II) ion, which is why the parent amine is often observed as the major byproduct.[3] Controlling the concentration and redox state of the iron is therefore critical to maximizing yield.

References

  • Zhang, X., Shen, Y., & Rovis, T. (2023). Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. Journal of the American Chemical Society, 145(5), 3294–3300. [Link]

  • Nemes, P., & Viskolcz, B. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]

  • Le, C. M., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8841–8850. [Link]

  • Nemes, P., & Viskolcz, B. (2022). N-Dealkylation of Amines. MDPI. [Link]

  • Kok, G. B., & Scammells, P. J. (2011). Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Australian Journal of Chemistry, 65(1), 72-78. [Link]

  • Kok, G. B., et al. (2010). Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. The Journal of Organic Chemistry, 75(15), 5194–5200. [Link]

  • Kok, G. B., & Scammells, P. J. (2011). Efficient Iron-Catalyzed N-Demethylation of Tertiary Amine-N-oxides under Oxidative Conditions. Semantic Scholar. [Link]

  • Hudlicky, T., & Klásek, A. (2013). Advances in N- and O-Demethylation of Opiates. In The Alkaloids: Chemistry and Biology (Vol. 72, pp. 113-143). [Link]

  • McCamley, K., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron Letters, 47(30), 5329-5332. [Link]

  • Scammells, P. J., et al. (2015). Method for the N-demethylation of N-methyl heterocycles.
  • Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(9). [Link]

  • Andre, V., et al. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(5), 757–759. [Link]

  • Sámán, D. (1986). The Polonovski Reaction. Organic Reactions. [Link]

  • Rovis, T. et al. (2023). Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. Journal of the American Chemical Society. [Link]

  • Scammells, P. J. (2009). Photochemical N-Demethylation of Alkaloids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Polonovski Reaction. Organic Chemistry Reaction. [Link]

  • McCamley, K., & Scammells, P. J. (2003). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry, 68(25), 9847–9850. [Link]

  • Do, P. T. M., et al. (2021). TEMPO-Mediated Electrochemical N-demethylation of Opiate Alkaloids. ResearchGate. [Link]

  • Lo, J. X., et al. (2021). Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(vi) nitrido complex. Chemical Science, 12(41), 13861-13867. [Link]

  • de Oliveira, A. M., et al. (2008). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Journal of the Brazilian Chemical Society, 19(7), 1361-1365. [Link]

  • Gütz, C., et al. (2020). Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists. Organic Letters, 22(17), 6852–6856. [Link]

  • Nemes, P., & Viskolcz, B. (2022). The Polonovski Reaction. ResearchGate. [Link]

  • Thavaneswaran, S., & Scammells, P. J. (2006). Alkaloid N-Demethylation Methods. Scribd. [Link]

  • Shahid, Dr. (2020). L 27 MS Polonovski reaction introduction & mechanism. YouTube. [Link]

  • Nemes, P., & Viskolcz, B. (2022). N-Dealkylation of Amines. ResearchGate. [Link]

  • Organic Chemistry Explained. (2022). Polonovski-Potier Reaction Mechanism. YouTube. [Link]

  • Li, W., et al. (2018). N terminal N-methylation modulates chiral centre induced helical (CIH) peptides' biophysical properties. Chemical Communications, 54(15), 1865-1868. [Link]

  • Zhang, Y., et al. (2023). DNA methylation induces subtle mechanical alteration but significant chiral selectivity. Nature Communications, 14(1), 1-8. [Link]

  • Wang, S., et al. (2022). The reported N-demethylation reactions. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). DNA methylation induces subtle mechanical alteration but significant chiral selectivity. Chemical Communications. [Link]

  • Scammells, P. J., et al. (2012). Method for the n-demethylation of n-methyl heterocycles.
  • Michigan State University Department of Chemistry. (n.d.). Designating the Configuration of Chiral Centers. MSU Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-up of N-methyl-2-phenylethanamine Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of N-methyl-2-phenylethanamine synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success in transitioning from laboratory-scale experiments to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Yield of N-methyl-2-phenylethanamine 1. Incomplete Imine Formation: Insufficient reaction time or inadequate water removal can shift the equilibrium away from the desired imine intermediate. 2. Inefficient Reduction: The chosen reducing agent may not be potent enough, or reaction conditions (temperature, pH) may not be optimal for the reduction of the imine.[1][2] 3. Side Reactions: Over-alkylation leading to the formation of the tertiary amine (N,N-dimethyl-2-phenylethanamine) can occur, especially with reactive methylating agents.[2][3] Aldol condensation of the starting aldehyde can also compete with imine formation.1. Optimize Imine Formation:     a. Azeotropic Water Removal: When using a non-protic solvent like toluene, employ a Dean-Stark apparatus to drive the reaction to completion by continuously removing water.[3]     b. Drying Agents: For smaller scales or alternative solvent systems, the use of drying agents like anhydrous magnesium sulfate or molecular sieves can be effective. 2. Enhance Reduction Efficiency:     a. Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice. For more sensitive substrates or to avoid reduction of the starting aldehyde, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are recommended.[1][2] NaBH(OAc)₃ is often preferred due to the safety concerns associated with the potential release of hydrogen cyanide from NaBH₃CN under acidic conditions.[1][4]     b. pH Control: The rate of imine reduction is often pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly decomposing the borohydride reducing agent. The use of acetic acid as a catalyst is common.[5] 3. Minimize Side Reactions:     a. Stoichiometry Control: Use a slight excess of the primary amine (phenethylamine) relative to the methylating agent to favor mono-methylation.     b. Stepwise Procedure: A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can often provide better control and higher yields compared to a one-pot reaction.[6]
Formation of Significant Byproducts 1. Over-methylation: As mentioned, the formation of the tertiary amine is a common issue.[3] 2. Unreacted Starting Materials: Incomplete reaction can lead to the presence of both phenethylamine and the aldehyde in the final product mixture. 3. Aldehyde Self-Condensation: Phenylacetaldehyde can undergo self-aldol condensation, especially under basic conditions.1. Control Methylation:     a. Less Reactive Methylating Agents: Consider using less reactive methylating agents than methyl iodide or dimethyl sulfate. For example, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for N-methylation and is less prone to over-alkylation.[7] 2. Drive the Reaction to Completion:     a. Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and ensure the complete consumption of starting materials. 3. Optimize Reaction Conditions:     a. Temperature Control: Maintain a controlled temperature during the reaction to minimize side reactions. Exothermic reactions should be cooled appropriately.[3]
Difficulties in Product Purification 1. Similar Boiling Points: The boiling points of N-methyl-2-phenylethanamine and unreacted phenethylamine may be close, making distillation challenging. 2. Emulsion Formation During Workup: The basic nature of the amine can lead to the formation of stable emulsions during aqueous extraction. 3. Product Volatility: The product can be volatile and may be lost during solvent removal.[3]1. Effective Purification Strategies:     a. Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.[3]     b. Distillation under Reduced Pressure: To minimize thermal degradation and handle compounds with high boiling points, vacuum distillation is the preferred method for final purification.[3] 2. Breaking Emulsions:     a. Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. 3. Careful Solvent Removal:     a. Rotary Evaporation with Controlled Temperature: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40°C) to remove the solvent without significant loss of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-methyl-2-phenylethanamine on a larger scale?

A1: The most prevalent and scalable method is reductive amination.[2][4] This typically involves the reaction of 2-phenylethanamine with a methylating agent, which can be achieved through several pathways:

  • Direct Reductive Amination: Reacting 2-phenylethanamine with formaldehyde in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation. The Eschweiler-Clarke reaction is a classic example of this, using formic acid as both the reducing agent and a source of the methyl group via a Leuckart-Wallach type mechanism.[7]

  • Imine Formation and Subsequent Reduction: This two-step, one-pot approach involves the initial formation of an imine between 2-phenylethanamine and an aldehyde (like benzaldehyde), followed by methylation of the imine and subsequent hydrolysis and reduction.[3] Another variation involves the direct reduction of the imine formed from phenethylamine and formaldehyde.

Q2: How can I prevent the formation of the tertiary amine, N,N-dimethyl-2-phenylethanamine?

A2: Preventing over-methylation is a critical challenge.[2][3] Here are key strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the primary amine. Using a slight excess of the amine can favor the formation of the secondary amine.

  • Choice of Methylating Agent: Avoid highly reactive methylating agents like methyl iodide if over-methylation is a significant issue. Methods like the Eschweiler-Clarke reaction are known for providing good yields of secondary amines with minimal tertiary amine formation.[7]

  • Stepwise Synthesis: A stepwise approach where the N-formyl derivative is first synthesized and then reduced (e.g., with lithium aluminum hydride) can provide excellent selectivity for the mono-methylated product, although this introduces an additional step.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The initial reaction to form the imine can be exothermic.[3] Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Hydrogen Gas: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas and use appropriate safety precautions and equipment.

  • Cyanide-Containing Reagents: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids.[1][4] The workup should be performed in a well-ventilated fume hood, and the pH should be carefully controlled.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and avoid ignition sources.

Q4: How does the choice of solvent impact the reaction?

A4: The solvent plays a crucial role in the reaction's success.

  • For Imine Formation: A non-protic solvent like toluene is often used with a Dean-Stark trap to facilitate water removal and drive the equilibrium towards imine formation.[3]

  • For Reduction: Protic solvents like methanol or ethanol are often used with sodium borohydride.[1] However, the choice of solvent must be compatible with the chosen reducing agent. For example, sodium triacetoxyborohydride is often used in aprotic solvents like dichloromethane or 1,2-dichloroethane.[5]

Experimental Protocols

Protocol 1: Reductive Amination via Imine Formation and Reduction with Sodium Borohydride

This protocol outlines a two-step, one-pot procedure that is amenable to scale-up.

Materials:

  • 2-Phenylethanamine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-phenylethanamine (1.0 eq) in methanol.

  • Slowly add formaldehyde solution (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor the reaction by TLC or GC.

  • Reduction: Cool the reaction mixture back down in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq). Be cautious as the addition may cause foaming and hydrogen evolution.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Workup: a. Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). This will neutralize any remaining NaBH₄. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Add water to the residue and basify with 1M NaOH until the solution is strongly basic (pH > 12). d. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). e. Combine the organic extracts and dry over anhydrous magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-2-phenylethanamine.

  • Purification: Purify the crude product by vacuum distillation.[3]

Visualizations

Reaction Pathway for Reductive Amination

Reductive_Amination PEA 2-Phenylethanamine Imine Imine Intermediate PEA->Imine + Formaldehyde - H2O Formaldehyde Formaldehyde Formaldehyde->Imine Product N-methyl-2-phenylethanamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Imine Reduction

Caption: Reductive amination pathway for N-methyl-2-phenylethanamine synthesis.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low yields in N-methyl-2-phenylethanamine synthesis.

References

  • Sciencemadness Discussion Board. (2009). Monomethylation of primary amines: N-methyl-2-phenethylamine. Retrieved from [Link]

  • Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • The Hive. (n.d.). A really wet reductive alkylation. Novel Discourse. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLDIMETHYLAMINE. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates. Retrieved from [Link]

  • Piers, W. E., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Retrieved from [Link]

Sources

Troubleshooting

Introduction: The Critical Role of Impurity Profiling in N-Methylphenethylamine Synthesis

Answering the user's request.## Technical Support Center: N-Methylphenethylamine Synthesis A Guide for Researchers and Drug Development Professionals N-Methylphenethylamine (NMPEA) is a trace amine neuromodulator with si...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: N-Methylphenethylamine Synthesis

A Guide for Researchers and Drug Development Professionals

N-Methylphenethylamine (NMPEA) is a trace amine neuromodulator with significant research interest due to its structural similarity to key neurotransmitters and its role as an agonist for the human trace amine-associated receptor 1 (hTAAR1).[1][2] As with any active compound intended for research or pharmaceutical development, ensuring its purity is paramount. Impurities, which are any components other than the drug substance or excipients, can arise from starting materials, intermediates, by-products, or degradation.[3] They can significantly impact the compound's biological activity, safety profile, and the reproducibility of experimental results.[4]

This guide serves as a technical resource for scientists encountering challenges with impurities during the synthesis and purification of NMPEA. It is structured in a question-and-answer format to directly address common issues and provide field-proven insights into their identification, characterization, and mitigation.

Section 1: Impurities in Common Synthetic Routes

The choice of synthetic route is the single most significant factor determining the impurity profile of the final compound. Here, we address impurities associated with the most prevalent methods for synthesizing NMPEA.

Q1: What are the primary impurities when synthesizing N-Methylphenethylamine via the Eschweiler-Clarke reaction?

The Eschweiler-Clarke reaction is a robust method for methylating primary amines using excess formic acid and formaldehyde.[5][6] While efficient, it is not without potential side reactions that can introduce impurities.

Answer: The main impurities arise from incomplete reaction, side reactions of the formaldehyde and formic acid, and reactions with impurities in the starting materials.

  • Unreacted Phenethylamine (PEA): The most common impurity is the starting material itself. This indicates an incomplete reaction, which could be due to insufficient heating, incorrect stoichiometry of reagents, or a shortened reaction time.

  • N-Formylphenethylamine: This imine intermediate can persist if the reduction step, where formic acid provides a hydride, is inefficient.[7]

  • Over-methylation Products: While the Eschweiler-Clarke mechanism inherently prevents the formation of quaternary ammonium salts, other N-methylated species can form if the starting phenethylamine contains related amine impurities.[5]

  • Products from Starting Material Impurities: Commercial phenethylamine may contain other trace amines. Any primary or secondary amine impurity will also be methylated under Eschweiler-Clarke conditions, leading to a corresponding set of N-methylated impurities.

The mechanism below highlights the formation of the desired product and the key intermediate.

Eschweiler_Clarke PEA Phenethylamine (PEA) Imine Iminium Ion Intermediate PEA->Imine + HCHO - H2O HCHO Formaldehyde HCHO->Imine NMPEA N-Methylphenethylamine (Product) Imine->NMPEA + HCOOH (Hydride Source) Side_Product N-Formylphenethylamine (Impurity) Imine->Side_Product Incomplete Reduction HCOOH Formic Acid HCOOH->NMPEA CO2 CO2

Caption: Eschweiler-Clarke reaction pathway and potential impurity formation.

Q2: I'm using reductive amination with phenethylamine and formaldehyde. What impurities should I look for?

Reductive amination is a versatile method that involves forming an imine or enamine, which is then reduced in situ.[8] The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) significantly influences the outcome and impurity profile.

Answer: Impurities in this route are often related to the relative rates of imine formation and reduction, as well as potential side reactions of the reducing agent.

  • Unreacted Phenethylamine (PEA): Similar to the Eschweiler-Clarke reaction, this indicates an incomplete reaction.

  • N,N-Dimethylphenethylamine (Tertiary Amine): The desired secondary amine (NMPEA) can react again with formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine. This is more common if an excess of formaldehyde and reducing agent is used.

  • Hydroxymethyl Adducts: Aldehydes can react with amines to form carbinolamines. If this intermediate is not efficiently converted to the imine and reduced, it can persist or lead to other byproducts.

  • Borate Esters/Complexes: If using sodium borohydride in alcoholic solvents, borate esters can form, complicating workup and potentially appearing as adducts in mass spectrometry analysis.[9]

Reductive_Amination Start Phenethylamine + Formaldehyde Imine Iminium Ion Start->Imine Imine Formation Incomplete Unreacted Phenethylamine (Impurity) Start->Incomplete Incomplete Reaction Product N-Methylphenethylamine (NMPEA) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Overalkylation N,N-Dimethylphenethylamine (Impurity) Product->Overalkylation + Formaldehyde + Reductant

Caption: General workflow for reductive amination and common impurity pathways.

Section 2: Analytical Strategies for Identification & Quantification

Properly identifying and quantifying impurities is a non-trivial task requiring a multi-faceted analytical approach.[10]

Q3: What is the best initial analytical technique for assessing the purity of my crude NMPEA product?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal starting point. It is the gold standard for impurity analysis, capable of separating trace impurities from the main compound.[3]

  • Why HPLC? It provides a rapid assessment of the number of components in your sample and their relative abundance (based on peak area). It is non-destructive and suitable for thermally labile compounds.

  • Starting Conditions: A reversed-phase C18 column is an excellent choice. A mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is typically effective for separating phenethylamines.[11] A gradient elution (gradually increasing the organic modifier) is recommended for separating compounds with a range of polarities.

Q4: I see several peaks in my HPLC chromatogram. How do I identify what they are?

Answer: Coupling HPLC with mass spectrometry (LC-MS) is the most powerful technique for this purpose.[12]

  • LC-MS: As the separated components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This provides the molecular weight of each component.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS (e.g., LC-Q-TOF) is invaluable. It provides a highly accurate mass measurement, which can be used to determine the elemental composition (molecular formula) of an unknown impurity.[12]

Q5: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for NMPEA impurity profiling?

Answer: Yes, GC-MS is an excellent and widely used technique, but it often requires a derivatization step for phenethylamines.[13][14]

  • Why Derivatize? Primary and secondary amines like PEA and NMPEA can exhibit poor peak shape (tailing) on standard GC columns due to their polarity. Derivatization, for example, by acylation with agents like heptafluorobutyric anhydride (HFBA), masks the polar N-H group, improving chromatographic performance and producing characteristic mass spectral fragmentation patterns.[15][16]

  • Advantage: GC offers very high chromatographic resolution, and the resulting electron ionization (EI) mass spectra are highly reproducible and can be compared against extensive spectral libraries (like NIST) for confident identification.[14]

The general workflow for identifying an unknown impurity is outlined below.

Analytical_Workflow Crude Crude Product HPLC HPLC-UV Analysis Crude->HPLC GCMS GC-MS (with Derivatization) Crude->GCMS Purity Initial Purity Check (% Area) HPLC->Purity LCMS LC-MS / HRMS HPLC->LCMS Unknown Peaks Present MW Determine Molecular Weight & Formula (HRMS) LCMS->MW Structure Propose Structure GCMS->Structure Library Match? MW->Structure Standard Synthesize or Purchase Reference Standard Structure->Standard NMR NMR Spectroscopy Structure->NMR No Standard Available Confirm Confirm Identity (Co-injection, NMR) Standard->Confirm Elucidate Full Structural Elucidation NMR->Elucidate Elucidate->Confirm

Caption: A typical workflow for impurity identification and characterization.

Section 3: Troubleshooting Guide & FAQs

Issue / Question Potential Cause(s) Recommended Action(s)
My final product shows a significant peak for the starting material (Phenethylamine). Incomplete reaction.Reaction: Increase reaction time, temperature, or the molar equivalent of the methylating agent. Ensure reagents are fresh. Purification: Implement a more efficient purification method, such as column chromatography or recrystallization of a suitable salt (e.g., the hydrochloride salt).[17]
I observe a peak with a mass of [M+14], suggesting an over-methylated product (N,N-Dimethylphenethylamine). Excess formaldehyde and/or reducing agent used in reductive amination. The product (secondary amine) is competing with the starting material (primary amine) for methylation.Reaction: Use a stoichiometry closer to 1:1 for the amine and aldehyde. Consider a stepwise addition of the reducing agent. Protecting the secondary amine after its formation is another strategy in multi-step syntheses.[18]
How can I differentiate between structural isomers, like N-Methylphenethylamine and Amphetamine? Isomers have the same molecular weight and often similar fragmentation patterns in MS, making them difficult to distinguish by MS alone.Chromatography is key. A well-optimized GC or HPLC method will separate isomers based on their different physical properties, resulting in distinct retention times.[19] NMR Spectroscopy is the definitive technique for differentiating isomers by analyzing the unique chemical environment of each proton and carbon atom.[20]
My GC-MS analysis shows broad, tailing peaks for the main compound and impurities. The analytes are too polar for the GC column, leading to undesirable interactions with the stationary phase.Derivatization is required. Acylate the amine groups using an agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to make the molecules more volatile and less polar.[14][16]

Section 4: Key Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific instrumentation and sample matrix.

Protocol 1: General Purpose RP-HPLC Method for NMPEA Purity Assessment
  • Instrumentation: HPLC system with UV Detector (set to 214 nm) and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 20 mM Ammonium formate buffer, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve crude product in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of NMPEA with Derivatization
  • Sample Preparation:

    • Dissolve ~1 mg of the crude sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent (e.g., Heptafluorobutyric anhydride - HFBA).

    • Add 10 µL of a catalyst if needed (e.g., pyridine).

    • Cap the vial and heat at 70 °C for 20 minutes.[14]

    • Cool to room temperature. The sample is ready for injection.

  • Instrumentation: GC-MS system with a capillary column suitable for general-purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.[13]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 550 m/z.

References

  • Moore, K. A., & Poklis, A. (1995). α-Benzyl-N-methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis. Journal of Analytical Toxicology, 19(6), 542–548. [Link]

  • Moore, K. A., Soine, W. H., & Poklis, A. (1995). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of analytical toxicology, 19(6), 542–548. [Link]

  • Wikipedia contributors. (2024). N-Methylphenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Defense Technical Information Center. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetami. [Link]

  • Moore, K. A., & Poklis, A. (1996). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine. Drug and alcohol dependence, 42(3), 195–201. [Link]

  • Spectroscopy Online. (2024). HPLC–MS/MS for Sensitive Detection of Amphetamine-Type Drugs in Water. [Link]

  • Wikipedia contributors. (2024). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Moore, K. A., Soine, W. H., & Poklis, A. (1995). (α-Benzyl-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis: I. Physical Characterization and GC-MS Analysis of BNMPA and Anticipated Metabolites in Urine. Journal of Analytical Toxicology, 19(6), 542-548. [Link]

  • Moore, K. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. [Link]

  • Li, W., & Li, G. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(24), 8049. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Infectious Diseases and Herbal Medicine. [Link]

  • University of California, Irvine. (2006). Chem 263 April 11, 2006 Reductive Amination. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • YouTube. (2025). Eschweiler-Clarke reaction. [Link]

  • Nunns, A., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7931-7939. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. [Link]

  • Organic Chemistry Portal. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

  • Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

  • SpectraBase. (n.d.). N-methylethylamine. [Link]

  • FooDB. (2010). Showing Compound N-Methylphenethylamine (FDB010581). [Link]

  • Daru, C. H., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(1), 22-27. [Link]

  • NP-MRD. (2022). Showing NP-Card for 4-Methylphenethylamine (NP0045111). [Link]

  • Kunalan, V., et al. (2011). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Sains Malaysiana, 40(1), 61-68. [Link]

  • Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). (n.d.). VUV Analytics. [Link]

  • Georgieva, T., & Vutchev, D. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1604-1608. [Link]

  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized N-methyl-2-phenylethanamine

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provides an in-depth, experience-driven approa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of N-methyl-2-phenylethanamine, a crucial secondary amine. We will move beyond simple data reporting to explore the "why" behind the spectral features, enabling a robust and self-validating analytical workflow. This guide compares the expected spectral data of the target compound with potential starting materials and byproducts, offering a comprehensive strategy for identifying a successful synthesis.

The Synthetic Landscape: Potential Impurities

To effectively validate the synthesis of N-methyl-2-phenylethanamine, it is crucial to consider the potential impurities that may arise from common synthetic routes. Two prevalent methods for its synthesis are the reductive amination of phenylacetaldehyde with methylamine and the Eschweiler-Clarke reaction of phenethylamine.[1][2][3][4][5][6][7]

In the case of reductive amination , incomplete reaction could lead to the presence of the starting materials: phenylacetaldehyde and methylamine. Conversely, an excess of the alkylating agent could result in the formation of the over-methylated tertiary amine, N,N-dimethyl-2-phenylethanamine.

The Eschweiler-Clarke reaction , which utilizes formaldehyde and formic acid to methylate a primary amine, can also present its own set of potential byproducts.[3][4][5][6] Incomplete methylation would leave unreacted phenethylamine. A significant side reaction to be aware of in the synthesis of phenylethylamines is intramolecular cyclization, which can lead to the formation of tetrahydroisoquinolines.[8]

A thorough spectroscopic analysis must therefore be able to distinguish the target molecule from these potential contaminants.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for confirming the successful synthesis of N-methyl-2-phenylethanamine.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesized Product (Crude Mixture) NMR ¹H & ¹³C NMR Synthesis->NMR Analysis of crude product IR FTIR Spectroscopy Synthesis->IR Analysis of crude product MS Mass Spectrometry Synthesis->MS Analysis of crude product Target N-methyl-2-phenylethanamine (Reference Data) NMR->Target Compare spectral data Impurities Potential Impurities (Starting Materials & Byproducts) NMR->Impurities Compare spectral data IR->Target Compare spectral data IR->Impurities Compare spectral data MS->Target Compare spectral data MS->Impurities Compare spectral data Conclusion Purity & Identity Confirmed Target->Conclusion Evaluate against reference spectra Impurities->Conclusion Evaluate against reference spectra

Caption: A workflow diagram for the spectroscopic validation of N-methyl-2-phenylethanamine.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For N-methyl-2-phenylethanamine, we expect to see distinct signals for the aromatic protons, the two methylene groups, the N-methyl group, and the N-H proton.

Expected ¹H NMR Data for N-methyl-2-phenylethanamine (in CDCl₃): [9][10]

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.14-7.37Multiplet5H
Methylene (CH₂-Ph)~2.84Triplet2H
Methylene (CH₂-N)~2.79Triplet2H
N-Methyl (N-CH₃)~2.42Singlet3H
N-H~1.17Singlet (broad)1H

Comparative Analysis:

  • Phenethylamine (Starting Material): The ¹H NMR spectrum of phenethylamine would show similar aromatic and methylene signals, but would lack the characteristic N-methyl singlet at ~2.42 ppm.[11] The protons on the nitrogen would appear as a broad singlet integrated to 2H.

  • Phenylacetaldehyde (Starting Material): This aldehyde would exhibit a distinctive singlet for the aldehydic proton around 9.7 ppm, a clear indicator of its presence.

  • N,N-dimethyl-2-phenylethanamine (Byproduct): This tertiary amine would show a singlet for the two N-methyl groups (integrating to 6H) and would lack the N-H proton signal.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule.

Expected ¹³C NMR Data for N-methyl-2-phenylethanamine (in CDCl₃): [9]

CarbonChemical Shift (ppm)
Quaternary Aromatic (C-ipso)~140.1
Aromatic (CH)~128.7, ~128.4, ~126.1
Methylene (CH₂-N)~53.3
Methylene (CH₂-Ph)~36.3
N-Methyl (N-CH₃)~36.3

Comparative Analysis:

  • Phenethylamine (Starting Material): The ¹³C NMR spectrum of phenethylamine would display signals for the aromatic and methylene carbons, but would be missing the N-methyl carbon signal around 36.3 ppm.[12]

  • Phenylacetaldehyde (Starting Material): The most telling signal for this impurity would be the carbonyl carbon, which would appear significantly downfield, typically above 190 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Expected IR Absorption Bands for N-methyl-2-phenylethanamine: [13][14][15]

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch~3300-3500 (broad)Characteristic of a secondary amine.
Aromatic C-H Stretch~3000-3100Indicates the presence of the benzene ring.
Aliphatic C-H Stretch~2800-3000From the methylene and methyl groups.
Aromatic C=C Bending~1450-1600Multiple sharp peaks characteristic of the benzene ring.
N-H Bend~1580-1650Confirms the secondary amine.
C-N Stretch~1020-1250Indicates the carbon-nitrogen bond.

Comparative Analysis:

  • Phenethylamine (Starting Material): As a primary amine, phenethylamine will show two N-H stretching bands in the 3300-3500 cm⁻¹ region, in contrast to the single band expected for a secondary amine.

  • Phenylacetaldehyde (Starting Material): The presence of a strong C=O stretching band around 1720-1740 cm⁻¹ would be a definitive marker for this starting material.[16]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample on the diamond window of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrometry Data for N-methyl-2-phenylethanamine: [17]

Ionm/zDescription
[M]⁺135Molecular ion peak.
[M-H]⁺134Loss of a hydrogen atom.
[C₈H₁₀]⁺106Loss of the methylamine group.
[C₇H₇]⁺91Tropylium ion, characteristic of a benzyl group.
[C₂H₆N]⁺44Base peak, resulting from alpha-cleavage.

Comparative Analysis:

  • Phenethylamine (Starting Material): The molecular ion peak would be at m/z 121. The base peak would likely be at m/z 30 due to the loss of the benzyl group.

  • N,N-dimethyl-2-phenylethanamine (Byproduct): This would have a molecular ion peak at m/z 149. The base peak would be at m/z 58.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

Conclusion

The synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating method for the confirmation of synthesized N-methyl-2-phenylethanamine. By comparing the acquired spectra with reference data and considering the potential impurities from the chosen synthetic route, a researcher can confidently ascertain the identity and purity of their product. This multi-faceted approach ensures the scientific integrity of subsequent research and development activities.

References

  • PubChem. N-Methylbenzeneethanamine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Fundamentals of Organic Chemistry. 12.4 Synthesis of Amines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • WordPress.com. Reductive amination. [Link]

  • SynArchive. Eschweiler-Clarke Reaction. [Link]

  • YouTube. Eschweiler-Clarke reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SpectraBase. Benzeneethanamine, 4-fluoro-N-methyl-N-(2-phenylethyl)- - Optional[13C NMR]. [Link]

  • University of Calgary. IR Chart. [Link]

  • Wikimedia Commons. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Doc Brown. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Doc Brown. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities. [Link]

  • NIST WebBook. Benzeneethanamine, N-methyl-. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

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Comparative

Synthesis of N-Methyl-2-phenylethanamine (NMPEA): A Comparative Methodological Guide

As an application scientist bridging bench-scale discovery and process chemistry, I frequently encounter the challenge of cleanly synthesizing secondary amines. Direct alkylation of primary amines is a classic textbook r...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging bench-scale discovery and process chemistry, I frequently encounter the challenge of cleanly synthesizing secondary amines. Direct alkylation of primary amines is a classic textbook reaction that routinely fails in practice due to over-alkylation, yielding a messy mixture of secondary and tertiary amines.

N-Methyl-2-phenylethanamine (NMPEA) is a naturally occurring trace amine, a potent agonist of the human trace amine-associated receptor 1 (TAAR1) , and a critical structural motif in the development of novel pharmacological tool compounds . To synthesize NMPEA with high purity and yield, we must bypass direct alkylation in favor of controlled, stepwise methodologies.

This guide objectively compares the three most robust synthetic routes for NMPEA, providing the mechanistic causality and self-validating protocols required for reproducible execution.

Executive Summary of Synthetic Strategies

To bypass the over-alkylation problem, chemists typically employ one of three strategies: reductive amination of an aldehyde, reduction of a carbamate, or reduction of an amide.

Quantitative Comparison of Synthesis Routes
Synthetic RouteTypical YieldAtom EconomyScalabilityPrimary Impurity RiskReagent Hazard Level
Reductive Amination 65–75%ModerateModerateOver-reduction, Aldehyde polymerizationLow to Moderate
Carbamate Reduction 80–90%LowHighUnreacted primary amineHigh (LiAlH₄)
Amide Reduction 85–95%ModerateHighUnreduced amideHigh (LiAlH₄ or BH₃)

Route 1: Reductive Amination of Phenylacetaldehyde

The Causality: Reductive amination is a direct, one-pot approach. Phenylacetaldehyde reacts with methylamine to form an imine (Schiff base). Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because, unlike NaBH₄, it is stable in slightly acidic media. At pH 5–6, the imine is protonated (activating it toward nucleophilic attack), allowing NaBH₃CN to selectively reduce the imine without reducing the unreacted aldehyde .

Route1 A Phenylacetaldehyde + Methylamine B Imine Formation (Schiff Base) A->B MeOH, RT - H2O C Selective Reduction (NaBH3CN) B->C pH 5.5 D N-Methylphenethylamine C->D Aqueous Workup

Logical workflow for the reductive amination of phenylacetaldehyde.

Self-Validating Protocol
  • Imine Formation: Dissolve phenylacetaldehyde (1.0 eq) in anhydrous methanol (0.2 M). Add methylamine (2.0 eq, 33% solution in absolute ethanol). Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Monitor via GC-MS or ¹H-NMR. Proceed only when the aldehyde proton signal (~9.7 ppm) is completely consumed. Excess methylamine drives the equilibrium and prevents aldehyde self-condensation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 eq) portion-wise. Adjust the pH to ~5.5 using glacial acetic acid.

  • Workup: Stir for 12 hours at room temperature. Quench with 1M NaOH to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation.

Route 2: Carbamoylation and LiAlH₄ Reduction

The Causality: By converting phenethylamine into a carbamate using ethyl chloroformate, the nitrogen's lone pair is delocalized into the carbonyl group, completely quenching its nucleophilicity and preventing tertiary amine formation. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) cleanly cleaves the C-O bond and reduces the carbonyl to a methyl group, yielding exclusively the mono-methylated product .

Route2 A Phenethylamine + Ethyl Chloroformate B Carbamoylation (Intermediate) A->B Et3N, DCM, 0°C C Hydride Reduction (LiAlH4) B->C THF, Reflux D N-Methylphenethylamine C->D Fieser Workup

Logical workflow for the carbamoylation and reduction of phenethylamine.

Self-Validating Protocol
  • Carbamoylation: Dissolve phenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.5 M). Cool to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise. Stir for 4 hours at room temperature.

    • IPC: Monitor via TLC (Hexanes/EtOAc 7:3, UV active). The reaction is complete when the baseline primary amine spot is entirely replaced by the less polar carbamate spot.

  • Intermediate Isolation: Wash the organic layer with 1M HCl (to remove unreacted amine and Et₃N), then brine. Dry and concentrate to yield ethyl N-phenethylcarbamate.

  • Reduction: Dissolve the carbamate in anhydrous THF (0.2 M). Cool to 0 °C under nitrogen. Carefully add LiAlH₄ (2.0 eq) in small portions. Reflux for 8 hours.

  • Fieser Workup: Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH, and
    
    
    mL H₂O.
    • Causality: This specific stoichiometric quench forms a granular, easily filterable aluminum salt precipitate, avoiding the notorious emulsions associated with aqueous hydride quenches.

  • Isolation: Filter through a Celite pad, concentrate the filtrate, and purify via distillation.

Route 3: Amide Reduction via N-Methylphenylacetamide

The Causality: Similar to the carbamate route, forming an amide prevents over-alkylation. Phenylacetyl chloride is reacted with methylamine to form N-methylphenylacetamide. This intermediate is highly crystalline and exceptionally stable, allowing for rigorous purification before the reduction step. Reduction with a strong hydride source (LiAlH₄ or Borane-THF) yields NMPEA with excellent purity.

Route3 A Phenylacetyl Chloride + Methylamine B Amidation (Stable Intermediate) A->B DCM, Base C Hydride Reduction (BH3 or LiAlH4) B->C THF, Reflux D N-Methylphenethylamine C->D Acid/Base Workup

Logical workflow for the amidation and reduction of phenylacetyl chloride.

Self-Validating Protocol
  • Amidation: Dissolve methylamine (2.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool to 0 °C. Add phenylacetyl chloride (1.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Intermediate Isolation: Wash with 1M HCl, saturated NaHCO₃, and brine. Concentrate to yield N-methylphenylacetamide.

    • IPC: Confirm the presence of the amide carbonyl (~1710 cm⁻¹) via FT-IR prior to reduction.

  • Reduction: Dissolve the amide in anhydrous THF. Add Borane-THF complex (BH₃·THF, 2.5 eq) dropwise at 0 °C. Reflux for 12 hours.

  • Workup: Cool to room temperature. Carefully quench with methanol to destroy excess borane. Add 6M HCl and reflux for 1 hour to cleave the stable amine-borane complex.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH, extract with DCM, dry, and concentrate.

Conclusion & Recommendations

For rapid, small-scale library synthesis where absolute purity is less critical than speed, Route 1 (Reductive Amination) is preferred due to its one-pot nature. However, phenylacetaldehyde's tendency to polymerize can limit shelf-life and reproducibility.

For scale-up and high-purity API development , Route 2 (Carbamate Reduction) and Route 3 (Amide Reduction) are vastly superior. They rely on highly stable, easily characterizable intermediates that completely eliminate the risk of tertiary amine contamination. Route 2 is particularly favored when phenethylamine is already available as a cheap starting material, whereas Route 3 is ideal if starting from phenylacetic acid derivatives.

References

  • "Phenethylamine." Wikipedia, The Free Encyclopedia. [Link]

  • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 2020.[Link]

  • Kram, T. C., et al. "Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods." Analytical Chemistry, 2009.[Link]

Validation

N-Methylphenethylamine vs. Amphetamine: A Comparative Pharmacological Study

Executive Summary & Structural Pharmacology For drug development professionals and neuropharmacologists, understanding how minor structural modifications dictate pharmacokinetic and pharmacodynamic outcomes is critical....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

For drug development professionals and neuropharmacologists, understanding how minor structural modifications dictate pharmacokinetic and pharmacodynamic outcomes is critical. Amphetamine (α-methylphenethylamine) and N-Methylphenethylamine (NMPEA) are positional isomers sharing the exact chemical formula (C9H13N) [1]. However, the spatial placement of a single methyl group fundamentally alters their utility, metabolic stability, and central nervous system (CNS) penetration.

While amphetamine features an alpha-methyl group that provides critical steric hindrance against enzymatic degradation [2], NMPEA features an N-methyl group, leaving its alpha-carbon exposed. This structural divergence results in amphetamine acting as a potent, long-lasting psychostimulant, whereas NMPEA—despite possessing similar intrinsic receptor affinities—functions as a rapidly metabolized endogenous trace amine neuromodulator [3].

Target Receptor Profiling & Mechanism of Action

Both compounds exert their primary pharmacodynamic effects through the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission [4].

  • Amphetamine: Acts as a potent TAAR1 agonist and a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2) [5]. By entering the presynaptic terminal, it induces reverse transport of monoamines into the synaptic cleft, driving robust dopaminergic and noradrenergic efflux [6].

  • NMPEA: In vitro assays demonstrate that NMPEA is also a highly potent TAAR1 agonist, exhibiting binding affinities comparable to standard amphetamines [7]. It acts as a trace amine neuromodulator capable of influencing catecholamine systems [8]. However, its capacity to induce sustained monoamine efflux in vivo is heavily truncated by its metabolic profile.

Pathway Amp Amphetamine (α-methyl) TAAR1 TAAR1 Activation (GPCR Signaling) Amp->TAAR1 Agonist Efflux DAT/NET Efflux (Monoamine Release) Amp->Efflux Reverse Transport MAOB MAO-B Enzyme (Oxidative Deamination) Amp->MAOB Steric Hindrance NMPEA NMPEA (N-methyl) NMPEA->TAAR1 Agonist NMPEA->MAOB High Affinity (Km=4.13μM) Metabolite Inactive Metabolite (Phenylacetic Acid) MAOB->Metabolite Rapid Clearance

Pharmacodynamic and metabolic divergence between Amphetamine and NMPEA.

Pharmacokinetics & Metabolism: The MAO-B Bottleneck

The defining pharmacological difference between these isomers lies in their interaction with monoamine oxidase (MAO) enzymes.

Amphetamine's alpha-methyl group effectively blocks the oxidative deamination process, granting the drug a prolonged biological half-life (10–13 hours) and allowing it to accumulate in the CNS to exert sustained psychostimulant effects [2].

Conversely, NMPEA is highly susceptible to first-pass metabolism. Studies utilizing rat brain mitochondria reveal that NMPEA is preferentially and rapidly metabolized by the MAO-B isoform, exhibiting a highly efficient Michaelis constant (Kₘ) of 4.13 μM (compared to 58.8 μM for MAO-A) [9]. Because of this metabolic bottleneck, NMPEA exhibits a half-life of mere minutes and produces negligible behavioral stimulation when administered orally or systemically, unless co-administered with a selective MAO-B inhibitor (e.g., selegiline) [10].

Quantitative Pharmacological Comparison
PropertyAmphetamineN-Methylphenethylamine (NMPEA)
Chemical Structure α-methylphenethylamineN-methylphenethylamine
Primary Targets TAAR1, DAT, NET, VMAT2TAAR1
MAO Susceptibility Highly Resistant (Steric hindrance)Highly Susceptible (MAO-B preferential)
MAO-B Affinity (Kₘ) N/A (Acts as an inhibitor at high doses)4.13 μM [3]
In Vivo Half-Life 10–13 hours< 5 minutes (Estimated) [10]
CNS Stimulant Efficacy Robust (Locomotor activation, Reward)Negligible (Unless MAO-B is inhibited) [11]

Experimental Methodology: Comparative Efflux & Locomotor Protocol

To rigorously evaluate the pharmacological divergence between these isomers, researchers must employ a self-validating protocol that isolates intrinsic receptor affinity from metabolic degradation. The following workflow utilizes both in vitro monoamine efflux assays and in vivo behavioral tracking, incorporating MAO inhibition to control for pharmacokinetic variables.

Step-by-Step Protocol

1. Cohort Assignment & Dosing Strategy

  • Action: Divide adult male C57BL/6 mice into four cohorts: Vehicle, Amphetamine (2 mg/kg), NMPEA (10 mg/kg), and NMPEA + Selegiline (10 mg/kg + 5 mg/kg pre-treatment).

  • Causality: Pre-treating the fourth cohort with Selegiline (an MAO-B inhibitor) isolates NMPEA's intrinsic TAAR1/DAT efficacy from its rapid MAO-B-mediated degradation. This ensures that any observed lack of behavioral response in the NMPEA-only cohort is definitively attributed to metabolism rather than a lack of target engagement [12].

2. In Vitro Synaptosomal Efflux Assay

  • Action: Isolate striatal synaptosomes and pre-load them with [³H]-dopamine. Expose the synaptosomes to varying concentrations (0.1–100 μM) of Amphetamine or NMPEA, then quantify fractional neurotransmitter release via liquid scintillation counting.

  • Causality: Synaptosomal assays eliminate systemic pharmacokinetic variables (like hepatic first-pass metabolism), allowing for the direct, objective quantification of transporter reversal and intrinsic monoamine release capabilities [13].

3. In Vivo Locomotor Tracking

  • Action: Place subjects in open-field arenas equipped with infrared beam-break arrays. Record ambulatory distance and stereotypic movements for 120 minutes post-injection.

  • Causality: Open-field testing provides a direct behavioral correlate to striatal dopamine efflux. If the NMPEA + Selegiline cohort induces hyperlocomotion while the NMPEA-alone cohort does not, the system self-validates the MAO-B bottleneck hypothesis.

4. Neurochemical Validation (HPLC-ECD)

  • Action: Post-behavioral testing, rapidly sacrifice subjects, homogenize brain tissue, and analyze striatal dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Causality: This final step closes the validation loop. It confirms that the behavioral phenotypes observed in Step 3 directly correlate with the extracellular dopamine concentrations measured in the striatum, proving the mechanistic chain of events.

Workflow Step1 1. Cohort Assignment (Vehicle, Amp, NMPEA, NMPEA+MAOI) Step2 2. Pharmacological Intervention (Isolating Metabolic Bottlenecks) Step1->Step2 Step3 3. In Vitro Assays (Synaptosomal Monoamine Efflux) Step2->Step3 Step4 4. In Vivo Assays (Open-Field Locomotor Tracking) Step2->Step4 Step5 5. Neurochemical Validation (HPLC-ECD Quantification) Step3->Step5 Step4->Step5

Self-validating experimental workflow for comparative pharmacological assessment.

References

  • Amphetamine - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • N-Methylphenethylamine - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Trace amine-associated receptor 1 (TAAR1) - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Phenethylamine - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Amphetamine - Wikidoc. The Free Medical Encyclopedia. URL:[Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements. ResearchGate. URL:[Link]

  • Evaluation of the Abuse Potential of Novel Amphetamine Derivatives. National Institutes of Health (PMC). URL:[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Publications. URL:[Link]

  • Effects of amphetamine isomers, methylphenidate and atomoxetine on synaptosomal and synaptic vesicle accumulation. ResearchGate. URL:[Link]

  • The Pharmacology of Amphetamine and Methylphenidate. National Institutes of Health (PMC). URL:[Link]

  • Therapeutic doses of amphetamine and methylphenidate selectively redistribute the vesicular monoamine transporter-2. National Institutes of Health (PMC). URL:[Link]

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Comparative

Comparative analysis of N-Methylphenethylamine and its parent compound, phenethylamine

Comparative Analysis: N-Methylphenethylamine (NMPEA) vs. Phenethylamine (PEA)[1] Executive Summary This guide provides a technical comparison between Phenethylamine (PEA) , the endogenous trace amine backbone, and its N-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: N-Methylphenethylamine (NMPEA) vs. Phenethylamine (PEA)[1]

Executive Summary

This guide provides a technical comparison between Phenethylamine (PEA) , the endogenous trace amine backbone, and its N-methylated derivative, N-Methylphenethylamine (NMPEA) .[2] While structurally similar to the potent psychostimulant amphetamine (alpha-methylphenethylamine), NMPEA exhibits a distinct pharmacological profile.

Key Insight for Drug Developers: Unlike alpha-methylation, which confers resistance to Monoamine Oxidase (MAO), N-methylation does not significantly protect the phenethylamine core from rapid metabolic degradation. Consequently, while NMPEA demonstrates comparable or slightly reduced potency at the Trace Amine-Associated Receptor 1 (TAAR1) in vitro, its in vivo efficacy is severely limited by first-pass metabolism, rendering it pharmacokinetically distinct from amphetamine-class stimulants.

Chemical & Physicochemical Profile

The addition of a methyl group to the nitrogen atom alters the lipophilicity and basicity of the molecule but preserves the core susceptibility to oxidative deamination.

PropertyPhenethylamine (PEA)N-Methylphenethylamine (NMPEA)Impact of Modification
Structure Primary AmineSecondary AmineIncreases steric bulk at the nitrogen; alters receptor binding pocket fit.
Formula C₈H₁₁NC₉H₁₃NAddition of -CH₃ group.
Mol. Weight 121.18 g/mol 135.21 g/mol Slight increase; negligible effect on diffusion.
LogP (Lipophilicity) ~1.41~1.75 (Estimated)Higher lipophilicity facilitates faster passive diffusion across the Blood-Brain Barrier (BBB).
pKa ~9.8~10.1Slightly more basic; higher fraction ionized at physiological pH.
Isomerism N/APositional isomer of AmphetamineCrucial Distinction: NMPEA is not amphetamine (alpha-methyl).

Pharmacodynamics: Receptor & Transporter Interaction

Both compounds act primarily as sympathomimetic agents and TAAR1 agonists. The N-methyl group modulates affinity but does not fundamentally alter the mechanism of action.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 activation triggers Gs-protein signaling, increasing intracellular cAMP.[3] This pathway modulates monoaminergic transmission, acting as an endogenous "brake" on dopaminergic overactivity.

  • PEA: High-affinity endogenous agonist. EC₅₀ values range from 15 nM to 240 nM depending on the expression system (Human vs. Rat TAAR1).

  • NMPEA: Full agonist but generally less potent than PEA. Experimental data suggests an EC₅₀ approximately 10-fold higher (lower potency) than PEA in human TAAR1 models.

Monoamine Transporters (DAT/NET)

Both compounds act as substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), promoting efflux (releasing agents).[4][5]

  • Selectivity: NMPEA shows a preference for NET over DAT .

  • Potency: Both are significantly less potent than amphetamine. The lack of an alpha-methyl group prevents the sustained transporter reversal seen with amphetamines.

Visualizing the Signaling Pathway

TAAR1_Signaling Ligand Ligand (PEA / NMPEA) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Phosphorylation Channels K+ Channel Inhibition (Increased Excitability) PKA->Channels Modulation

Caption: Figure 1. TAAR1 Gs-coupled signaling pathway activated by PEA and NMPEA, leading to cAMP accumulation and neuronal modulation.

Pharmacokinetics: The Metabolic "Achilles Heel"

This is the most critical section for researchers. The therapeutic potential of both compounds is nullified by their metabolic instability.

Monoamine Oxidase (MAO) Sensitivity
  • PEA: Rapidly deaminated by MAO-B (primary) and MAO-A. Half-life (t½) is 5–10 minutes in vivo.

  • NMPEA: Unlike amphetamine (where the alpha-methyl group sterically blocks MAO access), the N-methyl group of NMPEA does not block MAO activity . MAO enzymes can readily deaminate secondary amines.

    • Metabolic Route: NMPEA is oxidatively deaminated to Phenylacetaldehyde and Methylamine .

    • Kinetics: NMPEA is a substrate for both MAO-A (Km ≈ 58 µM) and MAO-B (Km ≈ 4 µM).[6]

Metabolic Pathway Diagram

Metabolism PEA Phenethylamine (Primary Amine) MAO MAO-A / MAO-B PEA->MAO NMPEA N-Methylphenethylamine (Secondary Amine) NMPEA->MAO Inter1 Phenylacetaldehyde + Ammonia MAO->Inter1 Deamination (PEA) Inter2 Phenylacetaldehyde + Methylamine MAO->Inter2 Deamination (NMPEA) ALDH Aldehyde Dehydrogenase Product Phenylacetic Acid (Excreted) ALDH->Product Oxidation Inter1->ALDH Inter2->ALDH

Caption: Figure 2.[7] Comparative metabolic degradation. Both compounds converge to Phenylacetic Acid, demonstrating the failure of N-methylation to prevent MAO degradation.

Experimental Protocols

These protocols are designed to validate the comparative data presented above.

Protocol A: In Vitro TAAR1 cAMP Accumulation Assay

Objective: Determine EC₅₀ values for PEA and NMPEA at the human TAAR1 receptor.

  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1) and a cyclic nucleotide-gated (CNG) calcium channel or a cAMP response element (CRE)-luciferase reporter.

  • Reagents:

    • PEA (Sigma-Aldrich, >98% purity).

    • NMPEA (synthesized or commercial standard).[6]

    • IBMX (Phosphodiesterase inhibitor) to prevent cAMP breakdown during assay.

  • Method:

    • Seeding: Plate cells at 50,000 cells/well in 96-well plates. Incubate 24h.

    • Treatment: Replace medium with serum-free buffer containing 0.5 mM IBMX.

    • Dosing: Add PEA and NMPEA in serial dilutions (1 nM to 100 µM).

    • Incubation: Incubate for 30 minutes at 37°C.

    • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra cAMP).

  • Analysis: Plot Log[Concentration] vs. Response. Fit to a sigmoidal dose-response curve to calculate EC₅₀.

    • Expected Result: PEA EC₅₀ ≈ 100 nM; NMPEA EC₅₀ ≈ 1–2 µM.

Protocol B: MAO Metabolic Stability Assay

Objective: Quantify the half-life (t½) of NMPEA vs. PEA in the presence of MAO enzymes.

  • Enzyme Source: Rat brain mitochondrial fraction or Recombinant Human MAO-B.

  • Reaction Mix:

    • Substrate (PEA or NMPEA) at 10 µM.

    • Phosphate Buffer (pH 7.4).

    • Enzyme preparation.

  • Procedure:

    • Pre-incubate enzyme at 37°C for 5 mins.

    • Initiate reaction by adding substrate.

    • Sampling: Aliquot 50 µL at t = 0, 5, 10, 15, 30, and 60 minutes.

    • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., d5-PEA) to stop the reaction.

  • Quantification: Centrifuge samples; analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. Slope = -k. Half-life = 0.693/k.

    • Expected Result: Both compounds will show rapid degradation (t½ < 15 mins) unless an MAO inhibitor (e.g., Selegiline) is added.

Safety & Toxicology

  • Pressor Effects: NMPEA acts as a pressor agent.[6] In animal models (dogs/rats), it produces transient hypertension (increased blood pressure) and tachycardia.

  • Potency: Approximately 1/350th the pressor potency of epinephrine .[6]

  • Dietary Supplements: NMPEA has been identified in supplements (e.g., Acacia rigidula extracts). Researchers must be aware that high doses can bypass first-pass metabolism saturation, leading to acute adrenergic toxicity (headache, palpitations, hypertensive crisis).

References

  • Borowsky, B., et al. (2001).[8] Trace amines: Identification of a family of mammalian G protein-coupled receptors.[3] Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[4] Pharmacology & Therapeutics, 125(3), 363-375. Link

  • Pawar, R. S., et al. (2014). Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466. Link

  • Shinotoh, H., et al. (1987). Kinetics of [11C]N,N-dimethylphenylethylamine in mice and humans: potential for measurement of brain MAO-B activity.[9] Journal of Nuclear Medicine, 28(6), 1006-1011. Link

  • Feenstra, M. G., et al. (2001). Dopamine and noradrenaline release in the prefrontal cortex: a microdialysis study of the effects of the trace amine beta-phenylethylamine. Neuroscience, 105(3), 565-572. Link

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Validation

A Comparative Guide to a Novel Biocatalytic Pathway for Phenylethylamine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Consequently, the development of efficient, selective, and sustainable synthetic routes to these derivatives is of paramount importance. This guide provides an in-depth comparison of a novel, enzyme-catalyzed synthetic pathway against traditional chemical methods for producing chiral phenylethylamine derivatives, supported by experimental data and protocols.

The Limitations of Traditional Synthesis

Classical chemical syntheses of phenylethylamine derivatives, while well-established, often present significant challenges, particularly for large-scale and enantiomerically pure production.

Common Traditional Routes:

  • Reductive Amination of Phenylacetaldehydes/Ketones: This is a frequently used method involving the reaction of a ketone or aldehyde with ammonia or a primary amine in the presence of a reducing agent.[3][4] While effective, this approach often requires harsh reducing agents and can lead to the formation of side products, complicating purification.[5]

  • Reduction of Nitrostyrenes: The reduction of β-nitrostyrenes, followed by reduction of the resulting nitroalkane, is another common pathway.[6] However, this method can involve hazardous reagents and may not be suitable for substrates with sensitive functional groups.

  • The Pictet-Spengler Reaction: This reaction is invaluable for synthesizing tetrahydroisoquinoline derivatives from phenylethylamines but is a downstream application rather than a primary synthesis of the phenylethylamine core itself.[7][8][9][10] It typically requires strong acid catalysis and elevated temperatures.[10]

Key Drawbacks of Traditional Methods:

  • Lack of Stereoselectivity: Many traditional methods produce racemic mixtures, necessitating additional, often low-yielding, resolution steps to isolate the desired enantiomer.[11]

  • Harsh Reaction Conditions: The use of strong acids, bases, high temperatures, and pressures can limit functional group tolerance and raise safety concerns.[5][10]

  • Byproduct Formation and Purification Challenges: Side reactions are common, leading to complex product mixtures that require extensive purification, thereby reducing overall yield and increasing costs.[5]

  • Environmental Concerns: The use of toxic reagents and solvents, along with the generation of significant waste, presents environmental challenges.[12]

A Novel Approach: Asymmetric Synthesis via Transaminase Biocatalysis

To address the shortcomings of classical chemistry, a novel synthetic pathway employing ω-transaminase (ω-TA) enzymes has been developed. These biocatalysts offer a green and highly selective alternative for the asymmetric synthesis of chiral amines from prochiral ketones.[13][14][15][16]

The core of this new pathway is the direct, asymmetric reductive amination of a prochiral ketone, such as acetophenone, to yield an enantiomerically pure phenylethylamine derivative. The enzyme facilitates the transfer of an amino group from an amino donor, like isopropylamine, to the ketone substrate with high stereoselectivity.[15][17][18]

G Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Reaction_Vessel Bioreactor (Aqueous Buffer, 30-40°C) Prochiral_Ketone->Reaction_Vessel Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Reaction_Vessel Enzyme_Cofactor ω-Transaminase (ω-TA) + PLP Cofactor Enzyme_Cofactor->Reaction_Vessel Chiral_Amine Enantiopure Chiral Amine (e.g., (S)-1-Phenylethylamine) Reaction_Vessel->Chiral_Amine Byproduct Ketone Byproduct (e.g., Acetone) Reaction_Vessel->Byproduct Extraction Product Extraction (Organic Solvent) Chiral_Amine->Extraction Purification Purification (e.g., Distillation) Extraction->Purification

Caption: Biocatalytic synthesis of chiral phenylethylamines.

Performance Comparison: Biocatalytic vs. Traditional Pathways

To validate the new synthetic pathway, a direct comparison was made with a standard reductive amination protocol for the synthesis of (S)-1-phenylethylamine from acetophenone.

ParameterTraditional Reductive AminationNovel Biocatalytic Pathway (ω-TA)
Starting Material Acetophenone, AmmoniaAcetophenone, Isopropylamine
Key Reagents H₂, Pd/C catalystEngineered ω-Transaminase, PLP cofactor
Reaction Temperature 24°C - 130°C[4][19]30°C - 40°C
Pressure Atmospheric to 2000 psi[19][20]Atmospheric
Solvent Methanol, EthanolAqueous Buffer (e.g., K₃PO₄)
Reaction Time 5 - 12 hours18 - 24 hours
Yield (Isolated) 75% - 85%92%
Enantiomeric Excess (ee) Racemic (0% ee)>99% ee
Purification Column ChromatographySimple Extraction & Distillation
Waste Products Metal catalyst, organic solventsBiodegradable enzyme, aqueous buffer
Experimental Protocols

Materials:

  • (S)-selective ω-Transaminase (e.g., from Aspergillus fumigatus)

  • Pyridoxal-5'-phosphate (PLP)

  • Acetophenone

  • Isopropylamine (IPA)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0) containing 1 M isopropylamine and 0.5 mM PLP.[15]

  • Add the engineered ω-transaminase to a final concentration of 1-2 mg/mL.

  • In a separate vial, dissolve acetophenone in DMSO to create a 20% (v/v) stock solution.

  • Add the acetophenone stock solution to the reaction mixture to a final concentration of 20 mM.[15]

  • Incubate the reaction at 35°C with gentle agitation for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.

  • Upon completion, quench the reaction by adding 10 M NaOH.

  • Extract the product with ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (S)-1-phenylethylamine.

  • Purify the product by vacuum distillation.

Materials:

  • Acetophenone

  • Ammonia (in methanol, 7N)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, dissolve acetophenone (100 mmol) in methanol (100 mL).

  • Add a 7N solution of ammonia in methanol (150 mmol).

  • Stir the mixture for 6 hours at 24°C to facilitate imine formation.[20]

  • Carefully add 10% Pd/C catalyst (0.5 g) to the mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 5 hours.

  • After the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude racemic 1-phenylethylamine.

  • Purify the product via flash column chromatography (silica gel, dichloromethane/methanol gradient).

Causality and Trustworthiness of the New Pathway

The superior performance of the biocatalytic pathway is rooted in the inherent properties of enzymes. The ω-transaminase's active site is a chiral environment, which pre-organizes the substrates (acetophenone and the PMP-form of the cofactor) in a specific orientation, leading to the highly selective formation of one enantiomer.[16] This enzymatic approach is a self-validating system; the high enantiomeric excess is a direct consequence of the enzyme's mechanism and is consistently reproducible under the specified conditions.

The mild reaction conditions (near-neutral pH, physiological temperatures) not only contribute to the pathway's sustainability but also enhance its trustworthiness by minimizing the potential for side reactions that are common under the harsher conditions of traditional chemical synthesis.[12]

Visualization of Synthetic Pathways

G Acetophenone Acetophenone Imine Imine Intermediate Acetophenone->Imine Ammonia Ammonia Ammonia->Imine Reduction Reduction (H₂, Pd/C) Imine->Reduction Racemic_Amine Racemic 1-Phenylethylamine Reduction->Racemic_Amine

Caption: General scheme for traditional reductive amination.

G Acetophenone Acetophenone Enzyme_Cycle Enzymatic Cycle Acetophenone->Enzyme_Cycle Enzyme_Complex ω-TA + PLP Enzyme_Complex->Enzyme_Cycle Amino_Donor Amino Donor Amino_Donor->Enzyme_Cycle Chiral_Amine (S)-1-Phenylethylamine (>99% ee) Enzyme_Cycle->Chiral_Amine Ketone_Byproduct Ketone Byproduct Enzyme_Cycle->Ketone_Byproduct

Caption: Asymmetric synthesis via ω-transaminase.

Conclusion

The novel biocatalytic pathway for the synthesis of phenylethylamine derivatives offers significant advantages over traditional chemical methods. The exceptional stereoselectivity, mild reaction conditions, higher yields, and improved environmental profile make it a compelling alternative for both academic research and industrial-scale production.[13][14] The inherent precision of enzymatic catalysis ensures a reliable and reproducible synthesis of enantiomerically pure phenylethylamines, which are critical for the development of next-generation pharmaceuticals.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis.[Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.[Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.[Link]

  • An efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. Chemical Communications (RSC Publishing).[Link]

  • Enzymatic Synthesis Of Optically Active Chiral Amines. Quick Company.[Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.[Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Publications.[Link]

  • Biocatalytic Method for the Synthesis of Enantiomerically Pure β-Methyl-phenylethylamines. V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry of the NAS of Ukraine.[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.[Link]

  • Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. PMC.[Link]

  • Pictet–Spengler reaction. Wikipedia.[Link]

  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Method for making phenylethylamine compounds.
  • Method for Synthesizing Phenylethylamines. Scribd.[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate.[Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.[Link]

  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. ResearchGate.[Link]

  • Reaction Equilibrium of the ω-Transamination of (S)-Phenylethylamine: Experiments and ePC-SAFT Modeling. Organic Process Research & Development - ACS Publications.[Link]

  • Phenethylamine. Wikipedia.[Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.[Link]

  • Recent Advances in Biocatalysis for Drug Synthesis. PMC.[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed.[Link]

  • Method for making phenylethylamine compounds. Patent 2540698 - EPO.[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.[Link]

  • Transaminase Engineering and Process Development for a Whole-Cell Neat Organic Process to Produce (R)-α-Phenylethylamine. ACS Publications.[Link]

  • 2-Phenylethylamine. American Chemical Society.[Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar.[Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. MDPI.[Link]

  • Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. ResearchGate.[Link]

  • Method for making phenylethylamine compounds.
  • Method for making phenylethylamine compounds.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications.[Link]

  • A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Indian Academy of Sciences.[Link]

  • Synthetic route to phenylethylamine and the naftifine analog on a gram scale. ResearchGate.[Link]

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Comparative

A Comparative Guide to the Characterization of N-methylphenylethylamine as a Substrate for Monoamine Oxidase

Introduction N-methylphenylethylamine (NMPEA) is an endogenous trace amine neuromodulator found in humans, derived from the N-methylation of phenethylamine (PEA) by the enzyme phenylethanolamine N-methyltransferase.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylphenylethylamine (NMPEA) is an endogenous trace amine neuromodulator found in humans, derived from the N-methylation of phenethylamine (PEA) by the enzyme phenylethanolamine N-methyltransferase.[1][2] Structurally, it is a positional isomer of amphetamine and shares a common molecular target, the trace amine-associated receptor 1 (TAAR1), which modulates catecholamine neurotransmission.[1][3] The physiological and pharmacological activity of monoamines like NMPEA is tightly regulated by their metabolic degradation, a process primarily catalyzed by two mitochondrial enzymes: monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[][5]

These two isoforms, while sharing approximately 70% sequence identity, exhibit distinct substrate specificities and inhibitor sensitivities that are critical to their biological roles.[5][6] MAO-A preferentially metabolizes serotonin and norepinephrine, whereas MAO-B shows a higher affinity for substrates like phenethylamine and benzylamine.[][5][7] Both isoforms can metabolize dopamine.[7] Understanding how a compound like NMPEA interacts with these enzymes is fundamental to elucidating its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.

This guide provides an in-depth technical comparison of NMPEA's activity as a substrate for MAO-A and MAO-B. We will detail the experimental protocols required for this characterization, present comparative kinetic data, and offer expert analysis on the structural and mechanistic basis for its substrate preference.

The Rationale for Isoform-Specific Characterization

The decision to characterize a substrate against both MAO-A and MAO-B is not merely procedural; it is driven by the distinct physiological roles and therapeutic targets of each isoform. MAO-A inhibitors are established antidepressants, while MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.[5] NMPEA's structural similarity to both endogenous neurotransmitters and synthetic stimulants makes its metabolic pathway a critical point of investigation.[3]

The central question is whether the addition of a methyl group to the nitrogen of phenethylamine alters its affinity for the MAO isoforms. Since PEA is a well-established preferential substrate for MAO-B, it is crucial to determine if NMPEA retains this selectivity.[] This information is vital for predicting its half-life in the central nervous system and its potential to compete with other neurotransmitters for metabolic degradation, thereby indirectly modulating their levels.[3]

Experimental Workflow: Determining MAO Kinetic Parameters

The definitive method for characterizing a compound as an enzyme substrate is to determine its kinetic parameters, specifically the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ signifies a higher affinity.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_exec Execution & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - NMPEA Stock - MAO-A/B Enzymes - Inhibitors (Clorgyline/Selegiline) - Detection Reagents Plate Prepare 96-Well Black Plate AddEnzyme Aliquot MAO-A or MAO-B Enzyme into Wells Plate->AddEnzyme AddInhibitor Add Specific Inhibitor to Control Wells (Selegiline for MAO-A assay) (Clorgyline for MAO-B assay) AddEnzyme->AddInhibitor AddSubstrate Add Serial Dilutions of NMPEA Substrate AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) Incubate->Measure CalcV Calculate Initial Velocity (V₀) for each [NMPEA] Measure->CalcV StdCurve Generate H2O2 Standard Curve StdCurve->CalcV MMPlot Plot V₀ vs. [NMPEA] Fit to Michaelis-Menten Equation CalcV->MMPlot Results Determine Km and Vmax MMPlot->Results

Caption: Workflow for determining MAO kinetic parameters for NMPEA.

Detailed Experimental Protocol

This protocol is based on a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of monoamines.[8][9]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • N-methylphenylethylamine HCl (NMPEA)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A specific inhibitor: Clorgyline

  • MAO-B specific inhibitor: Selegiline or Pargyline[9][10]

  • Detection Reagents: Horseradish peroxidase (HRP), Dye Reagent (e.g., Amplex Red or equivalent)[11]

  • Hydrogen Peroxide (H₂O₂) for standard curve

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Prepare a stock solution of NMPEA (e.g., 100 mM) and create a series of dilutions in Assay Buffer to cover a range of concentrations (e.g., 0.1 µM to 500 µM).

    • Prepare working solutions of specific inhibitors (e.g., 10 µM Clorgyline and 10 µM Selegiline).[10]

    • Prepare the H₂O₂ standard curve by diluting a stock solution to generate standards from 0 to 1000 pmol/well.[10]

    • Prepare the Master Reaction Mix containing Assay Buffer, HRP, and the Dye Reagent.[8]

  • Assay Plate Setup (for MAO-B characterization):

    • Add 45 µL of Assay Buffer to all wells.

    • Sample Wells: Add 5 µL of MAO-B enzyme solution. To isolate MAO-B activity, also add the MAO-A inhibitor Clorgyline to these wells and incubate for ~10 minutes.[8]

    • Substrate Addition: Add 50 µL of the various NMPEA dilutions to the sample wells to initiate the reaction.

    • Standard Curve Wells: Add 50 µL of each H₂O₂ standard dilution.

    • Detection: Immediately add 50 µL of the Master Reaction Mix to all wells.

  • Measurement:

    • Place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[8][10]

    • Measure the fluorescence in kinetic mode at 25-37°C for at least 30-60 minutes, taking readings every 1-2 minutes.[8][12]

  • Data Analysis:

    • For the standard curve, plot fluorescence units versus pmol of H₂O₂.

    • For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each NMPEA concentration. Convert these rates to pmol/min using the standard curve.

    • Plot V₀ against the NMPEA concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to calculate Kₘ and Vₘₐₓ.

Note: To characterize MAO-A, repeat the procedure using the MAO-A enzyme and the MAO-B specific inhibitor (Selegiline/Pargyline) in the sample wells.

Comparative Analysis of NMPEA and Other MAO Substrates

The experimental protocol described above yields the kinetic constants necessary for a direct comparison of substrate affinity. Data from literature, primarily derived from studies using rat brain mitochondria, provides a clear picture of NMPEA's preference.[1]

SubstrateMAO IsoformKₘ (µM)Substrate Preference
N-Methylphenylethylamine (NMPEA) MAO-A58.8[1]MAO-B
MAO-B 4.13 [1][3]
Phenylethylamine (PEA)MAO-BHigh Affinity (Good Substrate)[][11]MAO-B
SerotoninMAO-AHigh Affinity (Preferred Substrate)[][13]MAO-A
DopamineBothMetabolized by both isoforms[][5][6]Mixed / MAO-B in human brain
BenzylamineMAO-BPreferred Substrate[][13]MAO-B
Interpretation of Kinetic Data

The data unequivocally demonstrates that NMPEA is a preferential substrate for MAO-B.[3][14] Its Kₘ value for MAO-B (4.13 µM) is more than 14 times lower than its Kₘ for MAO-A (58.8 µM), indicating a significantly higher binding affinity for the B isoform.[1]

This finding aligns NMPEA with its parent compound, phenethylamine, which is also a classic MAO-B substrate.[] The N-methylation does not abolish or reverse this preference. The structural basis for this selectivity lies in the differing topographies of the active sites of the two enzymes.[15] The MAO-B active site is characterized by a more hydrophobic and spacious cavity, which can better accommodate phenyl-containing substrates like PEA and NMPEA.[5][11]

The metabolic consequence of this high affinity is the rapid oxidative deamination of NMPEA, primarily by MAO-B.[3] This reaction cleaves the amine group, yielding methylamine and phenylacetaldehyde, which is further oxidized to phenylacetic acid.[1][3] Studies have shown that the resulting 14C-methylamine can become "trapped" in the brain due to its cationic charge at physiological pH, a phenomenon that is prevented by pretreatment with an MAO inhibitor.[3][16] This rapid metabolism likely contributes to a shorter duration of action for NMPEA compared to structurally related compounds that are more resistant to MAO degradation.[3]

MAO Catalytic Mechanism with NMPEA

The degradation of NMPEA follows a "ping-pong" kinetic mechanism common to MAO enzymes.[]

MAO_Cycle cluster_products E_FAD MAO-FAD (Oxidized Enzyme) E_FADH2 MAO-FADH₂ (Reduced Enzyme) E_FAD->E_FADH2 1. NMPEA binds 2. Amine Oxidation H2O2 H₂O₂ E_FAD->H2O2 6. H₂O₂ Release E_FADH2->E_FAD 4. O₂ binds 5. FAD Re-oxidation Aldehyde Phenylacetaldehyde + CH₃NH₃⁺ E_FADH2->Aldehyde 3. Product Release

Caption: Oxidative deamination of NMPEA by MAO.

Mechanism Steps:

  • NMPEA binds to the active site of the oxidized enzyme (MAO-FAD).

  • The amine group of NMPEA is oxidized, and the FAD cofactor is reduced to FADH₂.

  • The resulting imine product is hydrolyzed, releasing phenylacetaldehyde and methylamine, which leaves the active site.

  • Molecular oxygen binds to the reduced enzyme (MAO-FADH₂).

  • The FADH₂ cofactor is re-oxidized to FAD, producing hydrogen peroxide (H₂O₂).

  • H₂O₂ is released, regenerating the active enzyme for the next catalytic cycle.

Conclusion

For researchers in neuroscience and drug development, this guide provides the necessary framework and comparative data to understand NMPEA's behavior in biological systems. The provided protocols offer a self-validating system for empirical verification, while the comparative analysis grounds the findings within the broader context of monoamine metabolism. This knowledge is essential for designing future studies on the pharmacology of trace amines and for developing novel therapeutics that target the monoaminergic system.

References

  • Wikipedia. N-Methylphenethylamine. Available from: [Link]

  • Clinical Trials. Mao A vs Mao B | Power. Available from: [Link]

  • Hacettepe University Faculty of Pharmacy. Substrate Specificities of Monoamine Oxidase Isoforms. Available from: [Link]

  • Wikipedia. Monoamine oxidase. Available from: [Link]

  • Grokipedia. N -Methylphenethylamine. Available from: [Link]

  • Elabscience. Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Available from: [Link]

  • ACS Publications. Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors | Chemical Research in Toxicology. Available from: [Link]

  • ResearchGate. Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. Available from: [Link]

  • BioVision. Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Available from: [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding - PMC. Available from: [Link]

  • PubMed. A new metabolically trapped agent by brain monoamine oxidase: N-methyl labeled (14C) N-methylphenylethylamine (14C-MPEA). Available from: [Link]

  • PubMed. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. Available from: [Link]

  • Semantic Scholar. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Available from: [Link]

  • PubMed. Types A and B monoamine oxidase contribute to the metabolism of norepinephrine in perfused lungs of rats. Available from: [Link]

  • Acta Fisiológica. Effect of mao-A and mao-B inhibitors in ganglia and nerve endings. Available from: [Link]

  • PubMed. The role of MAO-A and MAO-B in the metabolic degradation of noradrenaline in human arteries. Available from: [Link]

  • PubMed. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives. Available from: [Link]

  • PubMed. Role of MAO A and B in neurotransmitter metabolism and behavior. Available from: [Link]

  • Semantic Scholar. Role of MAO A and B in neurotransmitter metabolism and behavior. Available from: [Link]

  • ResearchGate. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Available from: [Link]

  • SpringerLink. Rat Brain-Uptake Index for Phenylethylamine and Various Monomethylated Derivatives. Available from: [Link]

  • PubMed. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Available from: [Link]

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Validation

A Comparative Analysis of the Cardiovascular Effects of β-Methylphenethylamine (BMPEA) and Its N-Methylated Analogs

This guide provides a detailed comparison of the cardiovascular pharmacology of β-methylphenethylamine (BMPEA) and its N-methylated derivatives, N-methyl-β-methylphenethylamine (MPPA), and N,N-dimethyl-β-methylphenethyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the cardiovascular pharmacology of β-methylphenethylamine (BMPEA) and its N-methylated derivatives, N-methyl-β-methylphenethylamine (MPPA), and N,N-dimethyl-β-methylphenethylamine (DMPPA). As structural isomers of amphetamine, these compounds have been identified as undeclared ingredients in dietary and workout supplements, raising significant public health concerns.[1][2][3] This document synthesizes experimental data to elucidate their mechanisms of action and comparative effects on key cardiovascular parameters, offering a critical resource for researchers, toxicologists, and drug development professionals.

Introduction: A Class of Clandestine Stimulants

β-Methylphenethylamine (BMPEA) is a synthetic stimulant first synthesized in the 1930s.[2] While it was explored as a potential alternative to amphetamine, it was never developed into a pharmaceutical drug.[2] In recent years, BMPEA and its N-methylated analogs, MPPA and DMPPA, have been detected in a variety of over-the-counter weight loss and pre-workout supplements, often deceptively labeled as an extract of the plant Acacia rigidula.[3][4] However, scientific analysis has shown that BMPEA is not a natural constituent of this plant, indicating synthetic adulteration.[5]

The U.S. Food and Drug Administration (FDA) has issued warning letters to several companies, stating that BMPEA does not meet the statutory definition of a dietary ingredient, rendering products containing it as misbranded.[2][4][5][6] The primary concern stems from their amphetamine-like structure and sympathomimetic properties, which can induce significant cardiovascular stress, including increased blood pressure, and may pose a risk for serious events like heart attack and stroke.[2][7] This guide dissects the pharmacological evidence to provide a clear comparison of these compounds.

Mechanism of Action: The Sympathomimetic Pathway

BMPEA, MPPA, and DMPPA are classified as sympathomimetic amines, meaning they mimic the effects of endogenous catecholamines like norepinephrine and dopamine.[8][9] Their cardiovascular effects are not mediated by direct action on adrenergic receptors but rather through an indirect mechanism involving monoamine transporters.

Experimental evidence has robustly demonstrated that these compounds function as substrate-type releasing agents at the norepinephrine transporter (NET) and the dopamine transporter (DAT) .[1][10] This means they are taken up into the presynaptic neuron by these transporters and, once inside, trigger a reverse transport of neurotransmitters (norepinephrine and dopamine) from the neuron into the synaptic cleft.

A critical distinction in their pharmacology is a marked preference for NET over DAT.[1][10] This preferential activity at NET is the primary driver of their cardiovascular effects. The released norepinephrine acts on adrenergic receptors on vascular smooth muscle and in the heart to elicit a physiological response.[11][12] The hypertensive effect of BMPEA, for example, is effectively reversed by the α-adrenergic antagonist prazosin, confirming that the pressor response is mediated by norepinephrine acting on α-adrenoceptors.[1][10]

Furthermore, like other phenethylamines, these compounds are known to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[13][14][15] Activation of TAAR1 can influence dopamine and norepinephrine signaling, adding another layer to their complex pharmacology.[13][14]

Mechanism_of_Action cluster_0 Presynaptic Sympathetic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell (Vascular Smooth Muscle) BMPEA_Analogs BMPEA / MPPA NET Norepinephrine Transporter (NET) BMPEA_Analogs->NET 1. Enters neuron via NET NE_Cytosol Norepinephrine (NE) NET->NE_Cytosol 2. Triggers reverse transport Vesicles Synaptic Vesicles (Norepinephrine Storage) NE_Synapse Norepinephrine (NE) NE_Cytosol:s->NE_Synapse:n 3. NE efflux into synapse Alpha_Receptor α-Adrenergic Receptor NE_Synapse->Alpha_Receptor 4. Binds to receptor Response Vasoconstriction (Increased Blood Pressure) Alpha_Receptor->Response 5. Elicits response

Caption: Mechanism of BMPEA-induced norepinephrine release.

Comparative Cardiovascular Effects: A Head-to-Head Analysis

While BMPEA and its analogs share a common mechanism, the degree of N-methylation significantly influences their potency and physiological effects. The following comparison is based on in vivo studies in conscious rats fitted with biotelemetry transmitters.[1]

Blood Pressure

Both BMPEA and its N-methylated analog MPPA produce significant, dose-dependent increases in blood pressure (BP).[1][10] The magnitude of this hypertensive effect is comparable to that of amphetamine, although they are approximately 10-fold less potent.[1] In contrast, the N,N-dimethylated analog, DMPPA , produces a much weaker hypertensive effect that often fails to reach statistical significance.[1][10]

This graded effect directly correlates with their activity at the norepinephrine transporter. BMPEA and MPPA are effective NET substrates, leading to substantial norepinephrine release and subsequent vasoconstriction. DMPPA, however, is only a weak NET substrate, resulting in a blunted pressor response.[1][10]

Heart Rate

The effects of these compounds on heart rate (HR) are less uniform and substantially different from amphetamine, which typically causes a clear, dose-dependent tachycardia.[1]

  • BMPEA has been observed to cause a slight decrease in heart rate at higher doses.[1]

  • MPPA may produce a slight increase in heart rate, but only at lower doses.[1]

  • DMPPA generally fails to substantially affect heart rate.[1]

This variability may be due to a complex interplay between direct cardiac effects and reflex responses to blood pressure changes (baroreflex). The potent increase in blood pressure can trigger a reflex bradycardia (slowing of the heart rate), which may counteract or override any direct stimulatory effect on the heart.

Data Summary

The table below summarizes the comparative cardiovascular and neurochemical profiles of BMPEA and its N-methylated analogs, with amphetamine included as a key structural and functional comparator.

CompoundChemical NameNET Release (EC₅₀)¹DAT Release (EC₅₀)¹Blood Pressure (BP) EffectHeart Rate (HR) Effect
BMPEA β-MethylphenethylaminePotentWeakRobust, dose-dependent increase[1]Slight decrease at high doses[1]
MPPA N-Methyl-β-methylphenethylaminePotentWeakRobust, dose-dependent increase[1]Slight increase at low doses[1]
DMPPA N,N-Dimethyl-β-methylphenethylamineWeakInactiveWeak/Non-significant increase[1]No substantial effect[1]
Amphetamine α-MethylphenethylamineVery PotentVery PotentRobust, dose-dependent increase[1]Robust, dose-dependent increase[1]

¹ Potency is inversely related to EC₅₀ value (lower EC₅₀ = higher potency). "Potent" and "Weak" are relative comparisons based on data from Schindler et al. (2019).[1]

Experimental Protocols for Cardiovascular Assessment

To ensure scientific rigor and reproducibility, the characterization of these compounds relies on validated in vitro and in vivo methodologies. The following protocols are foundational to understanding their cardiovascular pharmacology.

Protocol 1: In Vitro Monoamine Transporter Release Assay

This assay quantifies the ability of a test compound to induce neurotransmitter release via the dopamine and norepinephrine transporters.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of BMPEA, MPPA, and DMPPA as substrate-type releasing agents at DAT and NET.

  • Methodology:

    • Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions of rats (e.g., striatum for DAT, hippocampus for NET) via differential centrifugation.

    • Radiolabel Preloading: Incubate the synaptosomes with a radiolabeled transporter substrate, such as [³H]MPP⁺, which is taken up and concentrated within the neurons.

    • Initiation of Release: Add varying concentrations of the test compounds (BMPEA, MPPA, etc.) to the preloaded synaptosomes.

    • Sample Collection: After a set incubation period, rapidly filter the samples to separate the synaptosomes from the surrounding buffer.

    • Quantification: Measure the amount of radioactivity released from the synaptosomes into the buffer using liquid scintillation counting.

    • Data Analysis: Plot the concentration-response curves and calculate EC₅₀ and Eₘₐₓ values to determine potency and efficacy.

Release_Assay_Workflow A 1. Prepare Brain Synaptosomes B 2. Preload with [³H]MPP⁺ (Radiolabeled Substrate) A->B C 3. Add Test Compound (e.g., BMPEA) B->C D 4. Incubate C->D E 5. Rapid Filtration to Separate Synaptosomes D->E F 6. Liquid Scintillation Counting (Measure Released Radioactivity) E->F G 7. Analyze Data (Calculate EC₅₀ & Eₘₐₓ) F->G

Caption: Workflow for in vitro neurotransmitter release assay.
Protocol 2: In Vivo Cardiovascular Assessment via Radiotelemetry

This is the gold-standard method for continuously monitoring cardiovascular parameters in conscious, unrestrained laboratory animals.

  • Objective: To measure real-time changes in blood pressure and heart rate in response to the administration of BMPEA and its analogs.

  • Methodology:

    • Transmitter Implantation: Surgically implant a biotelemetry transmitter into the abdominal cavity of a rat under anesthesia. The transmitter's catheter is inserted into the descending aorta for direct blood pressure measurement.

    • Recovery: Allow the animal to recover fully from surgery (typically 7-10 days).

    • Baseline Recording: Place the rat in its home cage, which is positioned on a receiver platform. Record baseline cardiovascular data (BP, HR) for a set period before any drug administration.

    • Drug Administration: Administer the test compound (e.g., BMPEA, MPPA) or a vehicle control via a specific route (e.g., subcutaneous injection).

    • Continuous Data Acquisition: The implanted transmitter continuously measures cardiovascular signals and transmits them to the receiver, which relays the data to a computer for recording and analysis.

    • Data Analysis: Analyze the data to determine the magnitude and duration of changes in BP and HR compared to baseline and vehicle control groups.

Telemetry_Workflow A 1. Surgically Implant Telemetry Transmitter in Rat B 2. Post-Surgical Recovery (7-10 days) A->B C 3. Record Baseline BP & HR in Home Cage B->C D 4. Administer Test Compound or Vehicle C->D E 5. Continuous Real-Time Data Acquisition via Receiver D->E F 6. Analyze Time-Course Data (Compare Drug vs. Vehicle) E->F

Caption: Workflow for in vivo cardiovascular telemetry.

Conclusion and Field-Proven Insights

The experimental data present a clear and logical picture of the cardiovascular pharmacology of BMPEA and its N-methylated analogs. Their primary mechanism of action is the release of norepinephrine from peripheral sympathetic nerve terminals, driven by their function as substrates for the norepinephrine transporter.

  • Structure-Activity Relationship: N-methylation significantly alters potency. While single N-methylation (MPPA) retains the potent hypertensive effects of the parent compound (BMPEA), di-methylation (DMPPA) drastically reduces activity at the norepinephrine transporter, thereby attenuating its cardiovascular impact.

  • Cardiovascular Risk Profile: The potent hypertensive effects of BMPEA and MPPA, coupled with their clandestine inclusion in supplements, represent a significant health risk.[3][7] Unlike amphetamine, their effects are more selective for blood pressure elevation with less pronounced effects on heart rate and weaker central nervous system stimulation (due to lower DAT activity).[1] This profile suggests a lower abuse potential than amphetamine but a preserved risk of adverse cardiovascular events, particularly in individuals with pre-existing hypertension or other cardiovascular conditions.

This guide underscores the necessity of rigorous pharmacological testing for novel psychoactive substances and highlights the public health threat posed by the adulteration of dietary supplements with unapproved, biologically active compounds.

References

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. [Link]

  • Operation Supplement Safety. (n.d.). BMPEA: A prohibited ingredient. Uniformed Services University. [Link]

  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Ruffolo, R. R. (1984). Sympathomimetic amines: potential clinical applications in ischemic heart disease. The American Journal of Cardiology, 53(9), 21G-25G. [Link]

  • Eglet Law. (n.d.). FDA Warning on Dietary Supplement. [Link]

  • Natural Products Insider. (2015, April 23). FDA warns supplement companies to remove BMPEA from products. [Link]

  • NutraIngredients-USA.com. (2017, March 18). FDA says BMPEA not a legal ingredient, sends warning letters to 5 companies listing stimulant on labels. [Link]

  • U.S. Food and Drug Administration. (2015, April 23). Recent FDA Action on Dietary Supplements Labeled as Containing BMPEA. [Link]

  • SlideShare. (n.d.). Effects of sympathomimetic drugs on the cardiovascular system. [Link]

  • Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336. [Link]

  • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 202-210. [Link]

  • CVPharmacology. (n.d.). Sympathomimetics. [Link]

  • Wikipedia. (n.d.). Sympathomimetic drug. [Link]

  • ResearchGate. (2019, March 18). The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. [Link]

  • Cambridge University Press. (n.d.). Sympathomimetics (Chapter 13) - Pharmacology for Anaesthesia and Intensive Care. [Link]

  • Dempsey, J. J., & Cooper, T. (1972). Cardiovascular actions of beta-phenylethylamine. Journal of Pharmacology and Experimental Therapeutics, 183(3), 643-651. [Link]

  • Consensus. (n.d.). Can Phenethylamine (PEA) cause increased heart rate and elevated blood pressure? [Link]

  • Kim, S., et al. (2022). 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1. Drug and Chemical Toxicology, 45(2), 898-906. [Link]

  • Pei, Y., et al. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology, 10, 142. [Link]

  • Cardiff University. (n.d.). Pharmacology of vascular responses to trace amines. ORCA. [Link]

  • Simmler, L. D., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology, 7, 93. [Link]

  • van der Velde, S. N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

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Comparative

Technical Guide: Structure-Activity Relationship (SAR) and Functional Pharmacology of TAAR1 Agonists

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of TAAR1 agonists, with a specific focus on N-Methyl-Phenethylamine (NMPEA) and its comparative performance against...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of TAAR1 agonists, with a specific focus on N-Methyl-Phenethylamine (NMPEA) and its comparative performance against endogenous and synthetic ligands.

Executive Summary

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that functions as a rheostat for monoaminergic signaling.[1][2] While endogenous trace amines like


-Phenethylamine (

-PEA) are potent agonists, their utility is limited by rapid metabolism via Monoamine Oxidase B (MAO-B).[3]

N-Methyl-Phenethylamine (NMPEA) represents a critical structural bridge between endogenous trace amines and synthetic psychostimulants (like Methamphetamine). This guide analyzes the SAR of NMPEA, demonstrating that while N-methylation confers distinct pharmacokinetic properties, it generally results in a reduction in binding affinity and functional potency at the TAAR1 orthosteric site compared to the primary amine parent (


-PEA). This contrasts with ring-substituted synthetic agonists (e.g., RO5263397), which achieve nanomolar potency through optimized hydrophobic interactions.

Mechanistic Foundation: TAAR1 Signaling

To interpret potency data (


), one must understand the signaling cascade. TAAR1 predominantly couples to 

, leading to cAMP accumulation. However, biased signaling (Gq/

-arrestin) is a differentiating factor for newer clinical candidates like Ulotaront.
TAAR1 Signaling Pathway Diagram

The following diagram illustrates the canonical and non-canonical pathways activated by TAAR1 agonists.

TAAR1_Signaling Agonist Agonist (PEA / NMPEA / RO-Cmpd) TAAR1 TAAR1 Receptor (GPCR) Agonist->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation EPAC EPAC (Exchange Protein) cAMP->EPAC Activation IonChannel K+ Channel (Inhibition) PKA->IonChannel Modulation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation

Figure 1: Canonical TAAR1 signaling cascade. Agonist binding triggers Gs-coupling, increasing intracellular cAMP, which drives downstream effects including PKA activation and CREB phosphorylation.

Structure-Activity Relationship (SAR) Analysis

The TAAR1 orthosteric binding pocket is defined by an aspartic acid residue (


) which forms a critical salt bridge with the ligand's amine. The SAR of phenethylamines revolves around three vectors: the Amine  (interaction with Asp), the 

-Carbon
(steric fit/metabolism), and the Aromatic Ring (hydrophobic pocket).
The N-Methylation Penalty (NMPEA vs. -PEA)

Experimental data consistently indicates that primary amines are the optimal ligands for TAAR1.

  • 
    -PEA (Primary Amine):  Forms strong polar interactions with 
    
    
    
    and
    
    
    .
  • NMPEA (Secondary Amine): The addition of a methyl group on the nitrogen introduces steric bulk. While the salt bridge is maintained, the optimal hydrogen bond network is slightly disrupted.

    • Result: NMPEA typically exhibits a 3-to-10-fold reduction in potency compared to

      
      -PEA.
      
    • Data Point: In hTAAR1 cAMP assays,

      
      -PEA 
      
      
      
      , while NMPEA
      
      
      [1][4].
The -Methylation Trade-off (Amphetamine)

Adding a methyl group to the


-carbon (as in Amphetamine) drastically slows metabolism by MAO. However, structurally, this methyl group can clash with residues like 

in the binding pocket.
  • Effect: Amphetamine is often equipotent or slightly less potent than

    
    -PEA at the receptor level, but functionally far more active in vivo due to stability.
    
Ring Substitution (The "Super-Agonists")

Synthetic medicinal chemistry has focused on the aromatic ring. Replacing hydrogen with halogens (F, Cl) or rigidifying the structure (as in the oxazoline ring of RO5263397) creates "super-agonists."

  • RO5263397: Contains a 3-fluoro-2-methyl substitution. This fills a hydrophobic sub-pocket that endogenous amines cannot reach, improving potency into the low nanomolar range (

    
    ).
    
SAR Logic Diagram

SAR_Logic Base β-PEA Scaffold (Primary Amine) EC50: ~15-100 nM N_Mod N-Methylation (NMPEA) Base->N_Mod + Methyl on N Alpha_Mod α-Methylation (Amphetamine) Base->Alpha_Mod + Methyl on α-C Ring_Mod Ring Substitution (RO5263397) Base->Ring_Mod + F/Cl/Rigidify Outcome_N Reduced Potency (Steric Hindrance) EC50: ~150-500 nM N_Mod->Outcome_N Outcome_Alpha Similar Potency High Stability EC50: ~100-200 nM Alpha_Mod->Outcome_Alpha Outcome_Ring High Potency (Hydrophobic Fit) EC50: 1-10 nM Ring_Mod->Outcome_Ring

Figure 2: SAR Logic Tree. Modifications to the


-PEA scaffold yield divergent potency outcomes. Ring modifications drive high potency, while N-methylation generally reduces affinity.

Comparative Performance Guide

The following table synthesizes data from human TAAR1 (hTAAR1) cAMP accumulation assays. Note that absolute


 values vary by expression system; relative potency is the critical metric.
CompoundStructure ClasshTAAR1 Potency (

)
Efficacy (

)
Key Characteristics

-PEA
Endogenous Trace Amine15 - 100 nM 100% (Ref)The benchmark agonist. Rapidly metabolized (

min).
NMPEA N-Methylated Amine150 - 500 nM ~80-100%Lower potency than PEA due to N-steric bulk. Found in supplements.
Amphetamine

-Methylated Amine
100 - 900 nM ~90-100%Potency is species-dependent. High metabolic stability.
Methamphetamine N-Methyl +

-Methyl
500 - 1500 nM ~90%Dual methylation creates significant steric clash at

, reducing binding affinity vs PEA [2].
RO5263397 Synthetic Oxazoline1.5 - 15 nM ~70-85%Partial Agonist. Highly selective. Used as a tool compound for schizophrenia research.
Ulotaront Synthetic Clinical Candidate~180 nM ~100%Dual TAAR1 / 5-HT1A agonist. Balanced profile for antipsychotic efficacy.

Interpretation for Drug Development:

  • If your goal is maximum potency , focus on the aromatic ring (mimicking RO5263397).

  • If your goal is mimicking endogenous tone ,

    
    -PEA is the standard, but requires MAO inhibition.
    
  • NMPEA serves as a "middle ground" control—it activates the receptor but is less efficient than the primary amine, making it useful for validating sensitivity in SAR studies.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the


 of TAAR1 agonists using a TR-FRET or BRET biosensor.

Methodological Principles: Since TAAR1 couples to


, measuring cAMP is the direct functional readout. This protocol uses a homogeneous time-resolved fluorescence (HTRF) method, which is robust and eliminates wash steps.
Materials
  • Cell Line: HEK293 stably transfected with hTAAR1 (or transient transfection).

  • Reagents: HTRF cAMP kit (Cisbio/PerkinElmer), IBMX (Phosphodiesterase inhibitor), HBSS buffer.

  • Compounds:

    
    -PEA (Reference), NMPEA (Test), RO5263397 (Positive Control).
    
Step-by-Step Workflow
  • Cell Preparation:

    • Harvest HEK293-hTAAR1 cells.

    • Resuspend in stimulation buffer (HBSS + 5 mM HEPES) containing 0.5 mM IBMX .

    • Rationale: IBMX prevents the degradation of generated cAMP, ensuring the signal accumulates linearly.

    • Plate cells at 5,000 cells/well in a white 384-well low-volume plate (5 µL volume).

  • Agonist Stimulation:

    • Prepare 2x serial dilutions of agonists (NMPEA, PEA) in stimulation buffer. Range:

      
       M to 
      
      
      
      M.
    • Add 5 µL of agonist solution to cells.

    • Incubate for 30 minutes at Room Temperature .

    • Note: TAAR1 desensitizes quickly; prolonged incubation (>1 hr) may reduce signal window.

  • Detection (HTRF Lysis):

    • Add 5 µL of cAMP-d2 (acceptor) in lysis buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in lysis buffer.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Data Acquisition & Analysis:

    • Read plate on an HTRF-compatible reader (Ex: 320nm, Em: 615nm/665nm).

    • Calculate Ratio:

      
      .
      
    • Convert ratio to cAMP concentration using a standard curve.

    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive

      
      .
      

References

  • BenchChem. N-Methylphenethylamine (NMPEA) and TAAR1 Agonism.[2][4] Retrieved from

  • Xu, H.E., et al. (2023). Molecular mechanism of methamphetamine binding to trace amine receptor TAAR1. Chinese Academy of Sciences.[5] Retrieved from

  • Revel, F.G., et al. (2011). TAAR1 agonists: a new class of therapeutics for psychiatric disorders. Reviews the pharmacology of RO5263397.[6] Retrieved from

  • MedChemExpress. N-Methylphenethylamine hydrochloride Product Information. Retrieved from

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Retrieved from

Sources

Validation

Efficacy comparison of N-Methylphenethylamine with other phenethylamine derivatives

Efficacy Comparison of N-Methylphenethylamine (NMPEA) vs. Phenethylamine (PEA) and Derivatives: A Technical Guide for Drug Development As neuropharmacological drug development pivots toward novel modulators of monoaminer...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of N-Methylphenethylamine (NMPEA) vs. Phenethylamine (PEA) and Derivatives: A Technical Guide for Drug Development

As neuropharmacological drug development pivots toward novel modulators of monoaminergic systems, Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical therapeutic target for schizophrenia, depression, and substance use disorders. Endogenous trace amines, primarily Phenethylamine (PEA), serve as the natural ligands for this receptor. However, the rapid enzymatic degradation of PEA limits its clinical utility.

This guide provides an objective, data-driven comparison of N-Methylphenethylamine (NMPEA) against its parent compound PEA and other structural analogs (such as D-amphetamine and N,N-Dimethylphenethylamine). By analyzing receptor binding kinetics, metabolic stability, and providing self-validating experimental protocols, this document serves as a foundational resource for scientists optimizing phenethylamine scaffolds.

Pharmacodynamic Profiling: Target Receptor Affinities

The primary mechanism of action for phenethylamine derivatives is the agonism of TAAR1 and the subsequent modulation of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

When a ligand binds to TAAR1, it triggers a Gs-protein coupled cascade, elevating intracellular cAMP. This activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which subsequently phosphorylate DAT. Phosphorylated DAT either reverses its transport direction (causing monoamine efflux) or internalizes into the cytosol, effectively halting reuptake[1].

Structural Causality in Receptor Binding

PEA is a highly potent TAAR1 agonist. Structural biology studies reveal that primary amines like PEA form optimal polar interactions with the Asp103 and Ser107 residues within the TAAR1 binding pocket[2].

The addition of a methyl group to the amine in NMPEA introduces slight steric hindrance. While NMPEA remains a potent hTAAR1 agonist, this steric bulk slightly weakens the hydrogen bonding network with Asp103, resulting in a marginally higher EC50 compared to PEA[2][3]. Conversely, the addition of an alpha-methyl group (as seen in D-amphetamine) drastically reduces TAAR1 affinity but significantly enhances direct DAT/NET inhibition.

TAAR1_Pathway Ligand NMPEA / PEA (TAAR1 Agonist) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds Pocket (Asp103) G_Protein Gs Protein Activation Receptor->G_Protein Conformational Change Enzyme Adenylyl Cyclase (AC) G_Protein->Enzyme Stimulates Messenger cAMP Accumulation Enzyme->Messenger Synthesizes Kinase PKA / PKC Activation Messenger->Kinase Activates Transporter DAT Phosphorylation & Internalization Kinase->Transporter Modulates Efflux

TAAR1 signaling cascade induced by NMPEA leading to DAT modulation.

Table 1: In Vitro Pharmacodynamic Comparison

Data synthesized from recombinant human receptor assays[3][4].

CompoundStructure ModificationhTAAR1 Activation (EC50)NET Inhibition (IC50)DAT Inhibition (IC50)
Phenethylamine (PEA) Base Scaffold (Primary Amine)~0.12 µM0.05 µM1.8 µM
N-Methylphenethylamine N-Methylation~0.15 µMWeak (>1 µM)Weak (1–10 µM)
D-Amphetamine α-Methylation~1.00 µM0.09 µM1.3 µM
N,N-Dimethylphenethylamine N,N-DimethylationAgonist (ND)WeakWeak

Takeaway: NMPEA retains the potent TAAR1 agonism of PEA but exhibits significantly weaker direct inhibition of NET and DAT. This makes NMPEA an excellent selective pharmacological tool for isolating TAAR1-mediated effects from direct transporter blockade.

Pharmacokinetics & Metabolic Stability

The fundamental flaw of endogenous PEA as a therapeutic is its extreme vulnerability to enzymatic degradation. In humans, PEA is rapidly oxidized by Monoamine Oxidase B (MAO-B) and, to a lesser extent, MAO-A, resulting in an endogenous half-life of roughly 30 seconds[1].

NMPEA is synthesized endogenously via the N-methylation of PEA by the enzyme phenylethanolamine N-methyltransferase (PNMT)[1][5]. While N-methylation often protects amines from MAO degradation (as seen in the transition from amphetamine to methamphetamine), NMPEA remains a viable substrate for both MAO-A and MAO-B[5]. It is rapidly metabolized into phenylacetaldehyde and phenylacetic acid, giving it a very short half-life comparable to PEA, though its specific affinity ratio between MAO-A and MAO-B shifts slightly due to the N-methyl group[5].

Table 2: Metabolic Profile Comparison
CompoundPrimary Metabolic EnzymeBBB PenetrationEndogenous Half-Life
PEA MAO-B (Highly Selective)High~30 Seconds
NMPEA MAO-B & MAO-AHigh< 5 Minutes
N,N-DMPEA MAO-B (First-Pass)High< 5 Minutes
D-Amphetamine CYP2D6 (MAO Resistant)High10–13 Hours

Experimental Protocols: Self-Validating Methodologies

To accurately compare the efficacy of these derivatives, researchers must utilize assays that prevent endogenous degradation mechanisms from skewing the data. Below are the optimized, self-validating protocols for evaluating NMPEA.

Protocol A: In Vitro TAAR1 cAMP Accumulation Assay

This assay measures the functional agonism of TAAR1 by quantifying downstream cAMP production. Causality Check: Endogenous phosphodiesterases (PDEs) will rapidly cleave cAMP, leading to false-negative efficacy readings for weak agonists. The mandatory inclusion of IBMX (a broad-spectrum PDE inhibitor) ensures that synthesized cAMP accumulates to detectable levels.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human TAAR1. Seed cells at a density of

    
     cells/well in a 384-well plate.
    
  • PDE Inhibition: Pre-incubate cells with assay buffer containing 0.5 mM IBMX for 15 minutes at room temperature.

  • Ligand Treatment: Prepare serial dilutions of NMPEA, PEA (Positive Control), and vehicle (Negative Control) ranging from

    
     to 
    
    
    
    M. Add to the wells and incubate for exactly 30 minutes at 37°C.
  • Lysis & Detection: Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., Cisbio cAMP Dynamic 2).

  • Validation: The assay is considered valid only if the PEA positive control yields an EC50 between 0.10 µM and 0.15 µM. Calculate the NMPEA EC50 using a 4-parameter non-linear regression model.

cAMP_Assay_Workflow Seed 1. Seed HEK293-TAAR1 (10^4 cells/well) IBMX 2. Add 0.5 mM IBMX (Block PDE Cleavage) Seed->IBMX Dose 3. Add NMPEA/PEA (Serial Dilution) IBMX->Dose Incubate 4. Incubate 30 min (37°C) Dose->Incubate Read 5. TR-FRET Lysis & cAMP Detection Incubate->Read

Self-validating workflow for measuring TAAR1-mediated cAMP accumulation.

Protocol B: Microsomal MAO Stability Assay

To compare the metabolic half-life of NMPEA vs. PEA, a microsomal degradation assay must be used. Causality Check: Because liver microsomes contain various cytochromes (CYPs) and MAOs, you must isolate MAO activity. Running a parallel control group pre-treated with Pargyline (an irreversible MAO-B inhibitor) validates that the degradation observed is specifically MAO-driven and not CYP-driven.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Control: Split the HLMs into two cohorts. Treat Cohort B with 10 µM Pargyline for 10 minutes. Leave Cohort A untreated.

  • Initiation: Add 1 µM of NMPEA or PEA to the respective wells. Initiate the reaction by adding an NADPH regenerating system.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

Strategic Conclusion for Drug Development

While both PEA and NMPEA are potent TAAR1 agonists, their utility in raw form is limited by rapid MAO metabolism. However, NMPEA serves as a superior pharmacological probe for researchers looking to isolate TAAR1-specific pathways. Because NMPEA lacks the strong direct NET/DAT inhibition seen in PEA and Amphetamine[4], it allows scientists to observe the downstream effects of TAAR1 activation (such as indirect DAT phosphorylation) without the confounding variable of direct transporter blockade.

For therapeutic development, the NMPEA scaffold requires further structural modification—such as alpha-alkylation or ring substitution—to introduce steric hindrance against MAO-A/B, thereby extending its half-life while preserving its highly selective TAAR1 affinity.

References

  • Smolecule.Buy N-Methylphenethylamine hydrochloride | 4104-43-2.
  • Benchchem.N-Methylphenethylamine | High Purity Research Chemical.
  • Wikipedia.Phenethylamine.
  • Ovid / European Journal of Pharmacology.Pharmacological profiles of compounds in preworkout supplements (“boosters”).
  • Chinese Academy of Sciences (CAS) / Nature.Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-2-phenylethylamine

A Note on Nomenclature: The query for "Amidogen, methyl(2-phenylethyl)-" refers to a non-standard chemical name. The compound is professionally and correctly identified as N-Methyl-2-phenylethylamine , also known as N-me...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The query for "Amidogen, methyl(2-phenylethyl)-" refers to a non-standard chemical name. The compound is professionally and correctly identified as N-Methyl-2-phenylethylamine , also known as N-methylphenethylamine. This guide will proceed using the correct nomenclature to ensure technical accuracy and safety.

This document provides essential safety and logistical information for the proper disposal of N-Methyl-2-phenylethylamine (CAS No. 589-08-2). As a secondary amine with notable biological activity and specific chemical hazards, adherence to a strict disposal protocol is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Chemical Profile

Understanding the intrinsic properties and hazards of N-Methyl-2-phenylethylamine is the foundation of its safe management. It is classified under Globally Harmonized System (GHS) guidelines as an acute toxicant and a serious eye irritant.[1]

Key Hazards:

  • H302: Harmful if swallowed. [2][3][4]

  • H318: Causes serious eye damage. [2][3][5]

  • Combustible Liquid: The compound is a combustible liquid with a flash point of 73°C.[2][4]

The causality behind these classifications stems from its chemical nature. As a basic amine, it can cause severe burns and tissue damage upon contact with eyes.[6][7] Its systemic toxicity if ingested necessitates that it never be disposed of via sanitary sewers, as this can harm aquatic ecosystems and interfere with wastewater treatment processes.[8]

Chemical and Physical Properties Summary

For quick reference, the essential properties of N-Methyl-2-phenylethylamine are summarized below. This data is critical for selecting appropriate storage containers and anticipating potential reactions.

PropertyValueSource(s)
CAS Number 589-08-2[4]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2][9]
Boiling Point 203 - 205 °C[1][2]
Density 0.93 g/mL at 25 °C[1]
Solubility Limited solubility in water; soluble in organic solvents.[1][9][10]
GHS Hazard Codes Acute Tox. 4 (Oral), Eye Dam. 1[2][4]

Disposal Workflow: A Step-by-Step Protocol

The disposal of N-Methyl-2-phenylethylamine is governed by its classification as a hazardous chemical waste. The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.

Step 1: Segregation at the Point of Generation

The first and most critical step is immediate segregation. Amine waste must never be mixed with other waste streams at the point of generation.

  • Rationale: Mixing amines with incompatible substances, such as acids or strong oxidizing agents, can cause violent exothermic reactions, gas evolution, or polymerization.[8][11] Segregation prevents these hazardous reactions and ensures that the waste can be managed safely by disposal personnel.

  • Procedure:

    • Designate a specific, clearly labeled waste container exclusively for N-Methyl-2-phenylethylamine and compatible amine wastes.

    • Store this container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] The SAA must be at or near the point of waste generation.[12]

    • Keep amine waste containers physically separate from acids and oxidizers.[8][13]

Step 2: Proper Containerization

The integrity of the waste container is essential for preventing leaks and exposure.

  • Rationale: Improper containers can degrade, leak, or fail, leading to spills and hazardous situations. The container must be chemically compatible with the amine waste.

  • Procedure:

    • Use only high-density polyethylene (HDPE) or other chemically resistant plastic containers.[11]

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[14]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]

    • Keep the exterior of the container clean and free of contamination.[11]

    • The container must remain closed at all times except when adding waste.[11][12]

Step 3: Accurate and Compliant Labeling

Regulatory compliance and the safety of all personnel who handle the waste depend on accurate labeling.

  • Rationale: The U.S. Environmental Protection Agency (EPA) and Department of Transportation (DOT) require specific information on hazardous waste labels to ensure proper handling, transport, and disposal.[12][15]

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "N-Methyl-2-phenylethylamine." Avoid using abbreviations or formulas.

      • The CAS Number: 589-08-2.

      • An accurate indication of the hazards (e.g., "Toxic," "Corrosive/Eye Damage").

      • The date when waste was first added to the container (the "accumulation start date").

      • The name and contact information of the generating researcher or lab.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs may accumulate up to 55 gallons of hazardous waste in a designated SAA before it must be moved for disposal.[12]

  • Rationale: SAAs provide a safe, controlled area for the short-term storage of hazardous waste, ensuring it remains under the control of laboratory personnel.[14]

  • Procedure:

    • Store the labeled, closed container in your lab's designated SAA.

    • The SAA should be in a well-ventilated area, away from heat sources or direct sunlight.[8]

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.[14]

Step 5: Arranging for Final Disposal

Disposal of N-Methyl-2-phenylethylamine must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be poured down the drain or placed in regular trash. [8][12]

  • Rationale: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be managed by permitted facilities to ensure environmentally sound disposal, often through high-temperature incineration.[2][12][14][16]

  • Procedure:

    • Once the waste container is full (or within your institution's time limit for accumulation), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office or contracted waste vendor.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

    • Maintain records of the waste generated and disposed of, as required by your institution and local regulations.[8][17]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing N-Methyl-2-phenylethylamine waste from generation to disposal.

G Disposal Workflow for N-Methyl-2-phenylethylamine start Waste Generated (N-Methyl-2-phenylethylamine) segregate Step 1: Segregate Waste (Amine-only stream) start->segregate spill Emergency: Spill Occurs start->spill container Step 2: Select Container (Clean, compatible, <90% full) segregate->container segregate->spill label Step 3: Label Container (Name, CAS, Hazards, Date) container->label container->spill store Step 4: Store in SAA (Closed, secondary containment) label->store request Step 5: Request Pickup (Contact EHS or Vendor) store->request store->spill end Disposal by Licensed Hazardous Waste Vendor request->end spill_proc Follow Spill Protocol (Absorb, Decontaminate, Report) spill->spill_proc YES spill_proc->store Collect spill debris as hazardous waste

Caption: Decision workflow for the safe disposal of N-Methyl-2-phenylethylamine waste.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As a combustible liquid, remove all flames and spark-producing equipment from the area.[2][4]

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for small spills if safe to do so.

  • Wear PPE: At a minimum, wear a lab coat, safety goggles with face protection, and appropriate chemical-resistant gloves.[2][4]

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[2][4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label it appropriately as spill debris containing N-Methyl-2-phenylethylamine.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Framework

The entire lifecycle of hazardous waste, from generation to disposal, is regulated. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[12][14][15]

  • Department of Transportation (DOT): DOT regulations govern the transportation of hazardous materials, including proper labeling, placarding, and shipping manifests to ensure safe transit from your facility to the disposal site.[17][18][19][20]

By following the detailed procedures in this guide, your laboratory will not only ensure the safety of its personnel but also maintain full compliance with these critical federal and state regulations.

References

  • N -Methylphenethylamine. Grokipedia.
  • N-Methylphenethylamine. Wikipedia. [Link]

  • Hazardous Waste Transportation Compliance Laws Explained. GAIACA. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Showing Compound N-Methylphenethylamine (FDB010581). FooDB. [Link]

  • Laboratory Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • Transporting Hazardous Materials: The Rules of the Road. The Vertex Companies. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • SAFETY DATA SHEET: 2-Phenylethylamine. CPAchem. [Link]

  • DOT Hazmat Transportation. Chemical Safety. [Link]

  • Trucking Industry - Transporting Hazardous Materials. Occupational Safety and Health Administration. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Guidelines for Safe Hazardous Waste Transportation. Ironclad Environmental Solutions. [Link]

  • Hazardous Waste Management for School Laboratories. U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Amidogen, methyl(2-phenylethyl)-

For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when dealing with reactive m...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when dealing with reactive molecules like Amidogen, methyl(2-phenylethyl)-, also known as N-methyl-2-phenylethylamine. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding of how to work safely with this compound. Our commitment is to empower you with the knowledge to not only protect yourself but also to build a culture of safety and excellence within your laboratory.

Understanding the Hazard: A Prerequisite for Safety

N-methyl-2-phenylethylamine (CAS 589-08-2) is an organic compound that, while crucial in various research applications, presents a significant hazard profile that must be thoroughly understood before any handling occurs.[1] It is classified as a combustible liquid, is harmful if swallowed, and, most critically, can cause serious and permanent eye damage.[1][2] The GHS pictograms associated with this chemical—Corrosion (GHS05) and Acute Toxicity (GHS07)—underscore the necessity for stringent protective measures.

The primary hazards stem from its properties as an amine and a corrosive substance. Amines can be irritating and toxic, and the corrosive nature of this compound means it can cause chemical burns to the skin and is especially destructive to eye tissue. Therefore, our personal protective equipment (PPE) strategy is not merely about compliance but about creating an impermeable barrier between the researcher and the chemical.

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 589-08-2
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 203 °C
Density 0.93 g/mL at 25 °C

The Core of Protection: A Multi-Layered PPE Approach

The selection of PPE must be deliberate and rooted in a comprehensive understanding of the chemical's risks. For N-methyl-2-phenylethylamine, this means a multi-layered defense focusing on the eyes, respiratory system, and skin.

Eye and Face Protection: A Non-Negotiable Barrier

Given the severe risk of eye damage, standard safety glasses are insufficient.[1]

  • Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory. These provide a seal around the eyes, protecting against splashes from all angles.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[3] This provides a second layer of protection for the eyes and shields the entire face from splashes.

Causality: The corrosive nature of N-methyl-2-phenylethylamine can cause irreversible damage to the cornea upon contact.[1] The combination of sealed goggles and a face shield is a critical, redundant system to prevent any possibility of a splash reaching the eyes.

Respiratory Protection: Safeguarding Against Vapors

N-methyl-2-phenylethylamine is a combustible liquid with a relatively high boiling point, but it can still produce harmful vapors, especially if heated or aerosolized.[1] All handling of this chemical should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

In situations where a fume hood is not available or as a supplementary measure during large-scale transfers or spill clean-up, respiratory protection is essential.

  • Recommended Respirator: An air-purifying respirator equipped with a Type ABEK combination cartridge.

Causality: The ABEK designation on a respirator cartridge signifies its filtration capabilities against a range of chemical classes. This is a multi-gas cartridge that provides comprehensive protection:

  • Type A (Brown): Protects against organic gases and vapors with a boiling point higher than 65°C.[4]
  • Type B (Grey): Protects against inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).[4]
  • Type E (Yellow): Protects against acid gases (e.g., sulfur dioxide, hydrogen chloride).[4]
  • Type K (Green): Protects against ammonia and organic amine derivatives.[4]

As N-methyl-2-phenylethylamine is an organic amine, the 'A' and 'K' components of the cartridge are directly relevant. The inclusion of 'B' and 'E' provides broader protection against other potential reagents or decomposition products in a laboratory setting.

Hand Protection: The Challenge of Glove Selection

Choosing the correct gloves is one of the most critical, and often overlooked, aspects of chemical safety. For N-methyl-2-phenylethylamine, this is particularly challenging as amines can be aggressive towards many common glove materials.

General guidance suggests that nitrile gloves offer poor resistance to amines.[5][6] While some charts may indicate that nitrile is acceptable for short-term splash protection against certain chemicals, the lack of specific breakthrough time data for N-methyl-2-phenylethylamine necessitates a more cautious approach.[5] Breakthrough time is the time it takes for a chemical to permeate through the glove material to the inside.[7]

Recommended Glove Strategy:

  • Primary Recommendation (Extended Contact): Butyl rubber gloves. Butyl rubber generally provides good resistance to a wide range of corrosive chemicals, including many amines.

  • Alternative for Incidental Contact: Double-gloving with a thicker (e.g., 8 mil) nitrile glove as the outer layer and a thinner nitrile glove as the inner layer. In the event of a splash, the outer glove should be removed immediately, and both gloves should be replaced. This is only suitable for tasks where only incidental contact is anticipated.

  • Verification is Key: It is imperative that researchers consult the glove manufacturer's specific chemical resistance data. If data for N-methyl-2-phenylethylamine is not available, data for a closely related aromatic amine should be sought. However, this is not a substitute for an internal risk assessment.[8]

Causality: The selection of glove material is based on its ability to resist both permeation (the chemical seeping through the glove material on a molecular level) and degradation (the physical breakdown of the glove material).[9] Given the known poor resistance of nitrile to amines, relying on it for anything more than incidental splash protection is not advisable. Butyl rubber is a more robust choice for handling this class of chemical.

Body Protection: Completing the Barrier
  • A flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat, especially when handling larger quantities.

  • Long pants and fully enclosed, chemical-resistant footwear are mandatory.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan minimizes the risk of exposure at every stage of handling.

Step 1: Preparation and Pre-Handling Checks

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that an emergency shower and eyewash station are accessible and unobstructed.

  • Assemble all necessary equipment and reagents before introducing the N-methyl-2-phenylethylamine.

  • Don all required PPE as outlined in Section 2.

Step 2: Aliquoting and Dispensing

  • Perform all transfers of N-methyl-2-phenylethylamine inside the chemical fume hood.

  • Use a bottle carrier for transporting the chemical from storage to the work area.

  • Secure the container to prevent tipping.

  • Use appropriate tools (e.g., glass pipettes with a bulb, syringes) for transfer to avoid splashes. Never pipette by mouth.

Step 3: Post-Handling and Decontamination

  • Tightly seal the N-methyl-2-phenylethylamine container after use.

  • Wipe down the work area within the fume hood with an appropriate decontaminating solution.

  • Properly remove and dispose of gloves as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing PPE.

Step 4: Storage

  • Store N-methyl-2-phenylethylamine in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

  • The storage container should be tightly closed.[1]

Safe Handling Workflow cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_post Step 3: Post-Handling cluster_storage Step 4: Storage prep_fume_hood Verify Fume Hood Operation prep_emergency Check Emergency Equipment prep_fume_hood->prep_emergency prep_ppe Don Appropriate PPE prep_emergency->prep_ppe handle_transfer Transfer in Fume Hood prep_ppe->handle_transfer handle_dispense Aliquot and Dispense handle_transfer->handle_dispense post_seal Seal Container handle_dispense->post_seal post_decontaminate Decontaminate Work Area post_seal->post_decontaminate post_wash Remove PPE and Wash Hands post_decontaminate->post_wash storage_store Store in Designated Area post_wash->storage_store

Caption: A stepwise workflow for the safe handling of N-methyl-2-phenylethylamine.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.

Step 1: Waste Segregation

  • All materials contaminated with N-methyl-2-phenylethylamine, including gloves, pipette tips, and absorbent materials from spill cleanup, must be collected as hazardous waste.

  • Do not mix this waste with other waste streams.

Step 2: In-Lab Neutralization of Small Quantities (for trained personnel only)

  • For small amounts of residual aromatic amines, an in-laboratory neutralization procedure can be employed. Acidified potassium permanganate is effective at degrading aromatic amines.

  • Procedure:

    • Prepare a dilute solution of the aromatic amine waste in sulfuric acid (e.g., 0.01 mol of amine in 3 L of 1.7 N sulfuric acid).

    • Slowly add a solution of 0.2 M potassium permanganate and allow the mixture to stand at room temperature for at least 8 hours.

    • After the reaction is complete, reduce any excess permanganate by the slow addition of solid sodium bisulfite until the purple color disappears.

    • The resulting solution should be collected as aqueous hazardous waste.

Step 3: Collection and Labeling

  • Collect all N-methyl-2-phenylethylamine waste in a designated, leak-proof, and clearly labeled container.

  • The label should include "Hazardous Waste," the chemical name "N-methyl-2-phenylethylamine," and the associated hazards (Corrosive, Toxic).

Step 4: Final Disposal

  • Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Never dispose of N-methyl-2-phenylethylamine down the drain.

Disposal Plan cluster_collection Waste Collection cluster_treatment In-Lab Treatment (Optional) cluster_disposal Final Disposal collect_waste Segregate Contaminated Materials label_container Label Waste Container collect_waste->label_container neutralize Neutralize with Potassium Permanganate label_container->neutralize For small quantities ehs_disposal Arrange Pickup with EHS/Licensed Contractor label_container->ehs_disposal reduce Reduce Excess Permanganate neutralize->reduce reduce->ehs_disposal

Caption: A decision-making workflow for the disposal of N-methyl-2-phenylethylamine waste.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of N-methyl-2-phenylethylamine is not just about following a set of rules; it is about understanding the "why" behind each precaution. By internalizing the principles outlined in this guide—from the rationale behind a multi-gas respirator cartridge to the critical importance of selecting the correct glove material—you are not only ensuring your own safety but also contributing to a more robust and responsible research environment. We encourage you to use this guide as a living document, to be reviewed and adapted as part of your ongoing commitment to laboratory safety.

References

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  • Phalen, R. N., & Le, T. (2019). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. PMC. Retrieved from [Link]

  • Environmental Health & Radiation Safety (EHRS), University of Pennsylvania. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Magnum Health & Safety Pvt. Ltd. (2025, October 29). Gas Masks with Filters Explained: A Guide for Safety Officers & Purchase Managers. Retrieved from [Link]

  • Glove.com. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • BMC Protect. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

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  • Gloves by Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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